molecular formula C15H21NO4 B554300 N-Cbz-N-methyl-L-leucine CAS No. 33099-08-0

N-Cbz-N-methyl-L-leucine

Numéro de catalogue: B554300
Numéro CAS: 33099-08-0
Poids moléculaire: 279.33 g/mol
Clé InChI: TVXSGOBGRXNJLM-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Cbz-N-methyl-L-leucine, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426670
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33099-08-0
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of N-Methylated Amino Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Cbz-N-methyl-L-leucine

Authored by: Gemini, Senior Application Scientist

In the landscape of peptide chemistry and drug development, N-methylated amino acids represent a critical class of building blocks. The strategic incorporation of an N-methyl group onto the peptide backbone imparts significant conformational constraints and steric hindrance. This modification is not merely structural; it profoundly influences the resulting peptide's bioactivity and pharmacokinetic profile. N-methylation can enhance metabolic stability by preventing enzymatic degradation, improve cell permeability, and modulate receptor binding affinity.

This compound is a quintessential example of such a modified amino acid. It combines the bulky, lipophilic side chain of leucine with the crucial N-methyl group, all while the amine is temporarily masked by the versatile benzyloxycarbonyl (Cbz or Z) protecting group. This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals who utilize this reagent to construct complex, high-value molecules. We will delve into its core chemical properties, synthesis, reactivity, and applications, providing field-proven insights into its effective use.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis and research.

Nomenclature and Structure
  • Systematic IUPAC Name : (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid[1]

  • Common Synonyms : Z-N-methyl-L-leucine, Cbz-N-Me-L-Leu-OH, N-Carbobenzyloxy-N-methyl-L-leucine[2]

  • CAS Number : 33099-08-0[1]

  • Molecular Formula : C₁₅H₂₁NO₄[1]

  • Molecular Structure : The molecule consists of an L-leucine core, which is N-methylated and further protected at the nitrogen atom by a benzyloxycarbonyl (Cbz) group.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.

PropertyValueSource(s)
Molecular Weight 279.33 g/mol [1][3]
Appearance White crystalline powder[3][4]
Melting Point 74-75 °C[2][3]
Boiling Point (Predicted) 419.4 ± 34.0 °C[2][3]
Density (Predicted) 1.145 ± 0.06 g/cm³[2][3]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, chloroform, DMSO, and ethyl acetate.[3][5][3][5]

Synthesis and Preparation

The synthesis of this compound is a critical process for its application. While it is commercially available, understanding its preparation provides insight into potential impurities and handling. The most common laboratory-scale synthesis involves the N-methylation of the readily available precursor, N-Cbz-L-leucine.

Synthetic Workflow Overview

The methylation of the N-Cbz protected amino acid is a standard procedure that leverages the increased acidity of the carbamate N-H proton compared to a free amine. A strong, non-nucleophilic base is required to deprotonate the nitrogen, forming a sodium salt, which then acts as a nucleophile to attack an electrophilic methyl source, typically iodomethane.

Synthesis_Workflow Start N-Cbz-L-leucine (Starting Material) Reagent1 Sodium Hydride (NaH) in Anhydrous THF Start->Reagent1 Intermediate Sodium Salt Intermediate (Deprotonated Carbamate) Reagent1->Intermediate Reagent2 Iodomethane (CH3I) Intermediate->Reagent2 Product This compound Reagent2->Product Workup Aqueous Acidic Workup & Extraction Product->Workup Deprotection_Pathways Start This compound mid Start->mid Product N-methyl-L-leucine + Toluene + CO2 mid->Product H2, Pd/C (Hydrogenolysis) mid->Product H-Donor, Pd/C (Transfer Hydrogenation) mid->Product Strong Acid (e.g., HBr/AcOH)

References

An In-depth Technical Guide to N-Cbz-N-methyl-L-leucine: A Strategic Building Block in Modern Peptide and Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Carbobenzyloxy-N-methyl-L-leucine (N-Cbz-N-methyl-L-leucine), a pivotal chiral building block in the fields of medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in drug discovery, this document elucidates the compound's fundamental properties, synthesis, and critical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction: The Strategic Importance of N-Methylated and Protected Amino Acids

In the landscape of peptide-based therapeutics and complex molecule synthesis, precise control over chemical reactions is paramount. This compound, identified by the CAS number 33099-08-0 , is a derivative of the essential amino acid L-leucine.[1][2] It features two critical modifications: a methyl group on the alpha-amino nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group. These modifications are not trivial; they are strategic chemical alterations that impart unique and desirable properties for multi-step synthesis.

The N-methylation of peptide backbones is a widely employed strategy to enhance the metabolic stability and conformational rigidity of peptide-based drugs.[3] The methyl group sterically hinders the amide bond, making it less susceptible to enzymatic degradation by proteases, which in turn can prolong the drug's half-life in vivo.[3] Furthermore, N-methylation restricts the conformational freedom of the peptide, which can lead to more defined secondary structures and potentially enhance binding affinity and selectivity for biological targets.[3]

The Cbz group serves as a robust protecting group for the amine, preventing unwanted side reactions during peptide bond formation.[4][5] Its stability under various conditions and selective removal, typically through catalytic hydrogenation, allows for controlled, sequential peptide synthesis.[5] Therefore, this compound is not merely an intermediate but a carefully designed tool for constructing complex and more effective therapeutic molecules.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 33099-08-0[1][2][6]
Molecular Formula C15H21NO4[1]
Molecular Weight 279.33 g/mol [1]
IUPAC Name (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid[1]
Appearance Typically a white crystalline powder[2]
Melting Point 74-75 °C
Boiling Point 419.4±34.0 °C (Predicted)
Solubility Soluble in organic solvents such as ethanol, dichloromethane, chloroform, DMSO, and methanol.[2][7]Not miscible or difficult to mix in water.[7]
Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is typically achieved through the N-methylation of its precursor, N-Cbz-L-leucine (CAS: 2018-66-8).[4][8][9] A common and effective method involves the use of a strong base and a methylating agent, such as methyl iodide.

This protocol is adapted from established methodologies for the N-methylation of Cbz-protected amino acids.[10]

Objective: To synthesize this compound from N-Cbz-L-leucine.

Materials:

  • N-Cbz-L-leucine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane (Methyl iodide)

  • Ice water

  • Ethyl ether

  • Dilute Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (argon), dissolve N-Cbz-L-leucine in anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the strong base (sodium hydride) by atmospheric moisture or acidic protons. Cooling to 0°C helps to control the exothermic reaction of the base.

  • Add 60% sodium hydride in portions to the stirred mixture. Continue stirring for 30 minutes at 0°C.

    • Causality: Sodium hydride, a strong base, deprotonates the nitrogen of the Cbz-protected amine, forming a sodium salt. This deprotonation is necessary to generate a nucleophilic nitrogen for the subsequent methylation step.

  • Methylation: Slowly add iodomethane to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

    • Mechanism: The deprotonated nitrogen acts as a nucleophile and attacks the electrophilic methyl group of iodomethane in an SN2 reaction, displacing the iodide ion and forming the N-methylated product. Stirring overnight ensures the reaction goes to completion.

  • Work-up and Extraction: Quench the reaction by carefully adding ice water at 0°C. Extract the mixture with ethyl ether to remove any unreacted iodomethane and mineral oil from the sodium hydride dispersion.

    • Self-Validation: The aqueous layer should be basic at this point. Acidification in the next step will protonate the carboxylic acid, allowing for its extraction into an organic solvent.

  • Acidify the aqueous layer to a pH of approximately 1.5 with a dilute HCl solution.

    • Rationale: Acidification protonates the carboxylate group of the this compound, making it neutral and thus soluble in an organic solvent.

  • Extract the acidified aqueous layer with ethyl acetate multiple times.

  • Combine the organic extracts and wash with a saturated sodium thiosulfate solution.

    • Purpose: The thiosulfate wash is to remove any residual iodine that may have formed.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

    • Final Step: This removes residual water from the organic phase before evaporation of the solvent to isolate the final product, which can be further purified by crystallization if necessary.

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Work-up & Purification A N-Cbz-L-leucine in THF B Add NaH at 0°C A->B Cooling C Deprotonated Intermediate B->C Stir 30 min D Add CH3I C->D E Stir Overnight at RT F This compound G Quench (H2O) & Acidify (HCl) F->G H Extract with Ethyl Acetate G->H I Dry & Evaporate H->I J Pure Product I->J

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid derivative for peptide synthesis and as a building block for complex organic molecules.

In traditional solid-phase peptide synthesis (SPPS), amino acids are added sequentially from the C-terminus to the N-terminus.[11] Incorporating N-methylated amino acids like this compound can be challenging due to the increased steric hindrance of the N-methyl group, which can slow down the coupling reaction. However, its inclusion is often justified by the significant advantages it confers upon the final peptide.

  • Enhanced Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, increasing the in-vivo half-life of the peptide therapeutic.[3]

  • Improved Permeability: The increased lipophilicity due to the methyl group can enhance the peptide's ability to cross cell membranes.[3]

  • Conformational Control: N-methylation restricts bond rotation, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[3]

Peptide_Properties center This compound Incorporation prop1 Enhanced Proteolytic Stability center->prop1 prop2 Improved Membrane Permeability center->prop2 prop3 Conformational Restriction center->prop3 outcome1 Increased In-Vivo Half-Life prop1->outcome1 outcome2 Better Oral Bioavailability prop2->outcome2 outcome3 Higher Receptor Affinity & Selectivity prop3->outcome3

Caption: Benefits of incorporating N-methyl-leucine into peptides.

Beyond peptides, this compound is a valuable intermediate for synthesizing other complex molecules. For instance, related N-Cbz-N-methyl amino acids are used in the synthesis of linkers for Antibody-Drug Conjugates (ADCs).[10] ADCs are a class of targeted therapy where a cytotoxic agent is linked to an antibody that specifically targets cancer cells. The linker's stability and cleavage properties are critical, and modified amino acids play a key role in their construction.[10] The unique stereochemistry and protected functional groups of this compound make it an ideal starting material for creating specific, stereochemically pure drug candidates.[12]

Conclusion

This compound is a highly specialized and valuable chemical tool. Its CAS number is 33099-08-0.[1][2][6] The strategic placement of the N-methyl group and the Cbz protecting group provides medicinal chemists with a powerful building block to overcome common challenges in peptide and drug development, such as poor metabolic stability and low bioavailability. A thorough understanding of its synthesis, properties, and the rationale behind its application is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid: Synthesis, Characterization, and Application in Advanced Drug Development

This guide provides a comprehensive technical overview of (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, a key synthetic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, provides a detailed, field-proven synthesis protocol, and explores its significant role in the creation of potent therapeutic agents.

Introduction: A Versatile N-Methylated Amino Acid Derivative

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid, also known by its common synonyms Cbz-N-methyl-L-leucine and Z-N-Me-Leu-OH, is a synthetic derivative of the natural amino acid L-leucine.[1][2] The presence of a methyl group on the alpha-amino nitrogen and a benzyloxycarbonyl (Cbz or Z) protecting group makes it a valuable intermediate in peptide synthesis and the development of complex molecular architectures.[2]

The N-methylation is a critical structural modification in medicinal chemistry. It imparts unique properties to peptides and peptidomimetics, such as increased resistance to enzymatic degradation by proteases, which enhances the metabolic stability and in vivo half-life of peptide-based drugs. Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lead to more defined secondary structures and potentially improve binding affinity and selectivity for biological targets.

This compound typically appears as a white to light yellow solid or crystalline powder and is soluble in several organic solvents, including ethanol, dichloromethane, chloroform, and DMSO.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Cbz-N-methyl-L-leucine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₄[1][3]
Molecular Weight 279.33 g/mol [1][3]
Melting Point 74-75 °C[1]
Appearance White to light yellow solid[1]
Solubility Soluble in ethanol, dichloromethane, chloroform, DMSO[1][2]
CAS Number 33099-08-0[1][3]

Synthesis of Cbz-N-methyl-L-leucine: A Validated Protocol

The synthesis of Cbz-N-methyl-L-leucine is achieved through the N-methylation of its precursor, Cbz-L-leucine. The following protocol is a robust and validated method adapted from established procedures for the N-methylation of Cbz-protected amino acids. It employs sodium hydride as a strong base to deprotonate the amide nitrogen, followed by quenching with methyl iodide.

Experimental Protocol

Materials:

  • Cbz-L-leucine (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (3.3 equivalents)

  • Methyl Iodide (CH₃I) (8.4 equivalents)

  • Deionized Water (ice-cold)

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add Cbz-L-leucine to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the 60% sodium hydride dispersion in portions to the stirred solution.

    • Expert Insight: The portion-wise addition of sodium hydride is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding ice-cold deionized water.

  • Extraction (1): Transfer the mixture to a separatory funnel and extract with diethyl ether (2x). This step removes the mineral oil from the sodium hydride dispersion and other non-polar impurities. The product remains in the aqueous layer as the carboxylate salt.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 1.5 with 1 M HCl. The product will now be protonated and will partition into the organic phase.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting product can be purified by crystallization to obtain the final Cbz-N-methyl-L-leucine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Cbz-L-leucine in Anhydrous THF Deprotonation Add NaH at 0°C Start->Deprotonation 1. Deprotonation Methylation Add CH3I, warm to RT, stir overnight Deprotonation->Methylation 2. N-Methylation Quench Quench with ice-water Methylation->Quench 3. Work-up Extraction1 Extract with Diethyl Ether Quench->Extraction1 Acidify Acidify aqueous layer with HCl Extraction1->Acidify Extraction2 Extract with Ethyl Acetate Acidify->Extraction2 Wash Wash with Na2S2O3 and Brine Extraction2->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Crystallization Dry->Purify Product (2S)-4-methyl-2-[methyl (phenylmethoxycarbonyl)amino] pentanoic acid Purify->Product

Caption: Workflow for the synthesis of Cbz-N-methyl-L-leucine.

Characterization and Analytical Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted chemical shifts can serve as a useful guide for researchers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized compound. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point for analysis.

  • Optical Rotation: As a chiral compound, its specific rotation would be measured to confirm the stereochemical integrity.

Applications in Drug Development: A Key Component of Potent Payloads

Cbz-N-methyl-L-leucine and its derivatives are crucial intermediates in the synthesis of complex, biologically active molecules, particularly in the field of oncology.

Synthesis of Auristatin Analogs for Antibody-Drug Conjugates (ADCs)

One of the most significant applications of N-methylated amino acids like Cbz-N-methyl-L-leucine is in the synthesis of dolastatin and auristatin analogs. These are highly potent cytotoxic agents that, due to their extreme toxicity, are often used as payloads in Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapies designed to deliver cytotoxic agents directly to cancer cells. They consist of three main components:

  • An antibody that specifically targets an antigen on the surface of cancer cells.

  • A highly potent cytotoxic payload.

  • A chemical linker that connects the antibody to the payload.

Monomethyl auristatin F (MMAF) is a synthetic analog of dolastatin 10 and a widely used ADC payload. The synthesis of MMAF and its derivatives often incorporates N-methylated amino acids. Recent studies have focused on creating novel MMAF analogs by modifying different parts of the molecule to improve its properties, and Cbz-N-methyl-L-leucine is a valuable building block in these synthetic efforts. For example, substituting the valine residue at the P1 position of MMAF with other amino acids, including N-methylated leucine, is a strategy to enhance cytotoxicity and develop new ADC payloads.

Role in Peptide Synthesis

The Cbz protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the alpha-amino group. It allows for selective deprotection under specific conditions, typically catalytic hydrogenation, which is a mild method that does not affect other functional groups. This precise control is fundamental for building peptide chains with the correct sequence and stereochemistry, a critical requirement for biologically active peptides.

Safety and Handling

Limited safety information is available for (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid. Therefore, standard laboratory safety protocols should be strictly followed.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and ignition sources.[2] Recommended storage is at 2-8°C.

Conclusion

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid is a valuable and versatile building block for researchers and scientists in drug development. Its unique structural features, particularly the N-methylation, provide a strategic advantage in designing peptide-based therapeutics with enhanced metabolic stability and conformational rigidity. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, and its application in the synthesis of potent ADC payloads like auristatin analogs underscores its importance in the development of next-generation cancer therapies. As the field of targeted therapeutics continues to evolve, the demand for such specialized chemical intermediates is expected to grow, making a thorough understanding of their synthesis and application essential.

References

N-Cbz-N-methyl-L-leucine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cbz-N-methyl-L-leucine for Advanced Drug Development

Abstract

N-(Benzyloxycarbonyl)-N-methyl-L-leucine, commonly abbreviated as this compound or Z-N-Me-Leu-OH, is a non-proteinogenic, N-protected amino acid derivative of significant interest in peptide chemistry and medicinal drug discovery. Its unique structure, featuring a methyl group on the alpha-nitrogen, imparts critical properties to peptide-based therapeutics, including enhanced resistance to enzymatic degradation and improved cell permeability. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and strategic applications, with a particular focus on the challenges and solutions associated with its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS).

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, reaction setup, and characterization. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Weight 279.33 g/mol [1][2][3]
Molecular Formula C₁₅H₂₁NO₄[1][3]
CAS Number 33099-08-0[1][3]
Appearance White crystalline powder[2]
Melting Point 74-75 °C[2]
Solubility Soluble in organic solvents like ethanol and dichloromethane.[2]
IUPAC Name (2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid[1]

Molecular Structure and Identification

The structure combines the L-leucine side chain with two key modifications to the alpha-amino group: a methyl group and a benzyloxycarbonyl (Cbz or Z) protecting group.

Caption: 2D structure of this compound.

  • Synonyms: Z-N-Me-Leu-OH, Cbz-N-methyl-L-leucine, Z-N-methyl-L-leucine[1][3]

  • InChIKey: TVXSGOBGRXNJLM-ZDUSSCGKSA-N[1]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved by the N-methylation of its precursor, N-Cbz-L-leucine. This transformation is a critical step that introduces the sterically hindering and electronically donating methyl group to the amide nitrogen.

Causality Behind Experimental Choices

The selection of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. NaH is sufficiently basic to deprotonate the N-H of the Cbz-protected amine, forming a sodium amide salt. This deprotonation is necessary to activate the nitrogen for subsequent nucleophilic attack on the methylating agent, iodomethane. Anhydrous THF is used as the solvent to prevent quenching of the highly reactive NaH. The reaction is initiated at 0°C to control the initial exothermic deprotonation before being allowed to proceed at room temperature.

Detailed Synthesis Protocol

The following protocol is adapted from a well-established procedure for the N-methylation of a similar Cbz-protected amino acid.[4]

  • Preparation: To a stirred solution of N-Cbz-L-leucine (1 equivalent) in anhydrous tetrahydrofuran (THF), add 60% sodium hydride (NaH) in mineral oil (3 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).

  • Deprotonation: Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the sodium amide salt.

  • Methylation: Add iodomethane (8 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of ice water.

  • Extraction (Base Wash): Extract the aqueous mixture with a non-polar solvent (e.g., ethyl ether) to remove unreacted iodomethane and mineral oil. The desired product remains in the aqueous layer as its carboxylate salt.

  • Acidification: Acidify the aqueous layer to a pH of approximately 1.5 using a dilute HCl solution. This step protonates the carboxylate, making the final product soluble in organic solvents.

  • Extraction (Product): Extract the acidified aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with a saturated sodium thiosulfate solution to remove any residual iodine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum to yield the crude product, which can be further purified by crystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound for use in sensitive applications like drug synthesis, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid) is used to separate the target compound from starting materials and by-products. The European Pharmacopoeia mandates stringent purity levels for amino acids, requiring high-resolution separation from closely related isomers like isoleucine.[5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is typically used to generate the [M+H]⁺ or [M+Na]⁺ ions, providing definitive confirmation of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Key signals to verify include the N-methyl singlet, the characteristic peaks of the leucine side chain, and the aromatic protons of the Cbz group.

Applications in Peptide Synthesis and Drug Discovery

This compound is not merely a chemical intermediate; it is a strategic building block for creating advanced peptide therapeutics.

  • Amine Protection: The benzyloxycarbonyl (Cbz) group provides robust protection for the amine nitrogen, preventing unwanted side reactions during peptide bond formation.[6] It is stable to many reaction conditions but can be readily removed by catalytic hydrogenolysis.

  • Enhanced Proteolytic Stability: The N-methyl group acts as a "proteolytic shield." Natural proteases often fail to recognize or cleave the N-methylated amide bond, significantly increasing the in-vivo half-life of the resulting peptide drug.[7]

  • Improved Pharmacokinetics: N-methylation can disrupt the hydrogen-bonding network of a peptide backbone, reducing its polarity and increasing its lipophilicity. This often leads to improved cell permeability and oral bioavailability.[8]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation. This can be used to fine-tune receptor binding affinity and specificity.[7]

  • Advanced Therapeutics: This compound is used in the synthesis of peptidomimetics, potential antitumor agents, and as a component in linkers for Antibody-Drug Conjugates (ADCs).[4][6][9]

Technical Focus: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The very feature that makes N-methylated amino acids desirable—steric hindrance—also makes them challenging to incorporate during SPPS.

The Challenge of Steric Hindrance

Forming an amide bond with the secondary N-methyl amine is significantly more difficult than with a primary amine. This steric clash can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired full-length peptide.[8]

Optimized Coupling Strategies

To overcome this hurdle, specialized coupling reagents and optimized protocols are required. The choice of reagent is critical for achieving high efficiency while minimizing side reactions like racemization.[8]

Coupling ReagentActivation MechanismAdvantagesDisadvantagesBest Use Case
HATU / HBTU Uronium/Aminium SaltVery fast and highly efficient.High cost; potential for racemization if excess base is used.Gold standard for difficult couplings, including N-methylated residues.
DIC / HOAt Carbodiimide with AdditiveCost-effective; low risk of racemization.Slower reaction times compared to uronium reagents.Suitable when racemization is a primary concern and longer reaction times are acceptable.[8]
Self-Validating SPPS Protocol
  • Resin Preparation: Start with the peptide-resin bearing a deprotected primary amine.

  • Amino Acid Activation: Pre-activate the incoming Fmoc-protected amino acid (4 equivalents) with a suitable coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in a solvent like DMF for 1-3 minutes.

  • Coupling to N-Me-Leu: Add the activated amino acid solution to the deprotected this compound resin. Agitate the mixture for 1-4 hours at room temperature. A longer coupling time or a "double coupling" (repeating the step) may be necessary.

  • Reaction Monitoring (Self-Validation): The standard Kaiser test will give a false negative because it only detects primary amines. The Chloranil test must be used as an alternative to confirm the absence of the secondary N-methyl amine, indicating a complete reaction.[8]

  • Washing: After complete coupling is confirmed, thoroughly wash the resin with DMF and Dichloromethane (DCM).

  • Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF) to prepare for the next coupling cycle.

Caption: Workflow for coupling an amino acid onto an N-methyl-leucine residue in SPPS.

Conclusion

This compound is a powerful and enabling reagent for the synthesis of next-generation peptide therapeutics. While its molecular weight of 279.33 g/mol is a fundamental property, its true value lies in the strategic advantages conferred by the N-methyl group. By providing proteolytic stability and enhancing pharmacokinetic properties, it allows researchers and drug developers to overcome many of the traditional limitations of peptide-based drugs. A comprehensive understanding of its synthesis, characterization, and the specialized protocols required for its use is paramount to successfully leveraging its potential in the development of novel medicines.

References

A Technical Guide to the Solubility of N-Cbz-N-methyl-L-leucine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Carbobenzyloxy-N-methyl-L-leucine (N-Cbz-N-methyl-L-leucine) is a critical N-protected amino acid derivative utilized in the synthesis of complex peptides and pharmaceutical intermediates. Its solubility characteristics in organic solvents are paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the physicochemical factors governing the solubility of this compound, presents a qualitative solubility profile based on chemical principles, and details a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility in Peptide Synthesis

This compound is a valuable building block in synthetic organic chemistry. The incorporation of an N-methyl group into the peptide backbone can confer several advantageous properties to the final peptide, including enhanced enzymatic stability, improved oral bioavailability, and conformational rigidity.[1][2] The Cbz (Carbobenzyloxy) group provides robust protection for the amine, enabling controlled peptide bond formation.[3]

The success of any synthetic step involving this compound—from coupling reactions to purification—hinges on its solubility. An appropriate solvent must not only dissolve the starting materials but also maintain the solubility of intermediates and the final product to ensure a homogeneous reaction environment and prevent precipitation, which can hinder reaction kinetics and complicate isolation. Therefore, a thorough understanding of this compound's solubility is not merely academic; it is a prerequisite for efficient and reproducible synthesis.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct structural motifs. A predictive understanding begins with analyzing these components.

  • The Cbz (Carbobenzyloxy) Group: This large, aromatic group is predominantly nonpolar and lipophilic. It contributes significantly to the molecule's solubility in nonpolar and weakly polar solvents that can engage in π-stacking or van der Waals interactions.

  • The Leucine Side Chain: The isobutyl side chain is aliphatic and highly nonpolar, further enhancing the compound's affinity for lipophilic or hydrophobic solvents.

  • The N-Methyl Group: The replacement of the amide proton with a methyl group has a profound impact. It eliminates the ability of the nitrogen to act as a hydrogen bond donor. This fundamentally reduces solubility in protic solvents (like methanol or water) where hydrogen bonding is a primary solvation mechanism.

  • The Carboxylic Acid Group: This is the primary polar, hydrophilic functional group, capable of acting as a hydrogen bond donor and acceptor. Its presence allows for solubility in more polar solvents, particularly those that can effectively solvate the acidic proton.

Collectively, the molecule presents a predominantly nonpolar character due to the Cbz group and the leucine side chain, modified by a polar carboxylic acid and a non-hydrogen-bonding N-methyl amide linkage. This amphiphilic nature suggests that solvents of intermediate polarity will likely be the most effective.

Qualitative and Predicted Solubility Profile

While extensive quantitative public data for this compound is limited, a qualitative profile can be constructed based on its structure and data from analogous compounds like N-Cbz-L-leucine.[3][4]

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)High These solvents effectively solvate the large, nonpolar Cbz and leucine moieties. Their weak polarity is compatible with the overall lipophilic character of the molecule.[5][6]
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneModerate to High These solvents possess a dipole moment capable of solvating the carboxylic acid group, while their organic character accommodates the nonpolar regions. N-Cbz-L-leucine is known to be soluble in these solvents.[4]
Polar Aprotic (Amide) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These are highly effective polar aprotic solvents capable of dissolving a wide range of organic molecules, including protected peptides.[7] N-Cbz-L-leucine is soluble in DMSO.[8]
Alcohols Methanol (MeOH), Ethanol (EtOH)Moderate The N-methylation prevents hydrogen bond donation to the solvent, which may limit solubility compared to its non-methylated counterpart. However, the solvent's polarity can still interact with the carboxylic acid. General solubility has been noted in ethanol.[5][6]
Ethers Diethyl EtherLow to Moderate The low polarity of diethyl ether is less effective at solvating the polar carboxylic acid group, likely resulting in lower solubility compared to THF or DCM.
Nonpolar Hexanes, TolueneLow These solvents lack the polarity required to effectively solvate the carboxylic acid group, leading to poor solubility.
Aqueous WaterVery Low / Insoluble The large nonpolar surface area of the Cbz group and leucine side chain makes the molecule hydrophobic. The non-methylated analog, N-Cbz-L-leucine, is not miscible or is difficult to mix in water.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, actionable data, experimental determination is essential. The following protocol describes a robust method for measuring the equilibrium solubility of this compound using the isothermal shake-flask method, a gold standard for solubility measurement.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined, typically by gravimetric analysis or HPLC.

Materials and Equipment
  • This compound (crystalline solid, purity >98%)

  • Organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Analytical balance (± 0.01 mg)

  • HPLC system with UV detector (optional, for concentration analysis)

  • Vortex mixer

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point of ~50-100 mg in 5 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a predetermined time. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for slowly dissolving compounds.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to prevent filter clogging.

  • Sampling and Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a solvent-compatible syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the clear, particle-free filtrate into a clean, pre-weighed vial.

  • Concentration Determination (Gravimetric Method):

    • Accurately weigh the vial containing the filtrate.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid residue corresponds to the amount of dissolved solute.

    • Calculate the solubility in mg/mL or g/L.

  • Data Validation: Perform the experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Workflow Diagram

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Weighed Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Settle Suspension (≥2 hours) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Collect Filtrate in Pre-weighed Vial E->F G Evaporate Solvent F->G H Weigh Solid Residue G->H I Calculate Solubility H->I

Workflow for quantitative solubility determination.

Conclusion

This compound exhibits a solubility profile dominated by its large, nonpolar Cbz and leucine moieties, while being moderated by a polar carboxylic acid. This structure renders it highly soluble in halogenated and polar aprotic solvents like DCM, Chloroform, DMF, and THF. Its solubility is predicted to be moderate in alcohols and limited in nonpolar or aqueous media, a characteristic amplified by the N-methyl group's inability to donate hydrogen bonds. For precise process development and optimization, the experimental protocol provided in this guide offers a reliable method for generating quantitative solubility data. This foundational knowledge is indispensable for the effective application of this key building block in peptide synthesis and drug discovery.

References

An In-depth Technical Guide to the Melting Point of N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting point of N-Cbz-N-methyl-L-leucine, a critical parameter for its characterization and quality control in research and pharmaceutical development. The document delves into the theoretical principles of melting point determination, offers a detailed, field-proven experimental protocol, and discusses the critical factors influencing the accuracy of this measurement. Furthermore, it contextualizes the importance of this physicochemical property by exploring the applications of this compound in peptide synthesis and drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists, ensuring the integrity and reproducibility of their work with this important amino acid derivative.

Introduction: The Significance of a Sharp Melting Point

This compound, a derivative of the essential amino acid L-leucine, is a vital building block in the synthesis of complex peptides and peptidomimetics.[1][2] Its application is particularly prominent in the development of novel therapeutics, where the precise control of peptide structure is paramount to achieving desired biological activity and stability.[3][4] The N-methylation of the peptide backbone is a key strategy to enhance the pharmacokinetic properties of peptide-based drugs, improving their stability, bioavailability, and receptor binding affinity.[3]

In this context, the melting point of this compound serves as a fundamental and accessible indicator of its identity and purity.[5][6] A sharp and well-defined melting point range is a primary hallmark of a pure crystalline solid.[7][8] Conversely, a depressed and broad melting range is a strong indication of the presence of impurities.[7][9] Therefore, the accurate determination of the melting point is a critical first step in the quality assessment of this reagent, ensuring the reliability and reproducibility of subsequent synthetic endeavors. This guide will provide the theoretical and practical framework for researchers to confidently determine and interpret the melting point of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application.

PropertyValueSource(s)
IUPAC Name (2S)-2-[--INVALID-LINK--amino]-4-methylpentanoic acidN/A
Molecular Formula C₁₅H₂₁NO₄N/A
Molecular Weight 279.33 g/mol N/A
Appearance White crystalline powder[1][10]
Melting Point 74-75 °C N/A
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1][10]

The Science of Melting: Theoretical Principles

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, a state where both phases exist in equilibrium.[11][12] This transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[12][13] For a pure substance, this transition occurs over a narrow temperature range.[5][7]

The presence of even small amounts of impurities disrupts the uniform crystal lattice structure.[9][14] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, the melting point of an impure substance is lower and occurs over a broader temperature range, a phenomenon known as melting point depression.[5][9] This principle is a cornerstone of chemical analysis for purity assessment.

A Validated Protocol for Melting Point Determination

The following protocol outlines a robust and self-validating method for the accurate determination of the melting point of this compound using the capillary method.

Materials and Equipment
  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or digital temperature probe

Experimental Workflow

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry.[8]

    • Place a small amount of the crystalline powder into a clean, dry mortar.

    • Gently grind the sample into a fine, homogeneous powder using a pestle. This ensures uniform heat transfer.[8]

  • Capillary Loading:

    • Invert a capillary tube and press the open end into the powdered sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom.

    • The packed sample should be approximately 2-3 mm in height.[15]

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample block.

  • Approximate Melting Point Determination (Rapid Heating):

    • If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C per minute).[16]

    • Record the temperature range at which the sample melts. This provides a preliminary, albeit inaccurate, melting range.

    • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.[7]

  • Accurate Melting Point Determination (Slow Heating):

    • Using a fresh capillary with a new sample, heat the block rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.[15] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[9]

    • Observe the sample carefully through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last crystal melts into a clear liquid (the end of the melting range).

    • Repeat the accurate measurement with a fresh sample to ensure reproducibility.

Causality and Trustworthiness: Factors Influencing Accuracy

The integrity of the melting point measurement is contingent upon meticulous experimental technique and an awareness of potential confounding factors.

  • Purity of the Sample: As previously discussed, impurities are the most significant factor affecting the melting point.[9][17] A sharp melting range of 0.5-1 °C is indicative of high purity.[5]

  • Heating Rate: A heating rate that is too rapid can lead to an erroneously high and broad melting range because the sample and thermometer will not be in thermal equilibrium.[9][17]

  • Sample Packing: A loosely packed sample will not heat uniformly, resulting in an inaccurate melting range.[15]

  • Thermometer Calibration: The accuracy of the thermometer is paramount. It should be calibrated against known standards.[7]

  • Polymorphism: Organic molecules, including amino acid derivatives, can sometimes crystallize in different forms, known as polymorphs.[18][19][20] Each polymorph will have a unique crystal lattice and, consequently, a different melting point.[20] It is important to be aware of this possibility, as different crystallization conditions during synthesis can lead to different polymorphic forms.

Synthesis and Application in Drug Development

This compound is typically synthesized by the methylation of N-Cbz-L-leucine, often using a methylating agent like methyl iodide in the presence of a base.[1][10][21] The subsequent purification and crystallization are critical steps to obtain a pure product with a sharp melting point.

Caption: Synthesis and Application of this compound.

The primary application of this compound is as a protected amino acid derivative in peptide synthesis.[1][2] The N-methyl group provides steric hindrance that can prevent enzymatic degradation of the resulting peptide, thereby increasing its in vivo half-life.[3] This modification can also influence the peptide's conformation, which can be crucial for its interaction with biological targets.[4] The Cbz (benzyloxycarbonyl) group serves as a robust protecting group for the amine, which can be selectively removed under specific conditions during the stepwise elongation of the peptide chain.[2][22]

Conclusion

The melting point of this compound is a fundamental physicochemical property that is indispensable for its identification and purity assessment. A comprehensive understanding of the theoretical principles behind melting point determination, coupled with a meticulous and validated experimental protocol, is essential for obtaining accurate and reliable data. This guide has provided the necessary framework for researchers and drug development professionals to confidently utilize melting point analysis in their work, ensuring the quality of this critical reagent and the integrity of their scientific outcomes.

References

An In-Depth Technical Guide to the NMR Spectral Data of N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-Cbz-N-methyl-L-leucine. As a crucial building block in peptide synthesis and drug discovery, a thorough understanding of its structural characterization by NMR is paramount for ensuring purity, confirming identity, and elucidating conformational properties. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Introduction: The Significance of this compound in Modern Chemistry

This compound, with the chemical formula C15H21NO4, is an amino acid derivative where the amino group of L-leucine is protected by a benzyloxycarbonyl (Cbz or Z) group and also bears a methyl substituent.[1] This modification has profound implications for its chemical reactivity and conformational behavior. The Cbz group provides robust protection during peptide synthesis, while N-methylation can enhance the metabolic stability and conformational rigidity of the resulting peptides, making it a valuable modification in the design of peptide-based therapeutics.

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules like this compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. This guide will focus on the two most common NMR techniques: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of NMR signals. The structure of this compound with the standard atom numbering used for spectral assignment is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural analysis. The following is a field-proven, step-by-step methodology for the preparation and acquisition of NMR data for this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it readily dissolves the compound and has well-characterized residual solvent signals for referencing.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place in NMR Spectrometer filter->instrument Transfer lock_shim Lock and Shim instrument->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

Analysis of ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments in the molecule. The predicted chemical shifts, multiplicities, and assignments are summarized in the table below. These predictions are based on the analysis of the known spectrum of the D-enantiomer and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet1HCOOH
7.30-7.40Multiplet5HCbz-Aromatic H
5.15Singlet2HCbz-CH₂
4.5-4.7Multiplet1Hα-CH
2.85Singlet3HN-CH₃
1.5-1.8Multiplet3Hβ-CH₂ and γ-CH
0.90-1.00Doublet6Hδ-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (7.30-7.40 ppm): The five protons of the phenyl ring of the Cbz group typically appear as a complex multiplet in this region.

  • Cbz Methylene Protons (5.15 ppm): The two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet.

  • Alpha-Proton (4.5-4.7 ppm): The proton attached to the α-carbon is a multiplet due to coupling with the adjacent β-protons. Its chemical shift is significantly influenced by the neighboring nitrogen and carbonyl groups.

  • N-Methyl Protons (2.85 ppm): The three protons of the N-methyl group are deshielded by the adjacent nitrogen atom and appear as a singlet.

  • Leucine Side Chain Protons (0.90-1.8 ppm): The protons of the isobutyl side chain give rise to complex multiplets. The two diastereotopic methyl groups at the δ-position typically appear as two distinct doublets.

Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in the table below.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~175COOH
~156Cbz C=O
~136Cbz Aromatic C (quaternary)
~128.5Cbz Aromatic CH
~128.0Cbz Aromatic CH
~127.8Cbz Aromatic CH
~67Cbz-CH₂
~60α-C
~41β-C
~31N-CH₃
~25γ-C
~23δ-C
~22δ-C

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (~156-175 ppm): The carboxylic acid carbon and the carbamate carbonyl carbon resonate at the downfield end of the spectrum.

  • Aromatic Carbons (~127-136 ppm): The six carbons of the phenyl ring of the Cbz group appear in this region.

  • Cbz Methylene Carbon (~67 ppm): The benzylic carbon of the Cbz group is shielded compared to the aromatic carbons.

  • Alpha-Carbon (~60 ppm): The α-carbon is significantly deshielded due to its attachment to the nitrogen and carboxyl groups.

  • N-Methyl Carbon (~31 ppm): The N-methyl carbon appears in the aliphatic region.

  • Leucine Side Chain Carbons (~22-41 ppm): The carbons of the isobutyl side chain resonate in the upfield region of the spectrum.

The Effect of N-Methylation on NMR Spectra

The introduction of a methyl group on the nitrogen atom of N-Cbz-L-leucine induces noticeable changes in the NMR spectra compared to its non-methylated counterpart.

  • ¹H NMR: The most apparent change is the appearance of a singlet around 2.85 ppm corresponding to the N-methyl protons. The absence of the N-H proton signal is another key indicator. The chemical shift of the α-proton is also affected by the N-methylation.

  • ¹³C NMR: A new signal for the N-methyl carbon appears around 31 ppm. The chemical shift of the α-carbon is also influenced by the electronic effects of the additional methyl group.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. The detailed experimental protocols, predicted spectral data with assignments, and interpretation of the key spectral features serve as a valuable resource for researchers in the fields of peptide synthesis, medicinal chemistry, and drug development. The ability to confidently acquire and interpret the NMR spectra of this important building block is crucial for ensuring the quality and integrity of synthetic peptides and other complex molecules.

References

Methodological & Application

Synthesis of N-Cbz-N-methyl-L-leucine from L-leucine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of N-Cbz-N-methyl-L-leucine, a valuable building block in medicinal chemistry and peptide science. The strategic incorporation of N-methylated amino acids into peptides can significantly enhance their therapeutic properties, including increased metabolic stability, improved membrane permeability, and controlled conformation.[1][2][3][4][5] This document provides a robust, field-tested protocol for the preparation of this compound from the readily available starting material, L-leucine.

Introduction: The Significance of N-Methylated Amino Acids

N-methylation of the peptide backbone is a key strategy in modern drug discovery.[5] This seemingly minor modification—the addition of a methyl group to the amide nitrogen—removes the hydrogen bond donor capability of the amide bond, which can lead to profound changes in the peptide's biological activity and pharmacokinetic profile.[1][4] N-methylated peptides often exhibit increased resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based therapeutics.[4] Furthermore, the increased lipophilicity associated with N-methylation can enhance a peptide's ability to cross cell membranes and improve its oral bioavailability.[1][5] The title compound, this compound, is a versatile intermediate, with the Cbz (benzyloxycarbonyl) group providing stable protection of the amine during subsequent peptide coupling reactions.[6]

Reaction Scheme and Mechanism

The synthesis of this compound from L-leucine is typically achieved in a two-step process:

  • N-Protection: The amino group of L-leucine is first protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a classic example of amine protection, proceeds via nucleophilic acyl substitution.[7][8] The base neutralizes the HCl generated during the reaction.[8]

  • N-Methylation: The resulting N-Cbz-L-leucine is then N-methylated. A widely used and effective method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen, followed by reaction with an electrophilic methyl source, typically methyl iodide (MeI).[1][9][10] The sodium hydride deprotonates the N-H of the Cbz-protected amino acid, forming a sodium salt which then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction.[11]

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_reagents1 cluster_reagents2 L_Leucine L-Leucine N_Cbz_L_Leucine N-Cbz-L-leucine L_Leucine->N_Cbz_L_Leucine N-Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) + Base Final_Product This compound N_Cbz_L_Leucine->Final_Product N-Methylation NaH_MeI 1. Sodium Hydride (NaH) 2. Methyl Iodide (MeI)

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures and has been optimized for reliability and yield.[9][10]

Part 1: Synthesis of N-Cbz-L-leucine

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
L-Leucine≥98%Sigma-Aldrich, etc.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific, etc.
Benzyl Chloroformate (Cbz-Cl)≥95%Acros Organics, etc.Caution: Lachrymator, handle in a fume hood.
Diethyl EtherAnhydrousVWR, etc.
Hydrochloric Acid (HCl)1 M aqueous solution
Ethyl AcetateACS Grade
Sodium Sulfate (Na₂SO₄)Anhydrous
Deionized Water

Procedure:

  • Dissolution of L-leucine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-leucine (e.g., 5.0 g, 38.1 mmol) in a 1 M aqueous solution of sodium carbonate (95.3 mL, 95.3 mmol) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (e.g., 6.3 mL, 41.9 mmol) dropwise, ensuring the temperature remains below 5 °C.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate.[12]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of N-Cbz-L-leucine should form.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).[10]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-L-leucine as a white solid or a viscous oil.[6][10] The product can be used in the next step without further purification if it is of sufficient purity.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
N-Cbz-L-leucineFrom Part 1Ensure it is dry.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, etc.Caution: Highly flammable, reacts violently with water. Handle under an inert atmosphere.
Tetrahydrofuran (THF)AnhydrousAcros Organics, etc.
Methyl Iodide (MeI)≥99%Sigma-Aldrich, etc.Caution: Toxic and a suspected carcinogen. Handle in a fume hood.
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous solution
Ethyl AcetateACS Grade
Deionized Water
Sodium Sulfate (Na₂SO₄)Anhydrous

Procedure:

  • Reaction Setup: Under an argon or nitrogen atmosphere, add N-Cbz-L-leucine (e.g., 9.5 g, 35.8 mmol) to a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a septum. Dissolve it in anhydrous THF (150 mL).

  • Addition of Sodium Hydride: Cool the solution to 0 °C in an ice bath. Carefully add 60% sodium hydride (e.g., 4.3 g, 107.5 mmol, as a dispersion in oil) portion-wise to the stirred mixture. Stir for 30 minutes at 0 °C. Hydrogen gas will be evolved.

  • Addition of Methyl Iodide: Add methyl iodide (e.g., 18.0 mL, 286.7 mmol) dropwise via the dropping funnel. After the addition is complete, allow the resulting mixture to warm to room temperature and stir overnight.[10]

  • Quenching: Carefully quench the reaction by slowly adding ice water (200 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 200 mL) to remove non-polar impurities.

  • Acidification and Product Extraction: Acidify the aqueous layer to pH 1.5 with dilute HCl solution. Extract the product with ethyl acetate (3 x 200 mL).[10]

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium thiosulfate solution (100 mL) to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a colorless viscous oil.[10]

Characterization and Purification

Purification: The crude product can often be used without further purification.[10] However, if necessary, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling signal is the appearance of a singlet corresponding to the N-methyl protons, typically in the range of 2.8-3.0 ppm. The disappearance of the N-H proton signal from the starting N-Cbz-L-leucine is also a key indicator of a successful reaction. Other expected signals include those for the leucine side chain, the alpha-proton, and the aromatic protons of the Cbz group.[13]

    • ¹³C NMR: The appearance of a signal for the N-methyl carbon (around 30-35 ppm) provides further confirmation of the N-methylation.[14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (C₁₅H₂₁NO₄, MW: 279.33 g/mol ).[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete N-Cbz protection Insufficient base or Cbz-Cl; reaction time too short.Ensure the correct stoichiometry of reagents. Monitor the reaction by TLC until the starting material is consumed.
Low yield in N-methylation Incomplete deprotonation; moisture in the reaction; insufficient methyl iodide.Use freshly opened, high-quality sodium hydride. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use a sufficient excess of methyl iodide.[1]
Formation of methyl ester by-product Reaction conditions are too harsh (e.g., high temperature).Maintain the reaction at room temperature. Some protocols suggest that running the reaction in neat THF at room temperature can minimize ester formation.[9]
Racemization Although generally low with this method, prolonged exposure to strong base can be a concern.Minimize the reaction time as much as possible once the starting material is consumed. Analysis of the crude product can be performed to check for racemization.[9]
Difficulty in removing mineral oil from NaH Physical carry-over during work-up.After quenching, thorough extraction with a non-polar solvent like hexane before acidification of the aqueous layer can help remove the mineral oil.

Conclusion

The synthesis of this compound from L-leucine is a straightforward and reliable process that provides access to a valuable building block for the development of modified peptides with enhanced therapeutic potential. The two-step protocol involving N-Cbz protection followed by N-methylation with sodium hydride and methyl iodide is a well-established and high-yielding route. Careful attention to anhydrous conditions and proper handling of reagents are crucial for a successful outcome. The characterization techniques outlined provide a robust means of verifying the identity and purity of the final product.

References

Preparation of N-Cbz-N-methyl-L-leucine: A Detailed Protocol for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of N-Cbz-N-methyl-L-leucine, a critical building block in advanced peptide synthesis and drug development. N-methylation of peptides is a key strategy to enhance metabolic stability, improve membrane permeability, and modulate conformation, thereby increasing the therapeutic potential of peptide-based drugs. This guide delves into the chemical principles, step-by-step experimental procedures, safety considerations, and rigorous characterization of the final product, designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of N-Methylated Amino Acids

N-methylated amino acids are integral components in the design of peptidomimetics and therapeutic peptides. The substitution of a methyl group on the amide nitrogen atom of the peptide backbone imparts several advantageous properties. It sterically shields the amide bond from enzymatic degradation by proteases, significantly increasing the peptide's in vivo half-life. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, which can lock the molecule in a bioactive conformation and enhance its binding affinity to biological targets.

The carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.[1][2] The preparation of this compound, therefore, represents a crucial first step for incorporating this modified amino acid into a peptide sequence using solution-phase or solid-phase synthesis methodologies.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the N-methylation of N-Cbz-L-leucine using a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (MeI).

Overall Reaction:

Mechanistic Insights:

The reaction proceeds via a two-step deprotonation followed by nucleophilic substitution (SN2).

  • Deprotonation: Sodium hydride, a strong, non-nucleophilic base, first deprotonates the acidic carboxylic acid proton of N-Cbz-L-leucine to form a sodium carboxylate salt. Subsequently, a second equivalent of NaH deprotonates the less acidic N-H proton of the Cbz-protected amine. This second deprotonation is crucial for the subsequent methylation step. The formation of the sodium carboxylate is thought to protect the carboxyl group from esterification by methyl iodide.[3]

  • N-Methylation: The resulting highly nucleophilic nitrogen anion then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction, displacing the iodide ion and forming the N-methylated product.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of N-protected amino acids.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Cbz-L-leucine≥98%e.g., Sigma-Aldrich, TCIStarting material.
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-Aldrich, AcrosHighly reactive and flammable. Handle with extreme care.[5]
Methyl Iodide (MeI)≥99%, stabilizede.g., Sigma-Aldrich, Alfa AesarToxic and a suspected carcinogen. Handle only in a fume hood.[6]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigmaAnhydrous conditions are crucial for this reaction.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, VWRFor extraction.
Diethyl EtherACS GradeFisher Scientific, VWRFor extraction.
1 M Hydrochloric Acid (HCl)For acidification.
Saturated Sodium Thiosulfate (Na2S2O3) solutionTo quench unreacted iodine.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na2SO4)For drying.
Equipment
  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Argon or nitrogen gas inlet

  • Septa and needles for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction N-Methylation cluster_workup Workup & Purification start Dissolve N-Cbz-L-leucine in anhydrous THF under Argon cool Cool to 0 °C (Ice Bath) start->cool add_NaH Add NaH (60% dispersion) in portions cool->add_NaH stir1 Stir for 30 min at 0 °C add_NaH->stir1 add_MeI Add Methyl Iodide stir1->add_MeI stir2 Stir overnight at room temperature add_MeI->stir2 quench Quench with ice-water stir2->quench extract1 Extract with Diethyl Ether (remove non-polar impurities) quench->extract1 acidify Acidify aqueous layer to pH ~2 with 1 M HCl extract1->acidify extract2 Extract with Ethyl Acetate (x3) acidify->extract2 wash Wash organic layers with Sat. Na2S2O3 and Brine extract2->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate product This compound (Viscous oil or white solid) evaporate->product caption Figure 1. Experimental workflow for the synthesis of this compound.

Caption: Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-leucine (e.g., 10.0 g, 37.7 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen gas.

    • Add anhydrous THF (150 mL) via syringe and stir until the solid is completely dissolved.

    • Cool the solution to 0 °C using an ice bath.

  • N-Methylation Reaction:

    • CAUTION: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[5]

    • While stirring at 0 °C, carefully add sodium hydride (60% dispersion in mineral oil, 4.52 g, 113 mmol, 3.0 eq) to the reaction mixture in small portions over 30 minutes. Vigorous bubbling (hydrogen gas evolution) will be observed.

    • Continue stirring the resulting slurry at 0 °C for an additional 30 minutes after the addition is complete.

    • CAUTION: Methyl iodide is a toxic, volatile, and suspected carcinogen. Perform the following steps in a well-ventilated fume hood.[6]

    • Slowly add methyl iodide (7.0 mL, 113 mmol, 3.0 eq) to the reaction mixture via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight (12-16 hours) under an inert atmosphere.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • CAUTION: The quenching of unreacted sodium hydride is highly exothermic and produces flammable hydrogen gas. Perform this step slowly and carefully.

    • Slowly and dropwise, add ice-cold water (100 mL) to quench the reaction. Ensure that the gas evolution is controlled.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove the mineral oil and other non-polar impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 using 1 M HCl. The product may precipitate or form an oil.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the ethyl acetate extracts and wash sequentially with saturated sodium thiosulfate solution (1 x 50 mL) to remove any residual iodine color, and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The final product, this compound, is typically obtained as a colorless to pale yellow viscous oil or a white solid.[7] The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis. For higher purity, column chromatography on silica gel can be performed.

Quality Control & Characterization

Verification of the product's identity and purity is essential. The following are expected analytical data for this compound.

PropertyExpected Value
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Appearance Colorless to pale yellow viscous oil or white solid[7]
Solubility Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the leucine side chain protons (multiplets and doublets between ~0.9-1.8 ppm), a singlet for the N-methyl group (around 2.8-3.0 ppm), a signal for the alpha-proton (a multiplet around 4.5-4.8 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), and signals for the aromatic protons of the Cbz group (a multiplet between ~7.2-7.4 ppm). The carboxylic acid proton will be a broad singlet, often not observed.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should display signals for the methyl groups of the leucine side chain (~21-25 ppm), the N-methyl group (~30-35 ppm), the beta and gamma carbons of the leucine side chain (~25 and ~40 ppm, respectively), the alpha-carbon (~60-65 ppm), the benzylic carbon of the Cbz group (~67 ppm), the aromatic carbons (~127-136 ppm), and the two carbonyl carbons (one for the Cbz group and one for the carboxylic acid, ~156 and ~175 ppm, respectively).

Safety and Handling

  • Sodium Hydride (NaH): A highly water-reactive and flammable solid. It can ignite spontaneously in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (argon or nitrogen). In case of fire, use a Class D fire extinguisher (or dry sand); do not use water, CO₂, or foam extinguishers.[5]

  • Methyl Iodide (MeI): A toxic, volatile liquid and a suspected carcinogen. It should be handled exclusively in a well-ventilated chemical fume hood. Avoid inhalation and skin contact. Wear appropriate gloves (nitrile gloves are commonly used, but check for breakthrough times) and eye protection.[6]

  • Quenching: The quenching of sodium hydride is a hazardous procedure due to the vigorous evolution of hydrogen gas. The process should be carried out slowly, at low temperature (0 °C), and behind a safety shield.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable N-methylated amino acid derivative. The incorporation of such modified building blocks is a cornerstone of modern peptide chemistry, enabling the development of next-generation peptide therapeutics with enhanced pharmacological properties.

References

Application Notes and Protocols: Strategic Incorporation of N-Cbz-N-methyl-L-leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of N-methylated amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic profiles of peptide-based therapeutics. N-methylation can significantly increase metabolic stability against enzymatic degradation, improve cell permeability, and constrain peptide conformation, which may lead to higher receptor affinity and selectivity.[1][2][3] N-Cbz-N-methyl-L-leucine, a derivative of the essential amino acid leucine, presents a unique building block for peptide chemists. The N-terminal benzyloxycarbonyl (Cbz) group provides robust protection, while the N-methyl group introduces the desired therapeutic characteristics.

However, the very features that make N-methylated amino acids valuable also introduce significant synthetic challenges. The primary obstacle is the steric hindrance imposed by the N-methyl group, which complicates the formation of the amide bond during solid-phase peptide synthesis (SPPS).[1][4] This guide provides a comprehensive overview of the principles, challenges, and field-proven protocols for the successful incorporation of this compound into peptide chains, ensuring high yields and stereochemical purity.

Section 1: Understanding the Core Synthetic Challenges

The successful use of this compound in SPPS requires a foundational understanding of the steric and electronic factors at play. These challenges necessitate a departure from standard SPPS protocols.

The Impact of Steric Hindrance

The presence of a methyl group on the amide nitrogen creates a secondary amine, which dramatically increases the steric bulk around the nitrogen nucleophile.[4] This bulkiness physically impedes the approach of the activated carboxyl group of the incoming amino acid, leading to several predictable consequences:

  • Low Coupling Yields: The reaction kinetics are significantly slower compared to coupling with a primary amine, often resulting in incomplete reactions.[1]

  • Deletion Sequences: Incomplete couplings lead to the formation of peptides missing the intended N-methylated residue, complicating purification and reducing the overall yield of the target molecule.[4]

  • Difficult Couplings: The challenge is magnified when coupling an amino acid onto an N-methylated residue or when coupling two consecutive N-methylated amino acids.[4][5]

The Heightened Risk of Racemization

To overcome the kinetic barrier caused by steric hindrance, more forceful reaction conditions (e.g., more reactive coupling agents, longer reaction times) are often required. These conditions, however, increase the risk of racemization at the α-carbon of the activated amino acid.

The primary mechanism for this loss of stereochemical integrity is the formation of a 5(4H)-oxazolone intermediate.[6] The α-proton of this intermediate is acidic and can be readily abstracted by a base. The resulting planar, achiral enolate can then be attacked by the amine nucleophile from either face, leading to a mixture of L- and D-isomers in the final peptide.[6] N-methylated amino acids are particularly prone to this because the slower coupling reaction prolongs the lifetime of the highly reactive, racemization-prone activated intermediate.[6][7]

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone - H₂O (Cyclization) Peptide_Bond Peptide Bond Formation (Desired L-isomer) Activated_AA->Peptide_Bond + Amine Nucleophile (Direct Attack) Enolate Planar Achiral Enolate Oxazolone->Enolate + Base - H⁺ (α-proton abstraction) Enolate->Oxazolone + H⁺ Racemic_Mix Racemic Mixture (L- and D-isomers) Enolate->Racemic_Mix + Amine Nucleophile

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

The N-Cbz Protecting Group: Orthogonality and Stability

The benzyloxycarbonyl (Cbz or Z) group is a robust amine protecting group, stable to the basic conditions (e.g., piperidine) used for Fmoc group removal in standard SPPS.[8] This orthogonality is critical. It allows for the assembly of a peptide chain using the well-established Fmoc/tBu strategy, followed by the addition of this compound as the final N-terminal residue.

Crucially, the Cbz group is also stable to the moderate acidic conditions of standard trifluoroacetic acid (TFA)-based cleavage cocktails used to cleave the peptide from the resin and remove side-chain protecting groups.[8] This enables the synthesis and isolation of a final peptide that is selectively and permanently protected at the N-terminus with the Cbz group. If the unprotected N-terminus is ultimately desired, the Cbz group can be removed post-synthesis and purification via catalytic hydrogenolysis (e.g., H₂/Pd-C).[9]

Inadequacy of Standard Reaction Monitoring

A practical but critical challenge involves monitoring the reaction's completion. The standard Kaiser test (ninhydrin test) is ineffective for secondary amines, as the N-methylated amine does not produce the characteristic blue color.[10][11] Therefore, an alternative method is mandatory. The bromophenol blue test is the recommended alternative; resin beads with free secondary amines will appear blue or green, while a completed coupling will result in yellow beads.[4][10]

Section 2: Optimized Reagent Selection for High-Fidelity Synthesis

Overcoming the challenges outlined above hinges on the judicious selection of coupling reagents, additives, and bases.

High-Potency Coupling Reagents

Standard carbodiimide reagents (like DIC) or even HBTU can be inefficient for sterically demanding couplings.[4][10] More potent uronium/aminium or phosphonium-based reagents are required to generate a highly reactive activated ester intermediate capable of overcoming the steric barrier.

Coupling ReagentClassAdvantagesDisadvantagesRecommended Use
HATU Uronium/AminiumHigh coupling efficiency, rapid reaction times.[1]Can cause racemization with excess base or long reaction times.[6]First choice for most difficult N-methyl couplings.[4]
PyAOP / PyBOP PhosphoniumHighly effective, especially with HOAt.[12][13]Byproducts can be difficult to remove.Excellent for very challenging couplings, including N-Me to N-Me.[12]
DIC / HOAt CarbodiimideCost-effective, low risk of racemization.[1]Slower reaction times compared to onium salts.Suitable when minimizing racemization is the absolute priority.
COMU Uronium/AminiumEfficiency comparable to HATU; incorporates Oxyma for improved safety and solubility.[4][14]Higher cost.A modern, safe, and highly effective alternative to HATU.
Additives and Bases to Suppress Racemization
  • Additives: The use of additives that form reactive esters less prone to oxazolone formation is critical. 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are superior to the traditional 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[6][14]

  • Bases: While N,N-Diisopropylethylamine (DIPEA) is commonly used, its strong basicity can promote racemization.[15] For critical couplings, a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) is highly recommended to minimize the risk of epimerization.[11][15]

Section 3: Experimental Workflow and Protocols

The most common and strategic use of this compound is as an N-terminal capping agent after the main peptide sequence has been assembled using standard Fmoc-SPPS.

SPPS_Workflow Start Start: Resin Swelling Fmoc_SPPS Standard Fmoc-SPPS Cycles (Deprotection -> Coupling -> Wash) Repeat for n-1 residues Start->Fmoc_SPPS Final_Deprotection Final N-Terminal Fmoc Deprotection Fmoc_SPPS->Final_Deprotection Special_Coupling Special Coupling: This compound (HATU/Collidine) Final_Deprotection->Special_Coupling Monitoring Monitor with Bromophenol Blue Test Special_Coupling->Monitoring Double_Coupling Optional: Double Coupling Monitoring->Double_Coupling Incomplete (Blue/Green Beads) Final_Wash Final Washing Monitoring->Final_Wash Coupling Complete (Yellow Beads) Double_Coupling->Special_Coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for N-terminal capping with this compound in SPPS.

Protocol 1: N-Terminal Capping with this compound

This protocol assumes the peptide chain has already been synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard Fmoc/tBu SPPS procedures.

Materials:

  • Peptide-resin with a free N-terminal secondary amine

  • This compound

  • HATU

  • 2,4,6-Collidine or DIPEA

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Bromophenol Blue Test Solution (250 mg in 50 mL DMF)[10]

Procedure:

  • Final Fmoc Deprotection:

    • Treat the peptide-resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling Reaction Setup:

    • In a separate vessel, prepare the activation solution immediately before use. For a 0.1 mmol scale synthesis:

      Reagent Equivalents Amount
      This compound 3.0 83.8 mg (0.3 mmol)
      HATU 2.9 110.3 mg (0.29 mmol)
      2,4,6-Collidine 6.0 79 µL (0.6 mmol)

      | DMF | - | ~2 mL |

    • Dissolve this compound and HATU in DMF. Add collidine and allow the solution to pre-activate for 1-2 minutes.

  • Coupling to Resin:

    • Swell the deprotected peptide-resin in DMF. Drain the solvent.

    • Add the activation solution from Step 2 to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary.[1]

  • Monitoring for Completion:

    • Remove a small sample of resin beads (~5 mg) and wash them with DMF and then methanol.

    • Add 1-2 drops of the Bromophenol Blue test solution.[10]

    • Result:

      • Yellow beads: Coupling is complete. Proceed to Step 6.

      • Blue or Green beads: Coupling is incomplete. Proceed to Step 5.

  • (Optional but Recommended) Double Coupling:

    • If the reaction is incomplete, drain the reaction vessel and wash the resin with DMF (3 times).

    • Repeat Steps 2 and 3 with a fresh solution of activated this compound.[11]

  • Final Washing:

    • Once coupling is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups while leaving the N-terminal Cbz group intact.

Materials:

  • Dry, Cbz-capped peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1]

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum. The N-Cbz-protected peptide can now be purified by reverse-phase HPLC (RP-HPLC).[1]

Section 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Bromophenol Blue Test)1. Insufficient reagent potency. 2. Insufficient reaction time/temperature. 3. Poor resin swelling.1. Ensure use of a high-potency reagent like HATU or COMU.[4] 2. Perform a double coupling; increase reaction time to 4+ hours or gently heat to 40°C.[11] 3. Ensure resin is fully swollen in DMF for at least 30 minutes before coupling.
Significant Racemization Detected (e.g., by chiral chromatography)1. Base is too strong (e.g., DIPEA). 2. Over-activation or prolonged exposure to basic conditions.1. Switch from DIPEA to a weaker, hindered base like 2,4,6-collidine.[11][15] 2. Reduce pre-activation time. Consider using a slower but safer coupling method like DIC/HOAt.[1]
Loss of Cbz Group During Cleavage 1. Incorrect cleavage cocktail (e.g., containing HBr). 2. Extended cleavage time at elevated temperatures.1. Confirm use of a standard TFA-based cocktail. The Cbz group is stable to 95% TFA for several hours at room temperature.[8] 2. Adhere to standard cleavage times (2-3 hours) and room temperature conditions.

Conclusion

The incorporation of this compound into peptides via SPPS is a challenging yet highly rewarding endeavor for the development of next-generation peptide therapeutics. Success is not achieved by simply extending reaction times but through a strategic and informed approach. By understanding the fundamental challenges of steric hindrance and racemization, and by employing optimized reagents such as HATU with weaker bases like collidine, researchers can effectively overcome these hurdles. The protocols and guidelines presented here provide a robust framework for the high-fidelity synthesis of N-terminally Cbz-protected, N-methylated peptides, paving the way for further innovation in drug discovery and development.

References

Application Notes and Protocols for Coupling N-Cbz-N-methyl-L-leucine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity.[1][2] However, the synthesis of peptides containing these residues, particularly N-Cbz-N-methyl-L-leucine, presents significant challenges in automated solid-phase peptide synthesis (SPPS) due to steric hindrance.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for the efficient coupling of this compound in automated peptide synthesizers. We will delve into the underlying chemical principles, compare suitable coupling reagents, and provide detailed, optimized protocols to ensure high coupling efficiency and purity of the final peptide product.

The Challenge of N-Methylation and Steric Hindrance

The primary obstacle in incorporating this compound into a growing peptide chain is the steric bulk at the secondary amine.[3][4] The presence of the methyl group on the nitrogen atom, in addition to the bulky isobutyl side chain of leucine and the Cbz protecting group, creates a sterically congested environment. This significantly hinders the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and potentially incomplete coupling.[3]

Consequences of Inefficient Coupling:

  • Low Coupling Yields: Incomplete reactions lead to the formation of deletion sequences, where one or more amino acid residues are missing from the final peptide. This complicates purification and reduces the overall yield of the desired product.

  • Difficult Purification: The presence of deletion sequences and other byproducts makes the purification of the target peptide by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) more challenging.

  • Chain Termination: In severe cases of incomplete coupling, the unreacted N-terminal amine can be capped in subsequent steps, leading to the termination of the peptide chain elongation.

To overcome these challenges, a careful selection of coupling reagents and optimization of reaction conditions are paramount for the successful synthesis of peptides containing this compound.

Selecting the Optimal Coupling Reagent

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) are often inefficient for coupling sterically hindered N-methylated amino acids.[1] More potent activating agents are required to form a highly reactive intermediate that can overcome the steric barrier.

Recommended Coupling Reagents

Uronium/aminium and phosphonium salt-based coupling reagents are highly recommended for these challenging couplings due to their ability to form highly reactive activated esters.[5][6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent that reacts with the carboxylic acid to form a reactive OAt-ester.[5][7] The 7-azabenzotriazole (HOAt) leaving group provides anchimeric assistance, further accelerating the coupling reaction and minimizing racemization.[6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is a phosphonium salt-based reagent that is particularly effective for coupling N-methylated amino acids.[8][9] It forms a highly reactive OAt-ester similar to HATU.

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with 1-Hydroxy-7-azabenzotriazole): The combination of PyBOP with HOAt is a powerful coupling system for sterically hindered amino acids.[3][9]

Comparison of Recommended Coupling Reagents
Coupling Reagent Class Mechanism of Action Advantages Considerations
HATU Uronium/Aminium SaltForms a highly reactive OAt-ester.[5][7]High coupling efficiency, low racemization, widely used.[1][5]Requires a non-nucleophilic base like DIPEA.
PyAOP Phosphonium SaltForms a highly reactive OAt-ester.[8]Very effective for N-methylated amino acids, including N-to-N couplings.[8][9]Generally more expensive than uronium salts.
PyBOP/HOAt Phosphonium SaltIn the presence of HOAt, forms a highly reactive OAt-ester.[3]Proven efficacy for difficult couplings.[3][9]Requires the use of an additive (HOAt).

Automated Peptide Synthesis Protocol for this compound

The following protocol is a general guideline for coupling this compound using an automated peptide synthesizer. It is crucial to adapt the parameters based on the specific synthesizer, resin, and peptide sequence.

Materials and Reagents
  • Resin: Appropriate solid support (e.g., 2-Chlorotrityl chloride resin for protected peptide fragments, Wang resin for C-terminal acid).

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% Piperidine in DMF (for Fmoc-based synthesis).

  • Amino Acids: Fmoc-protected amino acids and this compound.

  • Coupling Reagent: HATU, PyAOP, or PyBOP/HOAt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5). The stability of the Cbz group to TFA should be considered.

Synthesis Workflow

The synthesis follows the standard steps of solid-phase peptide synthesis: deprotection, washing, coupling, and washing.[10]

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator + Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection FinalDeprotection->Cleavage End End: Purify Peptide Cleavage->End

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol for this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection cycle (e.g., 2 x 10 min with 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Reaction Time: Allow the coupling reaction to proceed for 1-4 hours. For difficult couplings, a longer reaction time or a double coupling may be necessary.[11]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Standard ninhydrin (Kaiser) test will not work for the secondary amine of N-methylated amino acids.[11]

    • Bromophenol Blue Test: A small sample of resin beads can be taken and washed. The addition of a bromophenol blue solution will result in a blue or green color for an incomplete reaction, which turns yellow upon completion.[1][11]

    • Real-time Monitoring: Some modern synthesizers offer real-time monitoring of reaction progress through various techniques.[10][12][13]

  • (Optional) Double Coupling: If the monitoring test indicates an incomplete reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[11]

Coupling Mechanism with HATU

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid This compound (R-COOH) ActiveEster Reactive OAt-Ester (R-COO-At) CarboxylicAcid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) AmideBond Peptide Bond Formation (R-CO-NH-Peptide) ActiveEster->AmideBond + H₂N-Peptide PeptideResin N-terminal Amine on Resin (H₂N-Peptide)

References

The Strategic Value of N-Methylation in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of N-Cbz-N-methyl-L-leucine in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application note and protocol guide for the effective use of this compound in solution-phase peptide synthesis (LPPS). As a senior application scientist, this guide moves beyond simple step-by-step instructions to provide a deep understanding of the underlying chemical principles, the rationale behind procedural choices, and strategies to overcome common challenges associated with sterically hindered amino acids.

N-methylation, the substitution of the amide proton with a methyl group, is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptides.[1][2] This modification introduces significant conformational constraints and steric bulk, leading to a range of desirable properties:

  • Enhanced Metabolic Stability: The N-methylated peptide bond is resistant to cleavage by common proteases, increasing the peptide's in vivo half-life.[3][4]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone, which can improve passive diffusion across cellular membranes and enhance oral bioavailability.[3][4]

  • Conformational Control: The steric hindrance imposed by the methyl group restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a specific, bioactive conformation.[3]

  • Reduced Aggregation: In some cases, N-methylation can disrupt the hydrogen bonding patterns that lead to peptide aggregation.[4]

However, the very properties that make N-methylated amino acids valuable also present significant synthetic hurdles, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[3][5]

The Core Challenge: Coupling Sterically Hindered Residues

The primary difficulty in synthesizing peptides containing N-methylated residues is the formation of the amide bond.[6] The N-methyl group on the amine of the preceding residue sterically shields it, slowing down the coupling reaction. This is particularly challenging when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[5]

This reduced reactivity can lead to:

  • Low Coupling Yields: Incomplete reactions result in deletion sequences, which are difficult to separate from the target peptide.[3]

  • Increased Racemization: The harsh conditions often required to force the coupling to completion (e.g., elevated temperatures, extended reaction times) can increase the risk of racemization at the activated amino acid's α-carbon.[7][8]

The choice of the N-terminal protecting group on the incoming N-methylated amino acid is also critical. The Carboxybenzyl (Cbz or Z) group in This compound is a urethane-type protecting group. Urethane protecting groups are known to suppress racemization compared to N-acyl groups because they are less likely to form the problematic oxazolonium intermediate that facilitates the loss of stereochemical integrity.[9][10]

Mechanism of Racemization and Mitigation Strategies

Racemization is a major side reaction in peptide synthesis that can compromise the biological activity of the final product.[11][12] The most common pathway is through the formation of a planar oxazol-5(4H)-one intermediate.[7][10][12]

cluster_0 Racemization Mechanism ActivatedAA Activated N-Acyl Amino Acid Oxazolone Oxazol-5(4H)-one (Planar Intermediate) ActivatedAA->Oxazolone Intramolecular Cyclization Enolate Enolate Form (Achiral) Oxazolone->Enolate Tautomerization (Base-catalyzed) RacemizedAA Racemized Product Oxazolone->RacemizedAA Nucleophilic Attack Enolate->Oxazolone

Caption: Racemization via an oxazolone intermediate.

Key Mitigation Strategies:

  • Choice of Coupling Reagent: Modern aminium/uronium and phosphonium salt reagents such as HATU, HBTU, PyBOP, and PyAOP are highly efficient and often used with additives that suppress racemization.[13][14][15]

  • Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), react with the activated carboxyl group to form active esters. These esters are less prone to racemization than other activated intermediates and are highly reactive towards the amine component.[13][14]

  • Base Selection: The choice and stoichiometry of the base are critical. A weak, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is preferred over less hindered bases like triethylamine (TEA) to minimize proton abstraction from the α-carbon.[11][13]

  • Solvent Polarity: Polar solvents can promote racemization.[7] Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred over more polar options like Dimethylformamide (DMF) when racemization is a significant concern.

Comparative Overview of Coupling Reagents

The selection of the coupling reagent is arguably the most critical decision when working with this compound. The ideal reagent must be powerful enough to overcome the steric hindrance while minimizing the risk of racemization.

Coupling Reagent ClassExamplesStrengthsWeaknessesBest For
Carbodiimides DCC, DIC, EDCInexpensive, widely available.[14]High risk of racemization without additives; DCC byproduct is insoluble.[14]Use is only recommended with additives like HOBt or HOAt.
Aminium/Uronium Salts HBTU, TBTU, HATU, COMUHighly efficient, fast reaction times, byproducts are water-soluble.[13] HATU is particularly effective for hindered couplings.[4][13]More expensive than carbodiimides; requires a non-nucleophilic base.[13]General-purpose high-efficiency coupling, especially for difficult sequences.
Phosphonium Salts PyBOP, PyAOP, PyBrOPVery high reactivity, effective for the most challenging couplings (e.g., N-Me-AA to N-Me-AA).[13][14][15] PyAOP is often cited as superior for N-methylated residues.[15]PyBrOP can cause excessive racemization with prolonged use.[13] Higher cost.Extremely hindered couplings where other reagents fail.

Experimental Protocols for Solution-Phase Synthesis

These protocols provide a framework for the coupling of this compound to a C-terminally protected amino acid or peptide (H-AA/Peptide-OR).

Prerequisites:

  • All glassware must be oven-dried and reactions conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvents should be anhydrous.

  • The C-terminal component (H-AA/Peptide-OR) should be prepared as its free amine form or generated in situ from its hydrochloride or trifluoroacetate salt.

Protocol 1: Coupling using DIC/HOAt

This method combines a carbodiimide with a racemization-suppressing additive and is a reliable and cost-effective choice.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Amine Component: In a separate flask, dissolve the C-terminally protected amino acid/peptide ester (H-AA-OR, 1.0 eq) in anhydrous DCM. If starting from a salt (e.g., HCl salt), add N,N-diisopropylethylamine (DIEA) (1.0 eq) to generate the free amine and stir for 10-15 minutes.

  • Activation: Cool the solution from Step 1 to 0 °C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step forms the HOAt active ester.

  • Coupling: Add the amine solution from Step 2 to the activated acid solution from Step 3.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

HATU is an exceptionally effective reagent for sterically demanding couplings.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.0 eq), and the C-terminally protected amino acid/peptide ester (H-AA-OR, 1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIEA (2.0 eq) dropwise to the stirred solution. A color change to yellow is often observed, indicating the formation of the reactive intermediate.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-6 hours. The reaction is typically much faster than with carbodiimide methods. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a large volume of ethyl acetate.

    • Wash sequentially with 5% citric acid solution (to remove excess DIEA), saturated sodium bicarbonate solution (to remove unreacted starting acid and HOAt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

cluster_workflow Solution-Phase Coupling Workflow Start Dissolve Reactants (Cbz-N-Me-Leu-OH, H-AA-OR, Reagent) Cool Cool to 0 °C Start->Cool Activate Add Activating Agent / Base (e.g., DIC or HATU/DIEA) Cool->Activate React Stir (2-24h) Warm to RT Activate->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Wash & Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Isolated Dipeptide Purify->End

Caption: General workflow for solution-phase peptide coupling.

Protocol 3: Deprotection of the Cbz Group

The Cbz group is typically removed by catalytic hydrogenation, a mild method that preserves the stereochemistry of the peptide.

  • Preparation: Dissolve the purified, Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add Palladium on carbon (Pd/C, 10% w/w) to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 2-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Important Note on Deprotection and Racemization: While hydrogenation is generally safe, deprotection using HBr in acetic acid has been shown to cause significant racemization in peptides containing N-methylamino acids and should be avoided.[16]

Troubleshooting and Final Considerations

  • Low Yield: If coupling yields are low, consider switching to a more powerful coupling reagent (e.g., from DIC/HOAt to HATU or PyAOP).[15] Double coupling (running the reaction a second time with fresh reagents) may also be necessary.

  • Solubility Issues: N-methylated peptides can have poor solubility.[3] A solvent screen may be necessary to find optimal conditions for both the reaction and purification steps.

  • Epimerization Detected: If the final product shows diastereomeric impurities, re-evaluate the choice of base, solvent, and temperature. Use a weaker base (collidine), a less polar solvent (DCM), and maintain low temperatures during activation.[7][11] Ensure that the minimum necessary amount of base is used.

By understanding the unique challenges posed by this compound and applying the appropriate high-efficiency coupling reagents and optimized protocols, researchers can successfully incorporate this valuable building block to create novel peptides with enhanced therapeutic properties.

References

Application of N-Cbz-N-methyl-L-leucine in the Total Synthesis of Cyclosporine A

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Cyclosporine A and the Crucial Role of N-methylated Amino Acids

Cyclosporine A (CsA) is a potent immunosuppressive agent, pivotal in preventing organ transplant rejection and treating a range of autoimmune diseases.[1][2] This cyclic undecapeptide, originally isolated from the fungus Tolypocladium inflatum, presents a formidable challenge for synthetic chemists.[3][4] Its complex architecture is characterized by the presence of seven N-methylated amino acids and the unique C9 amino acid, (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoic acid (MeBmt).[1][3] The high degree of N-methylation is not merely a structural curiosity; it is critical for the molecule's bioactivity and its proteolytic stability, which contributes to its bioavailability.[4][5]

The steric hindrance imposed by the N-methyl groups makes the formation of amide bonds exceptionally difficult using standard peptide coupling techniques.[6] This difficulty is particularly pronounced when coupling two N-methylated residues. Consequently, the development of robust synthetic strategies to incorporate these building blocks is paramount for the total synthesis of Cyclosporine A and its analogues. This application note focuses on the pivotal role of N-Cbz-N-methyl-L-leucine, a key protected amino acid, and provides detailed protocols for its successful incorporation into the growing peptide chain. The benzyloxycarbonyl (Cbz) protecting group is a well-established choice for amine protection in peptide synthesis, offering stability and reliable deprotection conditions.[7]

Scientific Rationale: Overcoming the Steric Hurdle of N-Methylation

The primary obstacle in coupling N-methylated amino acids is the increased steric bulk around the nitrogen atom. This bulk hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of amide bond formation and often leading to incomplete reactions. Furthermore, the nucleophilicity of the secondary amine in an N-methylated amino acid is reduced compared to a primary amine. To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are essential.

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with a non-nucleophilic base such as diisopropylethylamine (DIEA) are often employed to achieve high yields.[6] These reagents form highly reactive activated esters that can overcome the steric hindrance. Microwave-assisted coupling has also emerged as a powerful technique to enhance the rate of these challenging coupling reactions.[5][8]

The choice of this compound as a building block is strategic. The Cbz group provides robust protection for the N-terminal amine, preventing unwanted side reactions during the coupling of subsequent amino acids. It can be cleanly removed via hydrogenolysis, a mild method that is compatible with most other protecting groups used in peptide synthesis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the incorporation of this compound into a peptide sequence during the synthesis of a Cyclosporine A fragment.

G cluster_0 Resin Preparation cluster_1 Fmoc-Amino Acid Coupling cluster_2 This compound Coupling cluster_3 Chain Elongation Resin Solid Support (e.g., 2-Chlorotrityl chloride resin) Swell Swell Resin in DMF Resin->Swell Fmoc_AA Couple first Fmoc-protected amino acid Swell->Fmoc_AA Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA->Deprotection1 Activation Activate this compound (HATU/DIEA in DMF) Deprotection1->Activation Coupling Couple to deprotected amine on resin Activation->Coupling Monitoring Monitor coupling completion (e.g., Bromophenol Blue test) Coupling->Monitoring Cbz_Deprotection Cbz Deprotection (Hydrogenolysis) - For subsequent steps Monitoring->Cbz_Deprotection Next_AA Couple next amino acid Monitoring->Next_AA If coupling another protected AA Cbz_Deprotection->Next_AA If N-terminus is required caption Workflow for incorporating this compound.

Caption: Workflow for incorporating this compound.

Detailed Experimental Protocol: Solid-Phase Synthesis

This protocol details the manual solid-phase peptide synthesis (SPPS) for coupling this compound onto a resin-bound peptide chain.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bromophenol blue solution in DMF

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in the synthesis vessel. Drain the DMF.

  • Loading of the First Amino Acid (if applicable): Follow standard protocols for loading the first Fmoc-protected amino acid onto the resin.

  • Fmoc Deprotection:

    • Wash the resin three times with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes. Drain.

    • Wash the resin five to seven times with DMF to ensure complete removal of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve 4 equivalents of this compound (relative to the resin substitution) in DMF.

    • Add 3.9 equivalents of HATU to the solution.

    • Add 8 equivalents of DIEA to the solution.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the synthesis vessel containing the deprotected resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended, or microwave irradiation can be applied according to instrument specifications.

  • Monitoring the Coupling Reaction:

    • Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.

    • Add a few drops of the bromophenol blue test solution.

    • Interpretation: A yellow color indicates a complete reaction (no free amine). A blue or green color indicates an incomplete reaction, and a second coupling is required.[6]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

The peptide-resin is now ready for the next coupling step or for cleavage from the resin if it is the final residue.

Data Summary and Expected Outcomes

The success of the coupling reaction is primarily determined by the yield and purity of the final peptide. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for characterization.

ParameterExpected OutcomeTroubleshooting
Coupling Efficiency > 95% (as determined by a negative bromophenol blue test)If the test is positive (blue/green), perform a second coupling with freshly activated amino acid. Consider increasing the coupling time or using microwave assistance.
Purity (after cleavage) > 90% (by HPLC)Impurities may arise from incomplete coupling or side reactions. Optimize coupling time and reagent equivalents. Ensure complete Fmoc deprotection.
Molecular Weight Correct mass observed by MSA discrepancy in mass may indicate incomplete coupling or loss of protecting groups.

Advanced Strategies and Alternative Coupling Reagents

While HATU is a highly effective coupling reagent, other reagents have also been successfully employed for coupling N-methylated amino acids.

  • PyBOP/HOAt: The combination of PyBOP and 7-aza-1-hydroxybenzotriazole (HOAt) can enhance coupling efficiency and reduce racemization.[6]

  • PyBrOP: This phosphonium salt-based reagent is particularly effective for sterically hindered couplings but should be used with caution as it can cause racemization with prolonged reaction times.[6][9]

  • Isonitrile Coupling: Danishefsky and co-workers have pioneered the use of isonitrile-mediated coupling reactions for the synthesis of N-methylated peptides, which was successfully applied to the total synthesis of Cyclosporine A.[4][10][11] This method involves the reaction of a carboxylic acid with an isonitrile to form an intermediate that then reacts with an amine.

Conclusion

The incorporation of this compound is a critical and challenging step in the total synthesis of Cyclosporine A. The steric hindrance presented by the N-methyl group necessitates the use of powerful coupling reagents and carefully optimized reaction conditions. The protocol detailed in this application note, utilizing HATU as the activating agent, provides a robust and reliable method for achieving high coupling efficiencies. By understanding the underlying chemical principles and employing rigorous monitoring techniques, researchers can successfully navigate the challenges of synthesizing this complex and therapeutically important molecule. The continuous development of novel coupling strategies further expands the toolkit available to chemists for the synthesis of N-methylated peptides, paving the way for the creation of novel Cyclosporine A analogues with potentially improved pharmacological properties.

References

Application Note: Strategic Incorporation of N-Cbz-N-methyl-L-leucine in Protease-Cleavable Linkers for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile.[][2] Protease-cleavable linkers, particularly those containing dipeptide sequences like valine-citrulline (Val-Cit), are designed to be stable in systemic circulation and efficiently cleaved by lysosomal enzymes like cathepsin B within tumor cells.[][4] This note details the strategic use of N-Cbz-N-methyl-L-leucine, a sterically hindered and protected amino acid, in the synthesis of next-generation protease-cleavable linkers. We provide the scientific rationale for its incorporation—to modulate cleavage kinetics and enhance plasma stability—and present detailed protocols for the synthesis of a custom linker-payload and its subsequent conjugation to an antibody.

Introduction: The Central Role of the Linker in ADC Design

The efficacy of an ADC is contingent upon the stable transport of its cytotoxic payload through the bloodstream and its specific release at the tumor site.[5][] Cleavable linkers are engineered to exploit the unique physiological differences between the extracellular environment and the intracellular compartments of cancer cells.[7] Upon antigen-mediated internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases.[8]

Cathepsin B, a cysteine protease often overexpressed in various tumor types, is a common enzymatic trigger for drug release from ADC linkers.[][9] The Val-Cit dipeptide has become the industry benchmark for cathepsin B-cleavable linkers due to its high plasma stability and efficient enzymatic cleavage.[] However, research has shown that the Val-Cit motif can also be susceptible to cleavage by other proteases, potentially leading to off-target toxicities.[2][10] This has spurred the development of novel peptide sequences to refine cleavage specificity and further improve the therapeutic window.

Herein, we explore the use of N-methylated amino acids, specifically this compound, as a building block to engineer linkers with tailored properties. The N-methyl group introduces steric hindrance, which can significantly alter the peptide's susceptibility to enzymatic degradation, while the Carboxybenzyl (Cbz) group provides robust amine protection during synthesis.[11][12]

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC 1. ADC Circulates (Linker is Stable) Antigen 2. Antigen Binding ADC->Antigen Targeting Endocytosis 3. Receptor-Mediated Endocytosis Antigen->Endocytosis Lysosome 4. Trafficking to Lysosome (pH 4.5-5.0) Endocytosis->Lysosome Cleavage 5. Protease (Cathepsin B) Mediated Linker Cleavage Lysosome->Cleavage Enzymatic Action Payload 6. Payload Release Cleavage->Payload Apoptosis 7. Induction of Apoptosis Payload->Apoptosis Cytotoxicity

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

Scientific Rationale: this compound for Linker Engineering

The incorporation of an N-methylated amino acid into a peptide linker is a deliberate strategy to influence its biochemical and pharmacokinetic properties.

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from degradation by certain exopeptidases and endopeptidases, which can lead to greater stability in plasma and reduce premature drug release.[12]

  • Modulated Cleavage Kinetics: The steric bulk of the methyl group at the amide nitrogen can hinder the approach of a protease to the scissile bond. This can slow the rate of cleavage by enzymes like cathepsin B. This modulation is not inherently negative; a slower, more controlled release could be beneficial for certain payloads or tumor types, potentially widening the therapeutic window.

  • Synthetic Challenges: The primary difficulty in synthesizing N-methylated peptides is overcoming the steric hindrance during the amide bond formation. This often results in lower coupling yields and requires more potent coupling reagents and optimized conditions to prevent side reactions like racemization.[12][13]

Table 1: Comparative Properties of Representative Peptide Linkers

Linker Sequence Key Feature Predicted Plasma Stability Predicted Cathepsin B Cleavage Rate Rationale for Use
Val-Cit Industry Standard High Efficient Well-validated balance of stability and lysosomal cleavage.[4]
Val-Ala Alternative Dipeptide High Efficient Demonstrates good stability and hydrophilicity, with comparable efficacy to Val-Cit in some models.[4]

| (Xaa)-MeLeu | N-Methylated | Very High | Modulated (Slower) | N-methylation enhances stability and the steric hindrance can fine-tune the release rate for specific applications.[12] |

Protocol 1: Synthesis of a Custom MC-Val-MeLeu-PABC-MMAE Linker-Payload

This protocol describes a representative synthesis of a linker-payload incorporating N-methyl-L-leucine. The workflow involves solid-phase peptide synthesis (SPPS) principles, followed by Cbz deprotection and maleimide functionalization.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): Standard coupling reagents like HBTU can be inefficient for sterically hindered N-methylated amino acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more potent activating agent, promoting higher yields.[12][13]

  • Reaction Monitoring (Chloranil Test): The secondary amine of N-methyl-leucine will not give a positive result with the standard Kaiser test. The chloranil test is a reliable alternative for detecting secondary amines on the solid support.[12][14]

  • Cbz Deprotection: Catalytic hydrogenation is the standard method for removing the Cbz group, as it is orthogonal to many other protecting groups used in peptide synthesis and does not risk peptide bond cleavage.[15]

Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis start PABC-MMAE (Payload-Spacer) step1 1. Couple Fmoc-Val-OH start->step1 step2 2. Fmoc Deprotection (20% Piperidine/DMF) step1->step2 step3 3. Couple N-Cbz-N-Me-Leu-OH (using HATU) step2->step3 step4 4. Cbz Deprotection (H₂, Pd/C) step3->step4 step5 5. Add Maleimide Group (MC-OSu) step4->step5 final Final Product: MC-Val-MeLeu-PABC-MMAE step5->final

Caption: Workflow for the synthesis of a custom N-methyl-leucine containing linker-payload.

Step-by-Step Methodology:

This protocol assumes a starting point of a pre-synthesized PABC-MMAE moiety. All operations should be conducted under an inert atmosphere (N₂ or Ar).

3.1. Coupling of the First Amino Acid (e.g., Valine)

  • To a solution of PABC-MMAE (1.0 eq) in anhydrous Dimethylformamide (DMF), add Fmoc-Val-OH (1.5 eq), HATU (1.45 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-Val-PABC-MMAE.

3.2. Fmoc Deprotection

  • Dissolve the crude Fmoc-Val-PABC-MMAE in a solution of 20% piperidine in DMF.

  • Stir at room temperature for 30 minutes.

  • Concentrate the mixture under vacuum to remove piperidine and DMF. Co-evaporate with toluene to ensure complete removal.

  • The resulting H₂N-Val-PABC-MMAE can be used in the next step without further purification.

3.3. Coupling of this compound

  • In a separate flask, dissolve this compound (1.5 eq)[16][17] in anhydrous DMF. Add HATU (1.45 eq) and DIPEA (3.0 eq). Allow to pre-activate for 10 minutes.

  • Add this activated solution to the crude H₂N-Val-PABC-MMAE from the previous step.

  • Stir the reaction at room temperature for 4-8 hours. A longer coupling time or gentle heating (e.g., 40 °C) may be required due to steric hindrance.[12]

  • Monitor the reaction by LC-MS. If incomplete, a second coupling (recoupling) may be necessary.

  • Work up the reaction as described in step 3.1 to yield Cbz-MeLeu-Val-PABC-MMAE. Purify by column chromatography if necessary.

3.4. Cbz Deprotection

  • Dissolve the purified Cbz-MeLeu-Val-PABC-MMAE in methanol or ethanol.

  • Add Palladium on carbon (Pd/C, 10% w/w) catalyst.

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain H₂N-MeLeu-Val-PABC-MMAE.

3.5. Maleimide Functionalization

  • Dissolve the product from step 3.4 in anhydrous DMF and cool to 0 °C.

  • Add DIPEA (2.0 eq) followed by a solution of N-succinimidyl-6-maleimidohexanoate (MC-OSu) (1.2 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor by LC-MS. Upon completion, perform an aqueous workup as described in step 3.1.

  • Purify the final product, MC-Val-MeLeu-PABC-MMAE, by reverse-phase HPLC.

Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody

This protocol details the conjugation of the synthesized maleimide-activated linker-payload to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.

Step-by-Step Methodology:

4.1. Antibody Reduction

  • Prepare the mAb in a suitable conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4).[18]

  • Add a freshly prepared solution of tris(2-carboxyethyl)phosphine (TCEP) to the mAb solution. The molar equivalents of TCEP will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR). A typical starting point is 2.5-5.0 equivalents.[19]

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Remove excess TCEP using a desalting column or a centrifugal concentrator (30 kDa cutoff), exchanging the buffer back to the conjugation buffer.[18]

4.2. Conjugation Reaction

  • Immediately after reduction and buffer exchange, determine the concentration of the reduced mAb.

  • Dissolve the purified MC-Val-MeLeu-PABC-MMAE linker-payload in an organic co-solvent like Dimethylacetamide (DMA) or DMSO.

  • Add the linker-payload solution to the reduced mAb solution. A typical molar excess is 1.5-2.0 equivalents of linker-payload per free thiol. Ensure the final concentration of the organic co-solvent does not exceed 10% (v/v) to prevent antibody denaturation.[18]

  • Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight. Protect the reaction from light.

4.3. Purification and Characterization

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC from unreacted linker-payload and small molecules using a desalting column or tangential flow filtration (TFF).

  • Characterize the purified ADC. The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or reverse-phase LC-MS.[20] HIC separates ADC species based on the hydrophobicity conferred by the attached drug-linkers, allowing for quantification of antibodies with different drug loads.[20]

Conclusion

The strategic use of this compound offers a sophisticated tool for the rational design of ADC linkers. By introducing N-methylation, researchers can enhance the metabolic stability and modulate the enzymatic cleavage kinetics of the linker, potentially leading to ADCs with improved safety and efficacy profiles. While the synthesis of N-methylated peptides requires specialized protocols to overcome steric hindrance, the potential benefits for fine-tuning the therapeutic properties of an ADC make it a compelling area of investigation for drug development professionals. The protocols outlined in this note provide a robust framework for the synthesis and application of these advanced linker technologies.

References

Navigating the Steric Maze: A Guide to Cbz Deprotection of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Methyl Conundrum in Peptide Synthesis

N-methylated amino acids are crucial building blocks in modern drug development, imparting peptides with enhanced metabolic stability, increased cell permeability, and improved conformational control.[1] The carboxybenzyl (Cbz or Z) group is a venerable and widely used protecting group for the amine terminus, prized for its stability under a range of conditions.[2][3][] However, the addition of a methyl group on the nitrogen atom introduces significant steric hindrance.[5][6] This bulkiness can dramatically slow down or completely stall standard deprotection reactions, posing a significant challenge for synthetic chemists.

This technical guide provides an in-depth analysis of various methods for the cleavage of the Cbz group from N-methylated amino acids. We will move beyond simple procedural lists to explore the mechanistic rationale behind each technique, offering field-tested insights to help researchers select the optimal method, troubleshoot common issues, and successfully navigate this critical synthetic step.

Method Selection: A Logic-Based Workflow

Choosing the correct deprotection strategy is paramount and depends entirely on the substrate's overall functionality. A substrate sensitive to reduction will rule out hydrogenation-based methods, while acid-labile groups preclude harsh acidic conditions. The following decision tree provides a logical workflow for method selection.

G start Start: Cbz-N(Me)-AA Substrate q1 Contains reducible groups? (e.g., C=C, NO₂, Aryl-Halide) start->q1 q2 Contains acid-sensitive groups? (e.g., Boc, t-butyl esters, trityl) q1->q2 Yes method1 Method 1: Hydrogenolysis (H₂ or CTH) q1->method1 No method2 Method 2: Acidic Cleavage (HBr/AcOH) q2->method2 No method3 Method 3: Lewis Acid/Silyl Iodide (TMSI, AlCl₃) q2->method3 Yes method4 Method 4: Nucleophilic Cleavage (Thiol-based) method3->method4 If other groups are sensitive

Caption: Workflow for selecting a Cbz deprotection method.

The Classic Approach: Catalytic Hydrogenolysis

Hydrogenolysis is the quintessential method for Cbz removal due to its clean byproducts—toluene and carbon dioxide—which are easily removed.[2] The reaction involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen.

Mechanism Rationale: The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst adsorbs both hydrogen gas and the Cbz group, facilitating the reductive cleavage.

Challenges with N-Methylated Substrates:
  • Steric Hindrance: The N-methyl group impedes the substrate's ability to effectively bind to the catalyst surface, leading to significantly slower reaction rates compared to non-methylated analogs.[5]

  • Catalyst Poisoning: The resulting secondary amine product can coordinate more strongly to the palladium catalyst than the starting material, leading to catalyst inhibition. Adding a weak acid like acetic acid can protonate the product amine, reducing this inhibition.[7]

  • Incomplete Reactions: Insufficient hydrogen pressure or poor catalyst quality can result in stalled reactions.[7]

Protocol 1A: Standard Hydrogenolysis (H₂ Gas)
  • Dissolution: Dissolve the Cbz-N(Me)-amino acid (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol%). For difficult substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.[7]

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas. This can be done using a hydrogen-filled balloon (atmospheric pressure) or in a pressurized hydrogenation apparatus (50-100 psi for hindered substrates).[2][7]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial for heterogeneous reactions to ensure contact between the substrate and catalyst.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[2] Rinse the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-methylated amino acid.

Protocol 1B: Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and more convenient alternative that avoids the use of pressurized hydrogen gas.[7] It utilizes a hydrogen donor to generate hydrogen in situ.[8]

  • Dissolution: Dissolve the Cbz-N(Me)-amino acid (1.0 equiv) in methanol or ethanol.

  • Catalyst & Donor: Add 10% Pd/C (10-20 mol%) followed by a hydrogen donor such as ammonium formate (HCOONH₄, 3-5 equiv) or cyclohexene.[7] The combination of NaBH₄ and catalytic Pd/C in methanol is also an effective system for generating hydrogen in situ.[9][10][11]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for more challenging substrates.

  • Monitoring & Work-up: Monitor the reaction as described above. The work-up is identical to the standard hydrogenolysis protocol.

MethodKey AdvantageCommon SubstratesTypical Yield RangeReference
Standard H₂/Pd/C Clean byproductsCbz-N(Me)-Ala, Cbz-N(Me)-Phe85-98%[2]
CTH (Ammonium Formate) Operational simplicity, no H₂ gasCbz-N(Me)-Val, Cbz-N(Me)-Leu80-95%[7][8]
CTH (NaBH₄/Pd/C) Rapid, in situ H₂ generationCbz-N(Me)-Gly, Benzyl Esters90-97%[9][11]

For Reduction-Sensitive Substrates: Non-Reductive Methods

When the substrate contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes, nitro groups, aryl halides), hydrogenolysis is not a viable option.[7][12] In these cases, acidic, Lewis acidic, or nucleophilic cleavage methods are required.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This is a classic, robust method, but its harshness limits its use to substrates lacking other acid-sensitive groups like Boc or t-butyl esters.[2]

Mechanism Rationale: The reaction proceeds via protonation of the carbamate oxygen, followed by an SN2 attack by the bromide ion at the benzylic carbon, releasing the unstable carbamic acid, which rapidly decarboxylates.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a 33% (w/w) solution of hydrogen bromide (HBr) in acetic acid (2-4 equiv).

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid, taking from 15 minutes to a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically diluted with ether to precipitate the amine hydrobromide salt, which can be collected by filtration.

Protocol 3: Lewis Acid / Silyl-Mediated Cleavage (TMSI)

For substrates sensitive to both reduction and strong acids, trimethylsilyl iodide (TMSI) offers a powerful alternative.[13][14] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) for cost and stability reasons.[14]

Mechanism Rationale: The Lewis acidic silicon coordinates to the carbonyl oxygen of the Cbz group. This is followed by an SN2 attack of the iodide ion on the benzylic carbon. The resulting silyl carbamate is unstable and is hydrolyzed during aqueous work-up.[14]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) as TMSI is moisture-sensitive.[14]

  • Dissolution: Dissolve the Cbz-N(Me)-amino acid (1.0 equiv) in a dry, inert solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add sodium iodide (NaI, 1.5 equiv) and then trimethylsilyl chloride (TMSCl, 1.5 equiv) to the solution. Stir to generate TMSI in situ.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding methanol, followed by an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an appropriate organic solvent.

  • Isolation: Dry the organic layer, concentrate under reduced pressure, and purify by chromatography if necessary.

Protocol 4: Nucleophilic Cleavage with Thiols

A recently highlighted method, particularly for complex molecules in late-stage synthesis, involves nucleophilic attack by a thiol. This method demonstrates excellent functional group tolerance, leaving sensitive groups like nitriles and aryl chlorides untouched.[15]

Mechanism Rationale: The proposed mechanism involves an SN2 attack of a nucleophilic thiol at the benzylic carbon of the Cbz group. This generates an amine carbonate, which then undergoes in situ decarboxylation to furnish the free amine and a benzylated thiol byproduct.[15]

  • Reagents: Dissolve the Cbz-N(Me)-amino acid (1.0 equiv) in a suitable solvent like N,N-dimethylacetamide (DMAc).

  • Base and Thiol: Add a base such as potassium phosphate (K₃PO₄) followed by a thiol nucleophile, for example, 2-mercaptoethanol.[16]

  • Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up & Isolation: Upon completion, the reaction is typically diluted with water and extracted with an organic solvent. The product is then isolated after purification.

MethodKey AdvantageLimitationsTypical Yield RangeReference
HBr/AcOH Fast and effectiveHarsh; not compatible with acid-labile groups80-95%[2][7]
TMSI Excellent for sensitive substratesMoisture sensitive, cost of reagent75-90%[13][14]
Thiol-based High functional group toleranceRequires heating, potential odor issues70-88%[15][16]

Troubleshooting Common Issues

  • Incomplete Hydrogenolysis:

    • Cause: Poor catalyst quality or insufficient hydrogen pressure.[7]

    • Solution: Use fresh, high-quality Pd/C or switch to Pearlman's catalyst (Pd(OH)₂/C). Increase hydrogen pressure to 50-100 psi. Ensure vigorous stirring.[7]

  • Side Reactions in Acidic Cleavage:

    • Cause: The product amine is acetylated by the acetic acid solvent, especially with heating.[17]

    • Solution: Avoid heating if possible. If the reaction is sluggish, consider a different method like TMSI.

  • Low Yields with TMSI:

    • Cause: Moisture in reagents or solvents quenching the TMSI.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.

Conclusion

The deprotection of Cbz-N-methylated amino acids, while challenging, is readily achievable with a systematic approach. By understanding the steric and electronic properties of the substrate, and the mechanism and limitations of each deprotection method, researchers can confidently select the optimal conditions. While classical hydrogenolysis remains the cleanest method for compatible substrates, the development of robust Lewis acid and nucleophilic cleavage protocols provides powerful tools for handling complex and sensitive molecules, paving the way for the efficient synthesis of advanced N-methylated peptide therapeutics.

References

Application Notes & Protocols: Efficient Amide Bond Formation with N-Cbz-N-methyl-L-leucine using HATU

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenge of Sterically Hindered Couplings

In the synthesis of complex peptides and small molecule therapeutics, the formation of amide bonds is a fundamental transformation. However, significant challenges arise when coupling sterically hindered amino acids, particularly N-methylated residues like N-Cbz-N-methyl-L-leucine. The presence of the N-methyl group significantly reduces the nucleophilicity of the amine and increases steric bulk around the carboxylic acid, slowing down reaction kinetics and often leading to incomplete reactions or requiring harsh conditions that can compromise chiral integrity.[1][2]

This application note provides a comprehensive guide to utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a superior coupling reagent for these challenging substrates. HATU has established itself as a premier reagent due to its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization, even in difficult cases.[3][4][5] We will delve into the mechanistic underpinnings of HATU's efficacy, provide a detailed, field-proven protocol for the coupling of this compound, and discuss critical parameters for optimization and troubleshooting.

The HATU Advantage: Mechanism of Action

HATU is a uronium/aminium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6][7] Its exceptional performance stems from a two-stage process that efficiently activates the carboxylic acid.[8][9]

  • Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant release of tetramethylurea.[8][10]

  • Nucleophilic Attack and Amide Bond Formation: The amine component then attacks the highly electrophilic carbonyl carbon of the OAt-active ester. The true advantage of HATU lies in the 7-aza position of the HOAt moiety. The pyridine nitrogen is believed to act as a general base catalyst, stabilizing the incoming amine through a hydrogen-bonded transition state, thereby accelerating the coupling reaction and minimizing the risk of epimerization.[10] This neighboring group effect is a key reason for HATU's superiority over HOBt-based reagents like HBTU, especially for hindered systems.[7][11]

HATU_Mechanism cluster_activation Step 1: Active Ester Formation cluster_coupling Step 2: Amide Bond Formation RCOOH This compound (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base - Base-H⁺ Base DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea HATU->TMU - Tetramethylurea ActiveEster2 OAt-Active Ester Amine Amine (R'-NH₂) Amide Amide Product Amine->Amide + ActiveEster2 HOAt HOAt ActiveEster2->HOAt - HOAt

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine. Optimization of stoichiometry and reaction time may be necessary depending on the specific amine substrate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%VariousEnsure dryness before use.
Amine Substrate≥98%Various---
HATU ≥98%VariousStore desiccated at -20°C.[12]
DIPEA (Hünig's base)Peptide Synthesis GradeVariousUse a freshly opened bottle or redistill.
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%VariousUse from a sealed bottle or dry over molecular sieves.[13]
Ethyl Acetate (EtOAc)ACS GradeVarious---
5% Lithium Chloride (LiCl) aq.---Prepare in-houseFor removal of DMF during workup.[14]
1 M Hydrochloric Acid (HCl) aq.---Prepare in-house---
Saturated Sodium Bicarbonate (NaHCO₃) aq.---Prepare in-house---
Brine (Saturated NaCl aq.)---Prepare in-house---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVarious---
Inert Gas (Nitrogen or Argon)High Purity------
Suggested Stoichiometry
ComponentEquivalents
This compound1.0
Amine Substrate1.1
HATU 1.1
DIPEA 3.0

Note: A slight excess of HATU and the amine is recommended to drive the reaction to completion. The amount of base is critical; typically 2-3 equivalents are used.[4][6]

Step-by-Step Procedure

Protocol_Workflow start Start prep 1. Reagent Prep Dissolve Carboxylic Acid & HATU in anhydrous DMF under inert atmosphere. start->prep cool 2. Cooling Cool solution to 0 °C in an ice bath. prep->cool activate 3. Activation Add DIPEA dropwise. Stir for 15-30 min at 0 °C. cool->activate couple 4. Coupling Add amine substrate. Allow to warm to RT. Stir for 2-18 hours. activate->couple monitor 5. Monitoring Monitor by TLC or LC-MS for consumption of starting material. couple->monitor workup 6. Aqueous Workup Dilute with EtOAc. Wash with 5% LiCl, 1M HCl, sat. NaHCO₃, and brine. monitor->workup isolate 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. workup->isolate purify 8. Purification Purify crude product by column chromatography. isolate->purify end End purify->end

Caption: Experimental workflow for HATU coupling.
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of 0.1–0.5 M with respect to the carboxylic acid. Stir until all solids have dissolved.

  • Pre-activation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv.) dropwise while stirring. The solution may change color. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step is crucial for forming the OAt-active ester prior to the addition of the amine.[14]

  • Coupling: Add the amine (1.1 equiv.), either neat or as a concentrated solution in a minimal amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (2x, to remove DMF), 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Trustworthiness: Self-Validating Systems & Troubleshooting

A successful protocol anticipates and addresses potential issues. The high efficiency of HATU minimizes many common side reactions, but awareness of potential pitfalls is key to ensuring high purity and yield.

Potential IssueCauseRecommended Solution
Low Yield / Incomplete Reaction Insufficient activation; steric hindrance of amine substrate.Increase reaction time. A "double coupling" may be effective: after the initial coupling period, add a second portion of activated acid.[1] Consider gentle heating (e.g., 40-50 °C), but monitor closely for epimerization.[1]
Epimerization Over-activation; prolonged reaction at elevated temperature; excessive or overly strong base.HATU is known for low epimerization rates.[15][16] However, if observed, reduce reaction temperature and time. Ensure the use of a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid triethylamine if racemization is a concern.
Guanidinylation of Amine Excess HATU reacting with the free amine of the product or starting material.Use HATU in near-stoichiometric amounts (1.0-1.1 equiv.).[4][11] This side reaction is more common in solid-phase synthesis but can occur in solution.
Difficult Workup Persistent DMF in the product.The recommended washes with 5% aqueous LiCl are highly effective for removing residual DMF from ethyl acetate extracts.[14]

Conclusion

HATU stands as a gold standard for challenging amide couplings, particularly for sterically demanding substrates like this compound.[16] Its mechanism, leveraging the formation of a highly reactive OAt-active ester and a base-catalyzed transition state, ensures rapid and efficient bond formation while preserving stereochemical integrity.[5][10] By following the detailed protocol and considering the key optimization parameters outlined in these notes, researchers can confidently and reliably synthesize complex amide-containing molecules, accelerating progress in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Sterically Hindered Peptides Using N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and N-Methylated Peptide Synthesis

The synthesis of peptides containing sterically hindered and N-methylated amino acids is a formidable challenge in modern drug discovery and chemical biology. N-methylation of the peptide backbone is a key strategy to enhance the pharmacological properties of therapeutic peptides, including increased metabolic stability against enzymatic degradation, improved cell permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and selectivity.[1] However, these desirable attributes come at a synthetic cost. The presence of a methyl group on the amide nitrogen significantly increases steric bulk and reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult.[1] This often leads to incomplete coupling reactions, lower yields, and the formation of deletion sequences, particularly when coupling two consecutive N-methylated residues.[1]

This technical guide provides a comprehensive overview and detailed protocols for the effective incorporation of N-Cbz-N-methyl-L-leucine, a key building block for introducing N-methylated leucine residues into sterically demanding peptide sequences. We will delve into the rationale behind the choice of the benzyloxycarbonyl (Cbz) protecting group, recommend powerful coupling reagents, and provide step-by-step protocols for solid-phase peptide synthesis (SPPS), empowering researchers to overcome the synthetic hurdles associated with these challenging motifs.

The Strategic Advantage of the Cbz Protecting Group for N-Methylated Residues

While the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups dominate contemporary solid-phase peptide synthesis, the benzyloxycarbonyl (Cbz) group offers distinct advantages, particularly in the context of N-methylated amino acids. The choice of protecting group is a critical decision that can significantly impact the success of a complex peptide synthesis.

Key Advantages of the Cbz Group:

  • Robust Stability: The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA), offering excellent orthogonality.[2][3] This allows for the selective deprotection of other protecting groups in the peptide chain without premature cleavage of the Cbz group.

  • Reduced Risk of Diketopiperazine Formation: In Fmoc-based SPPS, the deprotection of the second amino acid can lead to the formation of a diketopiperazine, a cyclized dipeptide that truncates the growing peptide chain. The use of a Cbz-protected N-methylated amino acid at the C-terminus can mitigate this side reaction.

  • Facile Introduction and Crystallinity: The Cbz group is readily introduced onto the amino group, and its presence often enhances the crystallinity of the protected amino acid, facilitating purification.

  • Alternative Deprotection Pathway: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.[2] This provides a deprotection strategy that is orthogonal to the standard acid-labile (Boc) and base-labile (Fmoc) protecting groups, offering greater flexibility in the design of complex synthetic routes.[3]

When to Consider this compound:

  • Synthesis of Peptides with C-terminal N-methylated residues: To avoid diketopiperazine formation.

  • Complex Peptides with Multiple Protecting Groups: Where the orthogonality of the Cbz group is advantageous for selective deprotection.

  • Fragment Condensation Strategies: The stability of the Cbz group allows for the synthesis of protected peptide fragments that can be coupled in solution.

Recommended Coupling Reagents for Hindered Couplings

Standard coupling reagents are often inefficient in promoting peptide bond formation with N-methylated amino acids. More potent activating agents are required to overcome the steric hindrance and low nucleophilicity of the N-methylated amine.

Coupling ReagentActivation MechanismAdvantagesConsiderations
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms a highly reactive OAt-active esterHigh coupling efficiency and rapid reaction times.[1]Can cause racemization with prolonged reaction times or excess base.[1]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Forms an OBt-active esterGood coupling efficiency with a lower risk of racemization compared to HATU.Generally less reactive than HATU.
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium salt-based activationHighly effective for coupling N-methylated amino acids, especially in challenging sequences.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium salt-based activationEfficient coupling with minimal side reactions.
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium salt-based activationHigh coupling efficiency, comparable to HATU, with improved safety profile.

For the protocols outlined below, we will focus on the use of HATU , a widely recognized and highly effective coupling reagent for sterically hindered N-methylated amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general procedure for the incorporation of this compound into a peptide sequence on a solid support using manual SPPS. The subsequent amino acids are assumed to be Fmoc-protected.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Fmoc-protected amino acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Workflow Diagram:

SPPS_Workflow cluster_0 cluster_1 Resin_Prep Resin Swelling Fmoc_Deprot Fmoc Deprotection (if applicable) Resin_Prep->Fmoc_Deprot Coupling Coupling of This compound Fmoc_Deprot->Coupling Wash1 Washing Coupling->Wash1 Next_AA_Coupling Coupling of next Fmoc-AA Wash1->Next_AA_Coupling Wash2 Washing Next_AA_Coupling->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Final_Deprot Final Cbz & Side Chain Deprotection Repeat->Final_Deprot Cleavage Cleavage from Resin Final_Deprot->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for SPPS incorporating this compound.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture for 2-5 minutes at room temperature. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. For this sterically hindered coupling, a longer reaction time or double coupling may be necessary. e. Monitoring the Coupling Reaction: Perform a chloranil test to check for the presence of secondary amines. A standard Kaiser test will give a false negative result for N-methylated amino acids. f. Once the coupling is complete (indicated by a negative chloranil test), wash the resin thoroughly with DMF and DCM.

  • Chain Elongation with Fmoc-Amino Acids: a. Perform Fmoc deprotection of the subsequent amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes). b. Wash the resin thoroughly with DMF and DCM. c. Couple the next Fmoc-protected amino acid using a standard HATU/DIPEA activation protocol (typically 30-60 minutes). d. Monitor the coupling reaction using the Kaiser test. e. Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Note: The Cbz group is labile to strong acids like TFA, so this step will simultaneously cleave the peptide from the resin and remove the Cbz and other acid-labile side-chain protecting groups. During TFA cleavage of peptides with an N-terminal acetylated N-methylamino acid, loss of the Ac-N-methylamino acid can occur.[4][5] c. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. g. Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Protocol 2: On-Resin Cbz Deprotection for Fragment Condensation

This protocol is for the selective removal of the Cbz group on-resin, leaving other protecting groups intact, which is useful for on-resin cyclization or fragment condensation strategies.

Materials:

  • Peptide-resin with N-terminal Cbz-N-methyl-L-leucine

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate or Cyclohexene (as a hydrogen donor)

  • Anhydrous NMP or THF

Workflow Diagram:

Cbz_Deprotection_Workflow Resin_Prep Swell Cbz-Peptide-Resin H_Source Add Hydrogen Donor (e.g., Ammonium Formate) Resin_Prep->H_Source Catalyst Add Pd/C Catalyst H_Source->Catalyst Reaction Stir at RT Catalyst->Reaction Monitoring Monitor Reaction (e.g., LC-MS of cleaved aliquot) Reaction->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Washing Wash Resin Filtration->Washing Next_Step Proceed to Next Synthetic Step (e.g., Cyclization, Fragment Coupling) Washing->Next_Step

Caption: Workflow for on-resin catalytic transfer hydrogenolysis of the Cbz group.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Cbz-protected peptide-resin in anhydrous NMP or THF.

  • Catalytic Transfer Hydrogenolysis: a. Add a large excess of a hydrogen donor, such as ammonium formate (10-20 equivalents) or cyclohexene. b. Carefully add the Pd/C catalyst (0.1-0.2 equivalents) to the resin suspension. c. Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the deprotection by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all traces of the catalyst and byproducts.

  • The deprotected N-methylated amine on the resin is now ready for the next synthetic step.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Low Coupling Yield Insufficient activation of this compound; Steric hindrance.Use a more potent coupling reagent (e.g., HATU, PyAOP). Increase the excess of amino acid and coupling reagent (3-5 equivalents). Extend the coupling time or perform a double coupling.
Presence of Deletion Sequences Incomplete coupling of the N-methylated residue.Optimize coupling conditions as described above. Consider using a capping step with acetic anhydride after the coupling of the N-methylated residue to block any unreacted amines.
Racemization Prolonged exposure to basic conditions during activation.Minimize the pre-activation time. Ensure the correct stoichiometry of DIPEA.
Incomplete Cbz Deprotection (Hydrogenolysis) Inactive catalyst; Insufficient hydrogen donor.Use fresh Pd/C catalyst. Increase the amount of hydrogen donor and/or the reaction time.
Peptide Fragmentation during Cleavage Acid-catalyzed cleavage of the peptide backbone, especially between two N-methylated residues.Reduce the TFA cleavage time.[4][5] Perform the cleavage at a lower temperature.

Conclusion

The successful synthesis of sterically hindered peptides containing N-methylated amino acids is a critical capability for the development of next-generation peptide therapeutics. This compound is a valuable building block in this endeavor, offering strategic advantages due to the robust and orthogonal nature of the Cbz protecting group. By employing potent coupling reagents, such as HATU, and optimizing reaction conditions, researchers can effectively incorporate this and other N-methylated residues into complex peptide sequences. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals to navigate the challenges of synthesizing these promising, yet demanding, molecules.

References

Application Notes & Protocols: A-Scientist's Guide to Incorporating N-Methylated Amino Acids into Peptide Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Backbone N-methylation is a cornerstone of modern peptide therapeutic design, offering a strategic approach to enhance pharmacological properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] The introduction of a methyl group on an amide nitrogen can shield the peptide bond from enzymatic cleavage and modulate its conformation to improve target affinity.[1][3] However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[4] This guide provides an in-depth analysis of the primary synthetic strategies, detailed experimental protocols, troubleshooting advice, and characterization techniques to empower researchers, scientists, and drug development professionals in this critical area of peptide chemistry.

The Rationale: Why N-Methylate?

The decision to incorporate N-methylated amino acids (N-Me-AAs) is driven by clear, objective goals in peptide drug development. The substitution of a backbone N-H proton with a methyl group removes a hydrogen bond donor, increases lipophilicity, and introduces significant steric bulk.[4] This single modification has profound consequences:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a shield, sterically hindering the approach of proteases that would otherwise cleave the amide bond, leading to a longer in vivo half-life.[2][3]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty for crossing hydrophobic cell membranes, potentially improving oral bioavailability.[2][5][6]

  • Conformational Control: The steric clash of the N-methyl group restricts the allowable conformations of the peptide backbone, which can pre-organize the peptide into its bioactive conformation for enhanced receptor binding.[4][7] This is a key feature found in many peptide natural products, such as the immunosuppressant cyclosporine A.[2][8]

Despite these advantages, the synthetic hurdles are significant. The incorporation of N-Me-AAs almost invariably leads to lower crude yields and purity compared to standard peptide synthesis, necessitating specialized protocols and rigorous purification.[4]

Core Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of N-methylated peptides: the "Building Block" approach and "On-Resin Methylation." The choice depends on the desired location and number of methylations, the peptide sequence, and available resources.

The Building Block Approach

This is the most common method, involving the direct incorporation of pre-synthesized, protected N-methylated amino acids (e.g., Fmoc-N-Me-AA-OH) during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10]

  • Causality of the Challenge: The core difficulty lies in the coupling step. The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than the primary amine of a standard amino acid.[4][11] This sluggish reactivity makes forming the peptide bond challenging, especially when coupling an N-methylated residue onto another N-methylated residue.[11][12]

  • The Solution - Enhanced Coupling Conditions: To overcome this kinetic barrier, highly efficient coupling reagents and optimized conditions are required. Standard reagents like HBTU are often less effective.[12] Superior results are achieved with uronium/aminium salts based on the less acidic and nucleophilic additives HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure.[13][14]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered the most effective reagents for these difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[13][15][16]

On-Resin N-Methylation

This strategy involves synthesizing the linear peptide using standard amino acids and then selectively methylating specific backbone amide nitrogens while the peptide is still attached to the solid support.[1][17] This approach bypasses the difficult coupling of N-Me-AA building blocks.

  • Fukuyama-Mitsunobu Reaction: This robust, two-step method is widely used.[1][17] First, the target amide nitrogen is activated by attaching a 2-nitrobenzenesulfonyl (o-NBS) group, which increases its acidity. Subsequently, the sulfonamide is methylated under Mitsunobu conditions (e.g., using methanol, triphenylphosphine, and DIAD). The o-NBS group is then removed using a thiol, such as 2-mercaptoethanol, and a base like DBU.[1] Recent optimizations have significantly reduced the time required for this procedure.[18]

  • Direct Alkylation: This method uses a strong, non-nucleophilic base to deprotonate the amide nitrogen, followed by methylation with an electrophile like methyl iodide or dimethyl sulfate.[1][19] While simpler, its efficiency is highly dependent on the local steric environment and peptide sequence.[1]

Workflow Comparison: Building Block vs. On-Resin Methylation

G cluster_0 Strategy 1: Building Block Approach cluster_1 Strategy 2: On-Resin Methylation (Fukuyama-Mitsunobu) bb1 Start SPPS with Standard AAs bb2 Couple Fmoc-N-Me-AA-OH (Requires Strong Coupling Reagent, e.g., HATU) bb1->bb2 At desired position bb3 Continue SPPS with Standard AAs bb2->bb3 bb4 Cleavage & Deprotection bb3->bb4 bb_final N-Methylated Peptide bb4->bb_final or1 Synthesize Full Peptide with Standard AAs or2 1. Sulfonylation (o-NBS-Cl, Base) or1->or2 or3 2. Methylation (Mitsunobu Reaction) or2->or3 or4 3. Desulfonylation (Thiol, Base) or3->or4 or5 Cleavage & Deprotection or4->or5 or_final N-Methylated Peptide or5->or_final G start Deprotected N-Terminus on Resin preactivate Pre-activate: Fmoc-N-Me-AA-OH + HATU + DIPEA (5 min in DMF) start->preactivate couple Add to Resin Couple for 2-6 hours preactivate->couple monitor Monitor with Bromophenol Blue Test couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Complete (Yellow) recouple Incomplete: Perform Double Coupling monitor->recouple Incomplete (Blue) next_cycle Proceed to Next Cycle wash->next_cycle recouple->couple

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency with N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N-Cbz-N-methyl-L-leucine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the incorporation of this sterically hindered amino acid. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these difficult couplings and ensure the success of your synthesis.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in coupling this compound is severe steric hindrance. This arises from two key features:

  • The N-methyl Group: The presence of a methyl group on the amide nitrogen transforms the nucleophile from a primary amine to a bulkier secondary amine. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1][2][3]

  • The Isobutyl Side Chain of Leucine: The leucine side chain adds to the steric congestion around the reaction center.

  • The Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group, while crucial for protecting the N-terminus during solution-phase synthesis, further contributes to the overall steric bulk.

This combination makes the formation of the peptide bond kinetically slow and inefficient, often leading to low yields, incomplete reactions, and the formation of deletion sequences.[1]

Frequently Asked Questions (FAQs)

Q1: Why are my standard coupling reagents (e.g., HBTU, DIC/HOBt) failing with this compound? Standard coupling reagents like HBTU, HCTU, and DIC/HOBt are often not potent enough to overcome the significant activation energy barrier imposed by the steric hindrance of this compound.[1][3][4] Their activated esters are not reactive enough to couple efficiently to the sterically congested N-methyl amine, leading to incomplete reactions. For these challenging couplings, more powerful reagents are required.[1][2]

Q2: What are the immediate signs of a failed or difficult coupling reaction? In solid-phase peptide synthesis (SPPS), a common indicator is a positive bromophenol blue test, where resin beads remain blue or green, signifying unreacted free amines.[1][3][4] In both solid-phase and solution-phase, low final peptide yield and the presence of deletion sequences (peptides missing the intended residue) in your mass spectrometry analysis are clear signs of poor coupling efficiency.[1]

Q3: Is epimerization a major concern with this compound? Epimerization, or the loss of stereochemical integrity at the alpha-carbon, is a potential side reaction during any peptide coupling.[5][6][7] While the N-methyl group can sometimes offer protection against certain racemization pathways, the use of highly potent coupling reagents and extended reaction times or elevated temperatures can increase the risk.[5][8] The alpha-proton of leucine can be abstracted under basic conditions during the activation step.[5] Using additives like HOAt or Oxyma Pure is a key strategy to suppress this side reaction.[2]

Q4: Can I use microwave synthesis for this coupling? Yes, microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult, sterically hindered couplings to completion.[1][9] The rapid heating increases the kinetic energy of the molecules, helping to overcome the activation barrier.[1] This often results in higher yields and purity in a much shorter time frame.[1]

In-Depth Troubleshooting Guide

Use this section to diagnose and resolve specific issues encountered during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield / Incomplete Reaction 1. Insufficient Reagent Potency Switch to a high-reactivity coupling reagent. Recommended options include HATU , PyAOP , or COMU .[1][3][10] For exceptionally difficult couplings, consider phosphonium-based reagents like PyBOP or PyBroP .[1][4][11]These reagents form highly reactive O-acylisourea or phosphonium intermediates that can more effectively acylate the sterically hindered N-methyl amine.[12][13] HATU, in particular, is widely cited for its success with N-methylated amino acids.[4][14]
2. Suboptimal Reaction Conditions • Perform a "double coupling". After the first coupling, wash the resin/reaction and repeat the step with fresh reagents.[2][3][15] • Increase reaction time. Extend the coupling duration (e.g., 2-4 hours or even overnight).[3][15] • Increase reaction temperature. Use microwave synthesis or gently heat the reaction to 40-50°C.[1][2][15]A double coupling increases the probability of forcing the reaction to completion.[16] Extended time and higher temperature provide the necessary kinetic energy to overcome the high activation barrier associated with steric hindrance.[1][2]
Presence of Deletion Sequences in Mass Spec Incomplete Coupling All solutions for "Low Yield" apply. Prioritize switching to a more potent coupling reagent like HATU and performing a double coupling.Deletion sequences are a direct consequence of an incomplete reaction at the N-methylated residue, where the subsequent amino acid couples to an unreacted site from the previous cycle.[1] Ensuring the coupling goes to completion is the only way to prevent this.
Detection of Epimerized Product 1. Overly Basic Conditions 2. Prolonged Activation/High Temp • Use a hindered base. Substitute DIPEA (N,N-Diisopropylethylamine) for less hindered bases. Use the minimum necessary equivalents. • Add a racemization suppressant. Always include an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure .[2][10] • Minimize pre-activation time. Activate the amino acid in situ or for a very short duration before adding it to the amine component.Additives like HOAt are more acidic than HOBt and are better at preventing the formation of undesired side products that can lead to racemization.[14] Minimizing the time the amino acid spends in its highly reactive activated state reduces the opportunity for the alpha-proton to be abstracted.[5]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low coupling efficiency with this compound.

G start Low Coupling Yield with This compound reagent_check Are you using a standard reagent (HBTU, DIC/HOBt)? start->reagent_check switch_reagent Switch to a potent reagent: HATU, PyAOP, or COMU reagent_check->switch_reagent Yes double_couple Perform a Double Coupling reagent_check->double_couple No, already using potent reagent switch_reagent->double_couple increase_time_temp Increase Reaction Time & Consider Microwave/Heat double_couple->increase_time_temp check_epimerization Analyze for Epimerization increase_time_temp->check_epimerization failure Problem Persists: Consider In-Situ Acid Chloride Formation (Advanced) increase_time_temp->failure If yield still low add_suppressant Add HOAt or Oxyma Pure Use Hindered Base (DIPEA) check_epimerization->add_suppressant Detected success Coupling Successful check_epimerization->success Not Detected & Yield Improved add_suppressant->success

Caption: Decision tree for troubleshooting low coupling yields.

Optimized Protocols & Methodologies

Protocol 1: High-Efficiency HATU Coupling (SPPS)

This protocol details the coupling of an incoming Fmoc-amino acid onto a resin-bound peptide with N-terminal N-methyl-L-leucine.

  • Resin Preparation: Ensure the N-terminal Cbz-N-methyl-L-leucine has been successfully coupled and the Cbz group has been removed (e.g., via hydrogenolysis if applicable in your scheme) to expose the N-methyl amine. Swell the resin thoroughly in DMF or NMP for at least 30 minutes.[1]

  • Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq. relative to resin loading), HATU (3.9 eq.), and a hindered base like DIPEA (8 eq.) in DMF or NMP.[3][4]

  • Pre-activation: Allow the activation solution to mix at room temperature for 3-5 minutes.[4] You are forming the highly reactive OAt-active ester.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture via nitrogen bubbling or orbital shaking for a minimum of 2 hours at room temperature.[4]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and methanol, and perform the bromophenol blue test .[3][4]

    • Yellow: The coupling is complete. Proceed to washing.

    • Blue/Green: The coupling is incomplete.[3][4]

  • Recoupling (If Necessary): If the test is positive (blue/green), drain the reaction vessel, wash the resin once with DMF, and repeat steps 2-4 for a second coupling.[3]

  • Washing: Once the coupling is complete, drain the vessel and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

Mechanism of HATU Activation

HATU is effective because it facilitates the rapid formation of a highly reactive aminium/uronium active ester, which is more susceptible to nucleophilic attack by the sterically hindered N-methyl amine.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Amino Acid) ActiveEster OAt Active Ester [R-CO-OAt] RCOOH->ActiveEster + Base HATU HATU HATU->ActiveEster Base Base (DIPEA) PeptideBond Peptide-N(Me)Leu-CO-R (New Peptide Bond) ActiveEster->PeptideBond HOAt HOAt (Byproduct) ActiveEster->HOAt releases NMeLeu Peptide-N(Me)Leu-H (Sterically Hindered Amine) NMeLeu->PeptideBond Nucleophilic Attack

Caption: Simplified workflow of HATU-mediated coupling.

References

preventing racemization of N-Cbz-N-methyl-L-leucine during coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of N-Cbz-N-methyl-L-leucine during peptide bond formation. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you minimize racemization and ensure the successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during coupling?

A1: The increased susceptibility of N-methylated amino acids like this compound to racemization stems from a combination of electronic and steric factors. The N-methyl group introduces significant steric hindrance, which can slow down the desired coupling reaction.[1] This prolonged reaction time, especially under basic conditions, increases the window of opportunity for racemization to occur. While N-acyl N-methylamino acids cannot form the classic oxazolone intermediates that are a primary racemization pathway for non-methylated amino acids, they can form an analogous oxazolonium salt, which also has an acidic α-proton that can be abstracted by a base, leading to loss of stereochemistry.[1][2]

Q2: What is the primary chemical mechanism responsible for this racemization?

A2: For N-protected, N-methylated amino acids, the main pathway for racemization involves the formation of a 5(4H)-oxazolonium intermediate. The activated carboxyl group cyclizes to form this structure. The proton at the chiral α-carbon of the oxazolonium ion is acidic and can be readily removed by a base. This abstraction results in a planar, achiral enolate intermediate. The incoming amine nucleophile can then attack this planar intermediate from either face, yielding a mixture of both L- and D-diastereomers in the final peptide product.[1][2] A secondary, less common pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base.[3]

Q3: Which experimental factors have the most significant impact on preventing racemization?

A3: Several factors are critical and must be carefully controlled:

  • Coupling Reagents & Additives: The choice here is paramount. Modern onium salts (uronium/aminium or phosphonium types) combined with racemization-suppressing additives are highly recommended.[1]

  • Base Selection: The strength and steric hindrance of the base used are crucial. Less basic, sterically hindered amines are preferred.[3][4]

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.[5]

  • Activation Time: The duration the amino acid remains in its activated state before coupling should be minimized.[1]

In-Depth Troubleshooting Guide

This section addresses the most common problem—the detection of significant diastereomeric impurity—and provides a systematic approach to diagnosing and solving the issue.

Problem: High Levels of D-Diastereomer Detected Post-Coupling

You've completed your coupling reaction with this compound and, upon analysis by chiral HPLC or NMR, you observe a significant peak corresponding to the undesired D-diastereomer. This compromises the purity, yield, and potential biological activity of your final peptide.

Logical Troubleshooting Workflow

Below is a workflow to systematically address the potential causes of racemization.

G cluster_reagent Reagent Solutions cluster_base Condition Solutions cluster_protocol Protocol Solutions start High D-Diastereomer Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists reagent_sol1 Using Carbodiimide (DIC/EDC)? Add HOAt or OxymaPure. Switch to an Onium Salt Reagent. reagent_sol2 Using HBTU/HCTU? Switch to HATU, COMU, or PyAOP. protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_sol1 Using DIPEA or TEA? Switch to NMM or sym-collidine. Reduce base equivalents. base_sol2 High Temperature? Run coupling at 0 °C to RT. end Racemization Minimized protocol->end protocol_sol1 protocol_sol1 protocol_sol2 Solvent Choice? Use less polar solvents like DCM or THF where possible.

Caption: Troubleshooting workflow for minimizing racemization.
Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling reagent is the most critical factor in controlling racemization for sterically hindered amino acids.

Potential Cause: Use of carbodiimides (e.g., DCC, DIC) without an appropriate additive, or using older uronium reagents.

Explanation: Carbodiimides alone form a highly reactive O-acylisourea intermediate that is very prone to racemization.[6] While classic additives like HOBt are effective for standard amino acids, they are often insufficient for challenging N-methylated residues. Reagents like HBTU can also lead to epimerization under basic conditions.

Recommended Solutions:

  • Switch to Modern Onium Salts: Uronium/Aminium salt reagents such as HATU and COMU are highly effective.[7] HATU, in particular, is based on the additive HOAt, which is superior to HOBt in suppressing racemization.[7] Phosphonium salts like PyAOP and PyBOP are also excellent choices, known for their high reactivity and low racemization potential.[1][7]

  • Use Advanced Additives: If you must use a carbodiimide like DIC, always pair it with an additive. OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative to HOAt and has been shown to be superior to HOBt in preventing racemization.[6][8][9]

Reagent/Additive CombinationRacemization PotentialCoupling EfficiencyNotes
DIC / HOBt Moderate to HighGoodClassic method, but often insufficient for N-Me-Leu.
HBTU / DIPEA ModerateGoodCan cause significant racemization with sensitive residues.
DIC / OxymaPure® LowVery GoodExcellent, safe, and cost-effective alternative.[8]
PyBOP / DIPEA LowExcellentProven phosphonium salt for difficult couplings.[7]
HATU / DIPEA or NMM Very LowExcellentOften the go-to reagent for N-methylated amino acids.[3][7]
COMU / DIPEA or NMM Very LowExcellentOxyma-based reagent with high reactivity and safety.[7]
Step 2: Assess Your Base and Reaction Conditions

The reaction environment, particularly the choice of base and temperature, plays a huge role in the rate of α-proton abstraction.

Potential Cause: Use of a strong, sterically unhindered base or elevated reaction temperatures.

Explanation: Bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA), while common, are strong enough to facilitate the deprotonation of the α-carbon, especially when the main coupling reaction is slow.[4][5] Heat provides the activation energy needed for the racemization pathway to compete more effectively with the coupling pathway.

Recommended Solutions:

  • Select a Weaker, Hindered Base: Replace DIPEA or TEA with a less basic, more sterically hindered alternative. N-Methylmorpholine (NMM) or 2,4,6-collidine are excellent choices that minimize the risk of proton abstraction.[4][5]

  • Control the Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to disfavor the racemization pathway.[5]

Step 3: Refine Your Coupling Protocol

Procedural details, such as activation time and solvent choice, can tip the balance between a clean product and a racemic mixture.

Potential Cause: Prolonged pre-activation of the amino acid or use of highly polar solvents.

Explanation: Allowing the activated this compound to sit in solution with the base before the amine component is introduced provides an extended opportunity for the oxazolonium intermediate to form and racemize.[1] Polar solvents can sometimes promote racemization.[2]

Recommended Solutions:

  • Minimize Pre-activation Time: Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation). If pre-activation is required by your protocol, keep it to an absolute minimum (e.g., 1-2 minutes).[10]

  • Optimize Solvent Choice: While DMF is a common solvent, consider alternatives if racemization is persistent. Dichloromethane (DCM) or tetrahydrofuran (THF) are less polar and may help suppress racemization in some cases.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using HATU

This protocol is optimized for coupling this compound onto a resin-bound amine (Fmoc-SPPS context).

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly (5x DMF, 3x DCM, 3x DMF).

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve this compound (3.0 eq. relative to resin substitution).

    • Add HATU (2.9 eq.).

    • Dissolve the mixture in a minimal amount of DMF.

  • Coupling Reaction:

    • Add N-Methylmorpholine (NMM) (6.0 eq.) to the activation vessel.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be allowed to proceed overnight.

  • Monitoring and Washing: Monitor the reaction using a qualitative test like the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[11]

  • Post-Coupling: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) before proceeding to the next step.

Protocol 2: Quantification of Racemization via Chiral HPLC

To accurately assess the effectiveness of your protocol, you must quantify the L- and D-diastereomers. This typically requires hydrolysis of a small sample of the peptide followed by derivatization and HPLC analysis.

  • Peptide Hydrolysis:

    • Take a small sample of the crude peptide (post-cleavage) or resin-bound peptide.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Cool and neutralize with 20 µL of 2 M HCl. Dilute with mobile phase for injection.[12]

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a linear gradient (e.g., 10% to 70% B over 30 minutes) to resolve the L-L and L-D diastereomeric derivatives.

    • Detection: UV at 340 nm.[12]

    • Crucial Step: It is essential to run standards of the pure L-L and prepared L-D diastereomers to confirm peak identity and retention times.

Alternatively, direct analysis of the underivatized amino acids can be performed using a Chiral Stationary Phase (CSP) column, such as an Astec CHIROBIOTIC T, which simplifies sample preparation.[13][14]

References

Technical Support Center: Optimizing N-Cbz-N-methyl-L-leucine Attachment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the incorporation of N-Cbz-N-methyl-L-leucine. The inherent steric hindrance of this N-methylated amino acid demands optimized protocols to ensure high coupling efficiency and final peptide purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to support your success.

Troubleshooting Guide: Diagnosing and Resolving Coupling Issues

Low coupling efficiency is the most common issue encountered when working with this compound. The following flowchart provides a systematic approach to diagnosing and resolving these challenges.

G cluster_0 Problem Identification cluster_1 Initial Optimization Steps cluster_2 Advanced Strategies cluster_3 Final Measures & Confirmation start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) reagent Upgrade Coupling Reagent (e.g., to HATU, PyAOP, COMU) start->reagent Is a standard reagent (HBTU, DIC) being used? conditions Modify Reaction Conditions (Double Couple, Extend Time) start->conditions Is an optimized reagent already in use? reagent->conditions Coupling still incomplete? solvent Change Solvent System (Switch DMF to NMP, add chaotropic salts) conditions->solvent Suspect peptide aggregation? temperature Increase Reaction Temperature (Gentle heating or Microwave SPPS) conditions->temperature Is aggregation unlikely? capping Cap Unreacted Amines (Use Acetic Anhydride) solvent->capping temperature->capping confirmation Confirm with Bromophenol Blue Test Proceed to next cycle capping->confirmation

Caption: Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

The primary difficulty arises from steric hindrance. The presence of the methyl group on the amide nitrogen creates a secondary amine, which is significantly bulkier than the primary amine of a standard amino acid.[1] This steric bulk physically impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1][2] This issue is particularly pronounced when coupling an amino acid to an N-methylated residue, often resulting in incomplete reactions and lower yields.[1][3]

Q2: My usual coupling reagent, HBTU, is giving low yields. What should I use instead?

For sterically demanding couplings involving N-methylated amino acids, standard reagents like HBTU and HCTU are often less effective.[1][4] More potent reagents are required to overcome the higher activation energy of the reaction.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the superior choice.[5][6] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[6][7] This enhanced reactivity leads to faster, more complete coupling reactions with a reduced risk of racemization.[5]

  • Other high-efficiency options include phosphonium-based reagents like PyAOP and PyBOP , or newer uronium salts like COMU .[1][7][8] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyBroP and BOP-Cl have proven effective.[1][4]

Q3: How can I monitor the completion of the coupling reaction? The Kaiser (ninhydrin) test is not working.

The Kaiser test is unreliable for N-methylated amino acids because it primarily detects primary amines. Unprotected N-methyl amino acids, being secondary amines, do not yield the characteristic deep blue color.[4][9]

The recommended method is the bromophenol blue test .[1][4] This test is based on an acid-base reaction where the basicity of the unreacted secondary amine on the resin causes a color change in the indicator.

  • Positive (Incomplete Coupling): Blue or green resin beads indicate the presence of unreacted free amine.

  • Negative (Complete Coupling): Yellow resin beads signify a complete reaction.[1][9]

Q4: Besides changing the coupling reagent, what other protocol modifications can improve my yield?

Optimizing the reaction conditions is critical. Here are several field-proven strategies:

  • Double Coupling: After the initial coupling reaction time, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. This is a very common and effective strategy.[10]

  • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly stubborn sequences.[10]

  • Increased Temperature: Gently heating the reaction vessel (e.g., to 40°C) can provide the necessary energy to overcome the steric barrier.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion in shorter time frames.[11][12]

  • Solvent Choice: While DMF is a standard solvent, peptide aggregation can hinder coupling efficiency.[10] Switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain and disrupt aggregation.[10][13] The choice of solvent is critical for ensuring that the resin and the growing peptide chain are properly solvated.[14]

Q5: I'm concerned about racemization with these more aggressive coupling conditions. How can I minimize it?

Racemization is a valid concern, especially with longer activation times or higher temperatures. The risk can be mitigated through several approaches:

  • Choice of Additive: The additives used with coupling reagents play a crucial role. Additives like HOAt and OxymaPure are superior to HOBt in suppressing racemization by forming more stable and selective active esters.[15][16]

  • Base Selection: The choice and amount of base can influence racemization.[16] For critical couplings, consider using a weaker, less sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of the more common and stronger base DIPEA.[16][17]

  • Reagent Type: Phosphonium-based reagents (e.g., PyBOP, PyAOP) are generally associated with lower levels of racemization compared to some uronium-based reagents.[7][16]

  • Avoid Carbodiimides Alone: Using carbodiimides like DIC or DCC without an additive like HOAt or OxymaPure significantly increases the risk of racemization through the formation of a highly reactive O-acylisourea intermediate that can rearrange.[15][18][19]

Comparative Data on Coupling Reagents

The selection of a coupling reagent is a critical determinant of success. The following table summarizes the relative performance of common reagents for hindered couplings.

ParameterHBTUHATU PyAOP / PyBOPCOMU
Reactivity GoodVery High HighVery High
Typical Yield (Hindered) 85-95%>95% >95%>95%
Racemization Risk Low-ModerateVery Low Very LowLow
Key Advantage Cost-effective standard"Gold standard" for difficult couplings[7]No guanidinylation side reaction[7]High reactivity, non-explosive byproducts[8][17]
Consideration Less effective for N-Me-AA[4]Higher costLower solution stability[7]Can cause guanidinylation[7]

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results will vary based on the specific peptide sequence and reaction conditions.[6]

Experimental Protocols

Protocol 1: Optimized HATU-Mediated Coupling of this compound

This protocol is recommended for achieving high efficiency in a single coupling step.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, then 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[10]

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and agitate for 2-5 minutes at room temperature.[4]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation: Perform a bromophenol blue test on a small sample of resin beads.[4]

    • If the test is yellow (negative) , the coupling is complete. Proceed to the next deprotection step.

    • If the test is blue/green (positive) , the coupling is incomplete. Perform a second coupling (repeat steps 3-6). If the test remains positive after a second coupling, cap the unreacted amines with acetic anhydride.

Protocol 2: Double-Coupling Strategy using DIC/OxymaPure

This protocol provides a cost-effective alternative, relying on a double-coupling strategy to drive the reaction to completion.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and add it immediately to the resin.

    • Agitate for 1.5 hours.

    • Drain and wash the resin with DMF (3 times).

  • Second Coupling: Repeat the entirety of step 2.

  • Final Wash & Confirmation: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and perform a bromophenol blue test to confirm completion.

References

side reactions associated with Cbz deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of Cbz deprotection, minimize side reactions, and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide for Cbz Deprotection Side Reactions

This section addresses specific issues encountered during Cbz deprotection in a question-and-answer format, categorized by the deprotection method.

Catalytic Hydrogenolysis (H₂, Pd/C)

Catalytic hydrogenolysis is the most common method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and CO₂).[1][2] However, several issues can arise.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer: This is a frequent challenge with several potential root causes:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][3]

    • Solution: Ensure your starting material is highly pure. If your substrate contains sulfur, consider alternative deprotection methods like acidic or nucleophilic cleavage.[1][3][4] In some cases, increasing the catalyst loading or adding fresh catalyst portion-wise can drive the reaction to completion.[1][5]

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and decrease over time.

    • Solution: Use a fresh, high-quality catalyst.[3][4] For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial.[4]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for sterically hindered or challenging substrates.[1][4]

    • Solution: Increase the hydrogen pressure. Reactions are often run at pressures up to 50 psi or higher.[1][3][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][3][4]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][3][4]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[3]

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[3][4]

G Troubleshooting Workflow for Incomplete Hydrogenolysis start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Poor Mixing? start->cause4 cause5 Product Inhibition? start->cause5 sol1a Purify Substrate (Remove Sulfur) cause1->sol1a Yes sol1b Consider Alternative Deprotection Method cause1->sol1b Yes sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 Possible sol3 Increase H₂ Pressure cause3->sol3 Possible sol4 Improve Agitation cause4->sol4 Possible sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5 Possible

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Question 2: I am observing over-reduction of other functional groups. How can I improve selectivity?

Answer: This is a common issue as catalytic hydrogenation can also reduce other functionalities.

  • Competing Reductions: Functional groups like alkenes, alkynes, nitro groups, aryl halides, and even benzyl ethers can be reduced under standard hydrogenation conditions.[1][4] In nucleoside chemistry, reduction of the nucleobase is a known side reaction.[6][7]

    • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[4] It uses a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene in the presence of Pd/C.[2][4] This can sometimes spare sensitive groups.[4]

    • Solution 2: Alternative Deprotection Methods: For substrates with highly sensitive functional groups, non-reductive methods are recommended.[1][4]

      • Acidic Cleavage: Conditions like HBr in acetic acid or milder Lewis acids like AlCl₃ in hexafluoroisopropanol (HFIP) are effective.[1][8]

      • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base is highly selective and avoids reduction.[1][8]

Question 3: I've isolated an N-benzyl or N-methyl side product after hydrogenolysis. How did this form and how can I prevent it?

Answer: The formation of these side products points to specific, preventable reaction pathways.

  • N-Benzylation: This can occur if the reaction stalls due to insufficient hydrogen.[1][9] The intermediate imine, formed from the deprotected amine and benzaldehyde (a potential byproduct), can be reduced to the N-benzyl amine.

    • Prevention: Ensure a sufficient and continuous supply of hydrogen. Use a hydrogen balloon or a pressurized hydrogenation apparatus.[10]

  • N-Methylation: While less common, N-methylation can occur if methanol is used as the solvent, which can act as a C1 source in the presence of a suitable catalyst system.

    • Prevention: Switch to a non-participating solvent like ethanol, ethyl acetate, or THF.[3]

Acid-Catalyzed Cleavage (e.g., HBr/AcOH, TFA)

Acid-catalyzed deprotection is a robust, metal-free alternative to hydrogenolysis, particularly for substrates that are sensitive to reduction or contain catalyst poisons.

Question 4: After deprotection with HBr in acetic acid, my product is acetylated. How do I stop this?

Answer: This side reaction occurs when the deprotected amine, which is nucleophilic, reacts with the acetic acid solvent, especially at higher temperatures.[1][11]

  • Solution:

    • Change the Solvent/Acid System: Use a non-nucleophilic acid and solvent combination.[1] Options include HCl in a non-acetylating solvent like dioxane or isopropanol.[1]

    • Use Trifluoroacetic Acid (TFA): TFA is a strong, non-acetylating acid that can be effective.[12] However, it may cleave other acid-labile protecting groups, so orthogonality must be considered.[12] When using TFA, scavengers like triisopropylsilane (TIS) are often added to trap the generated benzyl cations and prevent side reactions.[12]

    • Milder Lewis Acid Conditions: The AlCl₃/HFIP system is an excellent alternative that operates at room temperature and avoids acylation side reactions.[1][8]

Question 5: My acid-catalyzed deprotection is leading to a complex mixture of products. What is happening?

Answer: The highly reactive benzyl cation generated under acidic conditions can cause multiple side reactions.

  • Benzyl Cation Alkylation: The benzyl cation is an electrophile that can alkylate electron-rich aromatic rings or other nucleophilic sites on your substrate or even react with the solvent.[1]

    • Solution: Use scavengers. Reagents like anisole, thioanisole, or triisopropylsilane (TIS) are added to the reaction mixture to "trap" the benzyl cation before it can react with your product.

G Side Reactions in Acid-Catalyzed Cbz Deprotection cluster_main Main Pathway cluster_side Side Reactions Cbz_Amine R-NH-Cbz Protonated_Cbz R-NH-Cbz-H⁺ Cbz_Amine->Protonated_Cbz + H⁺ Amine_Product R-NH₃⁺ Protonated_Cbz->Amine_Product Cleavage Benzyl_Cation Benzyl Cation (Bn⁺) Protonated_Cbz->Benzyl_Cation Cleavage CO2 CO₂ Protonated_Cbz->CO2 Cleavage Acetylation Acetylation (R-NH-Ac) Amine_Product->Acetylation + AcOH (Solvent) Alkylation Alkylation (Substrate-Bn) Benzyl_Cation->Alkylation + Nucleophile (Substrate)

Caption: Desired pathway and common side reactions in acidic Cbz deprotection.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and generally preferred method for Cbz deprotection? A1: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the most widely used method.[1] It is favored for its efficiency, mild reaction conditions, and clean byproducts (toluene and carbon dioxide), which are easily removed.[1][2]

Q2: How do I choose the best deprotection method for my specific molecule? A2: The optimal method depends on the functional groups present in your substrate.[1]

  • For robust substrates without reducible groups: Catalytic hydrogenation is typically the best choice.[1]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): Non-reductive methods are preferred.[1][4] Acidic cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage are excellent options.[1]

  • For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder acidic conditions, catalytic hydrogenation, or nucleophilic cleavage should be used.[1]

  • For sulfur-containing substrates: Avoid catalytic hydrogenation due to catalyst poisoning.[1][5] Acidic or nucleophilic cleavage methods are recommended.[1][4]

Q3: Are there significant safety concerns with any Cbz deprotection reagents? A3: Yes. While catalytic hydrogenation requires the safe handling of flammable hydrogen gas, some chemical reagents pose greater risks.[3] For example, using Lewis acid-TMS-iodide can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][13] It is crucial to select methods that do not produce such hazardous byproducts, especially in late-stage pharmaceutical synthesis.[3]

Q4: Can Cbz groups be removed enzymatically? A4: Yes, recent research has explored the use of enzymes, such as "Cbz-ase," for the deprotection of Cbz groups. This method offers high selectivity and proceeds under mild aqueous conditions, producing benzyl alcohol as a byproduct instead of toluene. While still an emerging area, biocatalysis presents a green and highly specific alternative to traditional chemical methods.

Part 3: Data & Protocols

Summary of Cbz Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAcHigh efficiency, clean byproducts (toluene, CO₂), very mild conditions.[1][10]Catalyst poisoning by sulfur; over-reduction of other functional groups (alkenes, nitro, etc.); potential N-benzylation.[1][4]
Catalytic Transfer Hydrogenolysis Ammonium formate, Pd/C in MeOHSafer than H₂ gas, often more selective.[1]Can still reduce some sensitive groups; may require elevated temperatures.[14]
Acidic Cleavage (Strong Acid) 33% HBr in Acetic AcidFast, effective, metal-free.Harsh conditions; can cleave other acid-labile groups; side reactions like acylation or benzylation.[1][12][11]
Acidic Cleavage (Lewis Acid) AlCl₃ in HFIPMild, good functional group tolerance, avoids acylation.[1][8]HFIP is an expensive solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₂PO₄ in DMACHighly selective, excellent for sensitive/complex molecules, avoids reduction and harsh acids.[1][8]Requires heating; removal of thiol byproducts.[3]
Detailed Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using H₂ Gas [10]

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Purify further by chromatography or crystallization if necessary.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection with HBr in Acetic Acid [3][12]

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of glacial acetic acid or another suitable solvent.

  • Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Isolation: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.

  • Purification: Collect the solid precipitate (the amine hydrobromide salt) by filtration, wash with cold ether, and dry under vacuum.

References

Technical Support Center: Optimizing Peptide Synthesis with N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to enhance the yield and purity of peptides containing the sterically hindered amino acid, N-Cbz-N-methyl-L-leucine. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific challenges you may encounter.

Introduction: The Challenge of N-Methylated Residues

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences is a valuable strategy for improving pharmacokinetic properties, including metabolic stability, cell permeability, and oral bioavailability.[1][2] However, the presence of a methyl group on the amide nitrogen introduces significant steric hindrance.[3][4] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[3] This often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[3] Furthermore, the reaction conditions required to drive these difficult couplings to completion can increase the risk of side reactions, most notably epimerization.[5][6]

This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of peptides containing this compound in a question-and-answer format.

Question 1: My coupling reaction is incomplete, as indicated by a positive bromophenol blue test. What are the likely causes and how can I resolve this?

An incomplete coupling reaction is the most frequent issue when working with this compound. A blue or green color on the resin beads after the coupling step, when using the bromophenol blue test, confirms the presence of unreacted free amine.[1][3] A complete reaction is indicated by a yellow color.[3]

Root Causes & Corrective Actions:

  • Insufficient Reagent Potency: Standard coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric barrier of the N-methyl group.[1][3]

    • Solution: Switch to a more powerful coupling reagent. HATU is a widely successful reagent for coupling N-methyl amino acids.[1][3][7] Other highly effective options include COMU and phosphonium-based reagents like PyAOP and PyBOP, particularly when used with an additive like HOAt or Oxyma.[3][7][8] For extremely challenging couplings, such as joining two N-methylated residues, consider even more potent reagents like PyBroP or the in-situ generation of amino acid chlorides.[1][3][7]

  • Inadequate Reaction Time or Temperature: The sterically hindered nature of the coupling may require more forcing conditions than standard couplings.

    • Solution:

      • Extend Reaction Time: Increase the coupling time to several hours or even overnight. For solid-phase peptide synthesis (SPPS), a double coupling (repeating the coupling step) is often beneficial.[9]

      • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can significantly improve the reaction rate. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion quickly.[2][4]

  • Poor Resin Swelling: If the solid support is not adequately swollen, the reactive sites may not be fully accessible to the reagents.

    • Solution: Ensure the resin is swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[3]

Question 2: My final product has a low yield and mass spectrometry analysis shows the presence of deletion sequences. How can I prevent this?

Low yield and the presence of peptides missing the this compound residue (deletion sequences) are direct consequences of incomplete coupling.[3]

Root Causes & Corrective Actions:

  • Inefficient Coupling: This is the primary cause, as discussed in Question 1.

    • Solution: Implement the strategies outlined above, including the use of more potent coupling reagents, extended reaction times, and potentially elevated temperatures. A capping step after the coupling of this compound can be employed to terminate any unreacted chains, which simplifies the final purification process by preventing the formation of deletion sequences. A common capping agent is acetic anhydride.

  • Premature Chain Loss from the Resin: This can occur if a hyper-acid sensitive resin (like 2-chlorotrityl chloride resin) is used and exposed to even mildly acidic conditions before the final cleavage.

    • Solution: Ensure all reaction conditions are strictly non-acidic until the final cleavage step. When using reagents that are provided as salts, ensure an appropriate amount of a non-nucleophilic base is added.

Question 3: I am observing a significant amount of epimerization in my final peptide. What factors contribute to this and how can it be minimized?

Epimerization, the change in the stereochemistry at the α-carbon of the amino acid being coupled, is a critical concern, as it can be exacerbated by the conditions needed for difficult couplings.[5][6] This results in diastereomeric impurities that are often difficult to separate from the desired product.[5]

Root Causes & Corrective Actions:

  • Base-Mediated Epimerization: The activating base used in the coupling step can abstract the α-proton of the activated amino acid, leading to racemization.

    • Solution:

      • Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.

      • Minimize Base Exposure: Use the minimum necessary amount of base and avoid prolonged exposure, especially at elevated temperatures.

  • Coupling Reagent and Additives: Certain coupling reagents and reaction conditions are more prone to causing epimerization.

    • Solution:

      • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure can significantly suppress epimerization.[7][10] Reagents that incorporate these additives, such as HATU and COMU, are therefore highly recommended.[7]

      • Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin-bound peptide. A long pre-activation time can increase the risk of epimerization.

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[10]

    • Solution: While DMF is a common solvent for peptide synthesis, in some cases, switching to a less polar solvent like dichloromethane (DCM) for the coupling step may reduce epimerization, although this must be balanced with solubility considerations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to couple?

The primary challenge stems from steric hindrance. The N-methyl group creates a secondary amine, which is a weaker nucleophile and is sterically bulkier than a primary amine. This makes it more difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond.[3]

Q2: Which coupling reagents are most effective for this compound?

Standard carbodiimide reagents (like DCC and DIC) and HOBt-based uronium/aminium reagents (HBTU, HCTU) are often inefficient.[1][3] More potent reagents are required. The table below summarizes recommended reagents.

Coupling ReagentClassAdditiveKey Advantages
HATU Uronium/AminiumHOAt"Gold standard" for hindered couplings, fast reaction rates, low epimerization.[1][7][11]
COMU Uronium/AminiumOxymaPureReactivity comparable or superior to HATU, non-explosive byproducts, good solubility.[7][8]
PyAOP PhosphoniumHOAtHighly effective, especially for coupling two N-methyl amino acids; avoids guanidinylation side products.[8][11]
PyBroP PhosphoniumN/AExtremely potent, used for the most difficult couplings.[1][7]

Q3: Can I use a standard ninhydrin test to monitor the coupling to this compound?

No. The ninhydrin test gives a positive result (a deep blue color) with primary amines but does not react with the secondary amine of an N-methylated residue.[1] You should use the bromophenol blue test instead, where a yellow color indicates a complete reaction and a blue/green color indicates the presence of unreacted amine.[1][3]

Q4: What is the recommended protocol for coupling an amino acid to a peptide chain ending in N-methyl-L-leucine?

The following is a generalized protocol for solid-phase peptide synthesis (SPPS).

dot

Caption: Workflow for coupling onto an N-methylated residue.

Experimental Protocol: Coupling with HATU

  • Resin Preparation: After Fmoc deprotection of the N-terminal N-methyl-L-leucine residue, wash the peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin substitution), HATU (4 equivalents), and DIEA (8 equivalents) in DMF.[1]

  • Activation: Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the washed peptide-resin. Agitate the mixture at room temperature for at least 1-2 hours.[1][9]

  • Monitoring: Take a small sample of resin beads, wash them, and perform the bromophenol blue test.

  • Recoupling (if necessary): If the test is positive (blue/green), drain the reaction vessel and repeat steps 2-5 (a "double coupling").

  • Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step or final cleavage.[9]

Q5: How can I minimize diketopiperazine formation?

Diketopiperazine (DKP) formation is a common side reaction, especially when an N-methylated amino acid is the second residue on the resin.[12] It involves the intramolecular cyclization of the dipeptide, leading to cleavage from the resin.

  • Solution: Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which is designed to minimize this side reaction.[3][9] Additionally, ensure that the first coupling after the N-methylated residue is performed promptly and efficiently.

Conclusion

The successful synthesis of peptides containing this compound is achievable with careful optimization of the synthetic strategy. The key to improving yield lies in recognizing the challenge of steric hindrance and proactively selecting highly potent coupling reagents, such as HATU or PyAOP, and adjusting reaction conditions to drive the reaction to completion. Vigilant monitoring with the appropriate tools, like the bromophenol blue test, and taking steps to mitigate side reactions like epimerization and diketopiperazine formation are crucial for obtaining a high-purity final product.

References

Technical Support Center: Stability and Handling of N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Cbz-N-methyl-L-leucine. It provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under common acidic and basic experimental conditions.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses fundamental questions about the chemical resilience of this compound.

Question 1: What is the general stability profile of the Carbobenzyloxy (Cbz) group on this compound?

The Carbobenzyloxy (Cbz or Z) group is a robust amine protecting group widely used in organic synthesis for its stability under a variety of reaction conditions.[1] It protects the N-methylamino group as a carbamate, which is significantly less nucleophilic and basic than the free amine.[1]

Key stability features include:

  • Stability to Mild Acids and Bases: The Cbz group is generally stable to conditions used for the cleavage of other protecting groups, such as the mild acidic conditions for Boc-group removal or the basic conditions for Fmoc-group removal, making it an excellent orthogonal protecting group in complex syntheses.[1][2]

  • Primary Lability: The Cbz group is most commonly and efficiently cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4][5]

  • Conditional Lability: It is also susceptible to cleavage by strong acidic conditions, such as hydrobromic acid (HBr) in acetic acid.[5][6] While generally stable to bases, prolonged exposure to strong basic conditions at elevated temperatures can lead to hydrolysis.[7]

Question 2: Under what specific acidic conditions is this compound considered stable versus labile?

The stability of the Cbz group in an acidic medium is highly dependent on the strength of the acid, the solvent, temperature, and reaction time.

  • Considered Stable: The Cbz group is resistant to many mildly acidic conditions. For example, it can often withstand short exposure to reagents like trifluoroacetic acid (TFA) at room temperature, which are typically used to remove the tert-butyloxycarbonyl (Boc) group.[4][8] This orthogonality is a key feature in peptide synthesis.

  • Considered Labile (Prone to Cleavage): The Cbz group is readily cleaved by strong, non-aqueous acids.[6] The most common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid (e.g., 33%).[5][9] Strong Lewis acids have also been shown to effectively remove the Cbz group.[6] The cleavage mechanism under these conditions involves the protonation of the carbamate, followed by the cleavage of the benzyl-oxygen bond to form a stable benzyl cation, which is trapped by a nucleophile (like bromide), and an unstable carbamic acid that spontaneously decarboxylates to release the free amine.[3]

Question 3: How stable is this compound under basic conditions?

The Cbz group is known for its high stability under most basic conditions, including those involving amine bases (like piperidine for Fmoc removal) or aqueous inorganic bases (like NaHCO₃ or Na₂CO₃) at room temperature.[1][6]

However, the carbamate linkage is not completely inert. It can be hydrolyzed under forcing basic conditions, such as refluxing with strong bases like potassium hydroxide (KOH) in an alcoholic solvent.[7] This saponification is generally slow and requires harsh conditions, making it a much less common deprotection strategy compared to hydrogenolysis or strong acidolysis.[10]

Question 4: Does the N-methylation on the leucine residue affect the stability of the Cbz group compared to its non-methylated counterpart (N-Cbz-L-leucine)?

The N-methylation introduces a secondary carbamate structure, which can subtly influence reaction kinetics but does not fundamentally alter the stability profile of the Cbz group. The primary mechanisms for cleavage remain the same. The methyl group is a weak electron-donating group, which might slightly increase the electron density on the carbamate nitrogen. However, the key cleavage pathways—hydrogenolysis of the benzyl C-O bond and acid-catalyzed cleavage at the same position—are not significantly impacted by this substitution. For all practical purposes in experimental design, the stability of this compound can be considered comparable to that of N-Cbz-L-leucine under both acidic and basic conditions.

Section 2: Troubleshooting Guide - Experimental Scenarios

This section provides solutions to common problems encountered during experiments involving this compound.

Question 5: I am trying to cleave the Cbz group with HBr in acetic acid, but the reaction is slow or incomplete. What should I check?

Potential Cause 1: Reagent Quality The HBr in acetic acid reagent can degrade over time, losing strength. It can also be deactivated by atmospheric moisture.

  • Recommended Solution: Use a fresh bottle of 33% HBr in acetic acid from a reputable supplier. Ensure the bottle is properly sealed and stored. If the reaction is still slow, consider using a higher concentration or a newer lot of the reagent.[11][12]

Potential Cause 2: Insufficient Reaction Time or Temperature While often complete within 1-2 hours at room temperature, particularly hindered or complex substrates may require longer reaction times.[9]

  • Recommended Solution: Monitor the reaction progress closely using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the reaction stalls, consider extending the reaction time. A slight increase in temperature (e.g., to 30-40 °C) can also accelerate the cleavage, but should be done cautiously to avoid potential side reactions.

Potential Cause 3: Substrate Concentration Very high substrate concentrations can sometimes lead to solubility issues or incomplete reaction.

  • Recommended Solution: Ensure the this compound is fully dissolved in the acidic medium. If necessary, add a minimal amount of co-solvent, though HBr in acetic acid is typically sufficient.

Question 6: I am observing unexpected side products during acid-mediated Cbz cleavage. What are they and how can I prevent them?

Potential Cause: Benzyl Cation Side Reactions The mechanism of acid-catalyzed cleavage generates a benzyl carbocation (or a species with significant cationic character). This electrophilic intermediate can react with other nucleophilic functional groups within your molecule or solvent.[12]

  • Recommended Solution: Use of Scavengers. To prevent unwanted alkylation, add a "scavenger" to the reaction mixture. A common and effective scavenger is triisopropylsilane (TIS).[9] It readily traps the benzyl cation, preventing it from reacting with your desired product. A typical cleavage cocktail might be 95% TFA, 2.5% water, and 2.5% TIS for acid-sensitive compounds.[9]

Question 7: My compound is degrading during a reaction run under basic conditions. Is the Cbz group the culprit?

Potential Cause 1: Harsh Basic Conditions While stable to mild bases, the Cbz group can be cleaved under forcing conditions (e.g., high concentrations of NaOH or KOH, elevated temperatures).

  • Recommended Solution: First, confirm if the Cbz group is indeed being cleaved by analyzing the reaction mixture for the presence of deprotected N-methyl-L-leucine using LC-MS. If hydrolysis is occurring, you must use milder basic conditions. Consider using an inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at or below room temperature.

Potential Cause 2: Instability of Other Functional Groups Before assuming Cbz cleavage, evaluate the stability of other functional groups in your molecule. Esters, for example, are readily hydrolyzed under basic conditions (saponification). The carboxylic acid of the leucine moiety itself will be deprotonated to its carboxylate salt.

  • Recommended Solution: Systematically analyze the structure of your starting material for base-labile groups. If another group is the source of degradation, the reaction conditions must be modified to accommodate its stability limitations.

Section 3: Experimental Protocols & Data

This section provides standardized protocols for common procedures and a summary of stability data.

Protocol 1: Standard Acidic Cleavage of this compound using HBr in Acetic Acid

This protocol describes a standard, robust method for the complete removal of the Cbz protecting group.

Materials:

  • This compound (1.0 equivalent)

  • 33% Hydrogen Bromide (HBr) in acetic acid (HOAc)[5]

  • Anhydrous diethyl ether (cold)

  • Appropriate reaction flask and magnetic stirrer

Procedure:

  • Dissolution: Dissolve the this compound substrate in a minimal amount of 33% HBr in acetic acid at room temperature.[11]

  • Reaction: Stir the solution vigorously. The reaction is typically exothermic upon addition.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak indicates reaction progression. The reaction is often complete within 1-2 hours.[9]

  • Precipitation: Upon completion, transfer the reaction mixture to a larger flask and add an excess of cold, anhydrous diethyl ether with vigorous stirring to precipitate the N-methyl-L-leucine hydrobromide salt.[9]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid several times with small portions of cold, anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.[9]

  • Drying: Dry the product under high vacuum to yield the deprotected amine salt.

Protocol 2: Assessing the Stability of this compound under Specific pH Conditions

This protocol provides a framework for testing the stability of the compound under your specific experimental conditions.

Materials:

  • This compound

  • Aqueous buffer solutions of the desired acidic and basic pH

  • Organic co-solvent if needed for solubility (e.g., Acetonitrile, THF)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in Acetonitrile).

  • Incubation Samples: In separate vials, add a known volume of the stock solution to the aqueous buffer of interest (e.g., pH 4, pH 9) to a final concentration suitable for analysis (e.g., 0.1 mg/mL). Ensure the amount of organic solvent is minimal (<5%) to not significantly alter the pH.

  • Time Points: Incubate the samples at the desired experimental temperature. At various time points (e.g., 0 hr, 1 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.

  • Quenching: Immediately quench any reaction by neutralizing the aliquot. For acidic samples, add a weak base; for basic samples, add a weak acid.

  • Analysis: Analyze the quenched aliquots by HPLC or LC-MS. Quantify the peak area of the remaining this compound.

  • Data Interpretation: Plot the percentage of remaining starting material versus time. A flat line indicates stability, while a downward slope indicates degradation.

Table 1: Summary of Cbz Group Stability under Various Conditions
Condition CategoryReagent/ConditionTemperatureExpected Stability of Cbz GroupPrimary Outcome/UseReference(s)
Standard Deprotection H₂, Pd/C (Catalytic Hydrogenolysis)Room Temp.LabileClean, efficient deprotection[3][4]
Strong Acid 33% HBr in Acetic AcidRoom Temp.LabileRapid deprotection[5][6]
Mild Acid Trifluoroacetic Acid (TFA)Room Temp.Generally Stable (labile on prolonged exposure)Boc deprotection[4][9]
Mild Base Piperidine, NaHCO₃, K₂CO₃Room Temp.StableFmoc deprotection, aqueous workups[1][6]
Strong Base 1M NaOH or KOHRoom Temp.Mostly Stable (slow hydrolysis possible)Saponification of esters[10]
Harsh Base Refluxing KOH in EtOH/H₂OElevatedLabileCarbamate hydrolysis (not recommended)[7]

Section 4: Visualizing the Chemistry

Understanding the reaction mechanisms is key to troubleshooting. The following diagrams illustrate the key chemical transformations.

AcidCleavage cluster_start Starting Material cluster_mechanism Mechanism cluster_products Products CbzNMeLeu This compound Protonation Protonation of Carbonyl CbzNMeLeu->Protonation + H⁺ (from HBr) Cleavage C-O Bond Cleavage (SN1-like) Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Forms unstable carbamic acid BenzylBr Benzyl Bromide Cleavage->BenzylBr + Br⁻ Amine N-methyl-L-leucine (HBr Salt) Decarboxylation->Amine CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed cleavage mechanism of the Cbz group.

BaseHydrolysis cluster_start Starting Material cluster_mechanism Mechanism (B_AC2) cluster_products Products CbzNMeLeu This compound Attack Nucleophilic Attack on Carbonyl CbzNMeLeu->Attack + OH⁻ Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Benzyloxy Anion Intermediate->Elimination Amine N-methyl-L-leucine Elimination->Amine via Carbamic Acid & Decarboxylation BenzylOH Benzyl Alcohol Elimination->BenzylOH + H₂O CO2 CO₂

Caption: Base-catalyzed hydrolysis mechanism of the Cbz group.

TroubleshootingWorkflow Start Problem: Incomplete Acidic Cbz Cleavage CheckReagent Check Reagent - Fresh? - Stored properly? Start->CheckReagent CheckConditions Check Conditions - Time sufficient? - Temp appropriate? Start->CheckConditions CheckMonitoring Check Monitoring - TLC/LC-MS accurate? - Staining visualized? Start->CheckMonitoring Sol_Reagent Solution: Use fresh bottle of HBr in Acetic Acid CheckReagent->Sol_Reagent Sol_Conditions Solution: - Increase reaction time - Monitor closely CheckConditions->Sol_Conditions Sol_Monitoring Solution: - Use co-spot on TLC - Verify MS fragmentation CheckMonitoring->Sol_Monitoring

Caption: Troubleshooting workflow for incomplete acidic cleavage.

References

analytical methods for detecting incomplete coupling of N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and analytical methodologies for researchers working with N-Cbz-N-methyl-L-leucine. The unique challenges presented by N-methylated amino acids, particularly steric hindrance and the nature of the secondary amine, necessitate specialized analytical approaches to accurately determine coupling efficiency. This resource is designed to help you navigate these complexities, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving complete coupling with this compound notoriously difficult?

The difficulty arises from two primary factors inherent to its structure. First, the N-methyl group adds significant steric bulk around the nitrogen atom, physically obstructing the approach of the activated carboxyl group of the coupling partner.[1] Second, this N-methylation results in a secondary amine, which is a weaker nucleophile compared to the primary amines of standard amino acids. This reduced nucleophilicity slows down the rate of amide bond formation, often leading to incomplete reactions under standard conditions.[2]

Q2: My standard Kaiser test on the resin is negative. Can I confidently assume the coupling was successful?

No, this is a common and critical pitfall. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue/purple color.[3][4] Since this compound contains a secondary amine, it will not give a positive result with the Kaiser test, regardless of whether the coupling was successful or not. Relying on a negative Kaiser test in this context can lead to the erroneous continuation of a synthesis with significant deletion sequences.

Q3: What alternative colorimetric tests can be used for secondary amines like N-methyl-L-leucine on a solid support?

For monitoring reactions involving secondary amines on-resin, the Chloranil test or the Bromophenol Blue test are recommended.[4]

  • Chloranil Test: Unreacted secondary amines will produce a blue or blue-green color on the resin beads.[4]

  • Bromophenol Blue (BPB) Test: This test is based on an acid-base reaction. Free basic amino groups on the resin will turn the indicator blue. A yellow or green-yellow color indicates a complete or near-complete reaction.[4]

Q4: What are the most reliable signs of incomplete coupling in the final, cleaved product?

The most definitive evidence of incomplete coupling is found during the analysis of the crude product post-cleavage:

  • Mass Spectrometry (LC-MS): The presence of a mass corresponding to your peptide sequence minus the N-methyl-leucine residue (a deletion sequence) is a direct indicator of failed coupling. You will also likely detect the unreacted amine starting material.[2]

  • High-Performance Liquid Chromatography (HPLC): A complex chromatogram with multiple unexpected peaks often points to purity issues. One of these peaks may correspond to the unreacted amine starting material, which can be confirmed by co-injection with a standard or by LC-MS analysis.

Q5: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

For challenging couplings involving N-methylated residues, standard carbodiimide reagents like DCC or DIC are often insufficient.[5] More potent onium salt-based reagents are required to achieve high efficiency.

  • Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are highly effective as they form highly reactive intermediates. HATU is frequently cited as a superior choice for difficult couplings.[1][3][5]

  • Phosphonium Salts: PyAOP and PyBOP are powerful alternatives. PyAOP is particularly effective for coupling N-methyl amino acids.[6]

In-Depth Analytical & Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

TLC is an invaluable, rapid, and cost-effective technique for qualitative, real-time reaction monitoring. Its primary function is to quickly visualize the consumption of starting materials and the formation of the product.

Troubleshooting TLC Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Co-spotting: Starting material and product have the same or very similar Rf values.Inappropriate Mobile Phase: The solvent system does not have the correct polarity to resolve the compounds.Optimize the Mobile Phase: Create a new eluent system. For N-Cbz protected compounds, a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is a good starting point. Adjust the ratio to achieve a product Rf of ~0.3-0.4 for optimal separation. For example, start with 7:3 Hexane:Ethyl Acetate and adjust as needed.[7][8]
No spots visible under UV light. Insufficient Concentration: The sample spotted on the plate is too dilute. / No UV Chromophore: The compounds lack a UV-active functional group.Increase Concentration: Concentrate the reaction aliquot before spotting. / Use a Chemical Stain: The Cbz group is UV active. If your other starting material is not, you will need a stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing organic compounds.
Streaking or Tailing of Spots. Sample Overload: Too much sample was spotted on the plate. / Sample Insolubility: The sample is not fully dissolved in the spotting solvent. / Highly Polar Compound: The compound has very strong interactions with the silica plate.Dilute the Sample: Spot a more dilute solution. / Change Spotting Solvent: Ensure the crude sample is fully dissolved before spotting. / Modify Mobile Phase: Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve spot shape.
Protocol: TLC Monitoring of a Coupling Reaction
  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • On the origin line, spot the amine starting material (SM-Amine).

    • Spot the this compound (SM-Acid).

    • Spot a "co-spot" containing both starting materials.

    • Carefully spot a small amount of your reaction mixture at different time points (e.g., t=0, t=1h, t=4h).

  • Development: Place the TLC plate in a chamber containing the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.[7]

  • Visualization:

    • Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm). The Cbz-protected compounds will appear as dark spots. Circle them with a pencil.

    • If necessary, further visualize by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.

  • Interpretation: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product. Incomplete coupling will show a persistent spot corresponding to the unreacted amine starting material.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the crude reaction mixture and quantifying the extent of incomplete coupling. A well-developed HPLC method can separate the desired product from unreacted starting materials and any byproducts.

Visual Workflow: HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Quantification prep_sample Prepare Crude Sample (Dilute in Mobile Phase A) select_col Select Column (e.g., C18, 3.5-5 µm) prep_sample->select_col select_mp Select Mobile Phases (A: H2O + 0.1% TFA B: ACN + 0.1% TFA) select_col->select_mp run_scout Run Scouting Gradient (e.g., 5-95% B over 20 min) select_mp->run_scout eval_chrom Evaluate Chromatogram: - Are peaks separated? - Are peaks sharp? run_scout->eval_chrom opt_grad Optimize Gradient: - Adjust slope around elution time - Increase run time if needed eval_chrom->opt_grad No final_run Run Finalized Method eval_chrom->final_run Yes opt_grad->run_scout Re-run integrate Integrate Peaks (Product, SMs) final_run->integrate calculate Calculate % Purity and % Unreacted SM integrate->calculate caption Workflow for HPLC Method Development.

Caption: Workflow for HPLC Method Development.

Protocol: Reverse-Phase HPLC Analysis
  • System Preparation:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[9]

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.

    • System Purge: Thoroughly purge the HPLC lines with the mobile phases.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • If the reaction solvent is DMF or NMP, dilute it at least 1:100 in a solution mimicking the initial HPLC conditions (e.g., 95:5 Mobile Phase A:B) to ensure good peak shape.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitoring at 214 nm (for the peptide backbone) and 254 nm (for the Cbz group).

    • Injection Volume: 10-20 µL.

    • Gradient: A typical scouting gradient is:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B

      • 22-25 min: 95% B

      • 25-27 min: 95% to 5% B

      • 27-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for your desired product. It should be the major component.

    • Look for a peak corresponding to the unreacted amine starting material. To confirm its identity, inject a standard of the starting material and compare retention times.

    • The unreacted this compound will be a relatively non-polar peak, eluting later in the gradient.

    • Integrate the peak areas to calculate the percentage of unreacted starting material relative to the product.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most powerful and unambiguous technique for identifying products and impurities. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive molecular weight information for each peak in the chromatogram.

Visual Guide: Interpreting LC-MS Data

cluster_lc LC Chromatogram (Total Ion Current) cluster_ms Mass Spectra (for each peak) cluster_conclusion Conclusion peak1 Peak 1 (e.g., RT = 5.2 min) ms1 MS for Peak 1 Shows [M+H]+ for Unreacted Amine peak1->ms1 Extract Mass Spectrum peak2 Peak 2 (e.g., RT = 12.5 min) ms2 MS for Peak 2 Shows [M+H]+ for Desired Product peak2->ms2 Extract Mass Spectrum peak3 Peak 3 (e.g., RT = 15.8 min) ms3 MS for Peak 3 Shows [M+H]+ for Unreacted Acid peak3->ms3 Extract Mass Spectrum conclusion Incomplete Coupling Confirmed - Presence of Unreacted Amine (Peak 1) - Presence of Product (Peak 2) ms1->conclusion ms2->conclusion caption Logical flow for LC-MS data interpretation.

Caption: Logical flow for LC-MS data interpretation.

Key Mass Data for Analysis

When analyzing a reaction mixture, you are primarily looking for the protonated molecular ions ([M+H]+) in positive ion mode.

CompoundMolecular FormulaExact MassExpected [M+H]+ Ion (m/z)Notes
This compound C15H21NO4279.15280.15This is your acid starting material.[10]
Example Amine: L-Alanine methyl ester C4H9NO2103.06104.07This is your amine starting material.
Example Product: Cbz-NMeLeu-Ala-OMe C19H28N2O5364.20365.21This is your desired coupled product.
Deletion Sequence: L-Alanine methyl ester C4H9NO2103.06104.07In solid-phase synthesis, the "unreacted amine" is the resin-bound peptide. A mass corresponding to this sequence after cleavage confirms incomplete coupling.

Note: The exact masses and formulas will change depending on your specific amine coupling partner. Always calculate the expected masses for your specific reaction.

Troubleshooting LC-MS Analysis
  • Problem: No Ionization / Weak Signal.

    • Cause: The mobile phase modifier may be incompatible with ESI (e.g., phosphate buffers). The compound may ionize better in negative mode.

    • Solution: Ensure you are using a volatile modifier like formic acid or acetic acid. Try analyzing in both positive and negative ion modes.

  • Problem: Multiple Adducts Observed (e.g., [M+Na]+, [M+K]+).

    • Cause: Presence of sodium or potassium salts in the sample or mobile phase.

    • Solution: This is common and can actually help confirm the molecular weight. The sodium adduct ([M+Na]+) will appear at M+23, and the potassium adduct ([M+K]+) will appear at M+39. Be sure to correctly identify the [M+H]+ peak for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine screening, 1H NMR is a powerful tool for structural confirmation and can be used quantitatively to determine the conversion of a reaction. It is particularly useful for analyzing the crude reaction mixture after workup to assess the ratio of product to starting materials without chromatographic separation.[11]

Key Diagnostic Signals in 1H NMR
  • N-Methyl Protons: The singlet corresponding to the -NCH3 group will likely experience a chemical shift upon conversion from the starting amino acid to the amide product. Monitoring this shift can be diagnostic.

  • Alpha-Proton (-CH-): The chemical environment of the alpha-proton of the N-methyl-leucine residue will change significantly upon amide bond formation, resulting in a noticeable shift in its signal.

  • Cbz Group Protons: The aromatic protons (~7.3 ppm) and the benzylic CH2 protons (~5.1 ppm) of the Cbz group should be present in both the starting material and the product.

  • Integration: By comparing the integration of a well-resolved proton signal unique to the product against a signal from a remaining starting material, one can calculate the reaction conversion. For this to be accurate, a relaxation delay (d1) of sufficient length must be used.[11]

References

strategies for synthesizing long peptides with N-methylated residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for researchers, scientists, and drug development professionals engaged in the synthesis of long peptides incorporating N-methylated residues. N-methylation is a key modification for enhancing the pharmacokinetic properties of peptide therapeutics, including metabolic stability and cell permeability.[1][2][3] However, it introduces significant synthetic challenges, particularly in long sequences. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of long N-methylated peptides in a practical question-and-answer format.

Low Coupling Efficiency & Incomplete Reactions

Q1: My coupling reaction is incomplete, as indicated by a positive bromophenol blue test. What is the primary cause?

A1: The most common reason for incomplete coupling is steric hindrance. The methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[1] This effect is especially pronounced when coupling two consecutive N-methylated residues and can lead to low yields and deletion sequences.[1]

Q2: What are the best strategies to overcome poor coupling efficiency due to steric hindrance?

A2: A multi-faceted approach is often necessary:

  • Switch to a More Potent Coupling Reagent: Standard reagents like HBTU and HCTU may be insufficient.[1][3] Transitioning to a more powerful uronium/aminium salt like HATU or COMU is a common first step.[1][4] For exceptionally difficult couplings, such as between two N-methylated residues, consider phosphonium reagents like PyAOP or PyBOP, or even halogenophosphonium reagents like PyBroP.[1][3][5][6][7]

  • Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[1][8]

  • Optimize Solvent and Resin Swelling: Ensure the solid support is adequately swollen before coupling. Using solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt peptide aggregation and improve reagent access.[9]

  • Extend Reaction Times: For sterically demanding couplings, extending the reaction time can improve yields, though this should be balanced against the risk of side reactions like racemization.[5]

Side Reactions and Impurity Formation

Q3: I'm observing significant aspartimide formation, especially when an Asp residue is near an N-methylated amino acid. How can I mitigate this?

A3: Aspartimide formation is a common side reaction, particularly with prolonged exposure to the base (e.g., DBU) used for Fmoc deprotection.[10] To minimize this:

  • Optimize Deprotection Conditions: Reduce the exposure time to the deprotection solution.

  • Incorporate Additives: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[9]

Q4: During on-resin N-methylation, what are the critical parameters to control to avoid side products?

A4: On-resin N-methylation is a three-step process (sulfonylation, methylation, and desulfonylation) that requires careful execution.[10]

  • Ensure Complete Sulfonylation: Incomplete protection of the N-terminal amine with a group like o-nitrobenzenesulfonyl (o-NBS) before methylation can lead to unwanted side products.[1][10]

  • Careful Base Selection: The choice of base during sulfonylation is critical. While collidine has been traditionally used, DMAP has been shown to be more efficient for sterically hindered amines.[10]

  • Thorough Washing: Rigorous washing between each step is crucial to remove excess reagents and byproducts, preventing them from interfering with subsequent reactions.[10]

Q5: My final product shows evidence of chain fragmentation after TFA cleavage, especially between consecutive N-methylated residues. What is happening?

A5: Acid-catalyzed cleavage of the amide bond between two N-methylated amino acids is a known side reaction during the final trifluoroacetic acid (TFA) cleavage step.[5] The time of cleavage can greatly influence the extent of this fragmentation.[5] It is advisable to perform a time-course study on a small scale to determine the optimal cleavage duration that maximizes product yield while minimizing fragmentation.

Purification Challenges

Q6: Why is the purification of my long N-methylated peptide so difficult? I'm seeing broad peaks and poor recovery from my RP-HPLC.

A6: The increased lipophilicity from multiple methyl groups is the primary challenge.[11] This leads to:

  • Increased Hydrophobicity: Peptides with multiple N-methylated residues can be very hydrophobic, leading to strong retention on standard C18 columns and co-elution with other hydrophobic impurities.[11]

  • Aggregation: Highly hydrophobic peptides are prone to aggregation, which results in peak broadening and reduced recovery during HPLC.[11]

  • Solubility Issues: These peptides may have poor solubility in typical aqueous HPLC mobile phases.[11]

Q7: What are some effective strategies for purifying these challenging peptides?

A7:

  • Modify HPLC Conditions:

    • Column Choice: Consider a less retentive stationary phase, such as C4 or diphenyl.[11]

    • Mobile Phase Additives: Incorporating organic modifiers like n-propanol into the mobile phase can improve solubility and reduce aggregation.[11]

  • Optimize Sample Preparation: Ensure the crude peptide is fully dissolved before injection. This may require using a stronger solvent like DMSO or hexafluoroisopropanol (HFIP) and then diluting with the initial mobile phase.

  • Alternative Purification Techniques: For very large or extremely hydrophobic peptides, other techniques like multicolumn countercurrent solvent gradient purification (MCSGP) may be more suitable.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is N-methylation a desirable modification for therapeutic peptides?

A1: N-methylation is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides.[1] It can enhance metabolic stability by making the peptide backbone resistant to enzymatic degradation, improve membrane permeability, and in some cases, enable oral bioavailability.[1][2][3]

Q2: What is the impact of N-methylation on peptide conformation?

A2: The introduction of an N-methyl group restricts the rotation around the C-N bond of the peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing its affinity and specificity for its target.[2] However, it can also induce a preference for the cis-amide bond conformation, which can lead to multiple peaks during HPLC analysis due to slow interconversion between conformers.[5]

Q3: Can I use standard coupling reagents for N-methylated amino acids?

A3: While it is sometimes possible for a single, non-hindered N-methylated residue, it is generally not recommended, especially for long peptides or sequences with multiple N-methylated amino acids. Standard reagents like HBTU and HCTU are often less effective.[1][3] More potent reagents such as HATU, COMU, PyAOP, or PyBOP are strongly recommended to ensure high coupling efficiency.[1][4][5]

Q4: Is on-resin or solution-phase N-methylation better?

A4: Both methods have their advantages. On-resin N-methylation allows for the site-selective introduction of methyl groups at any point during the synthesis.[2][13] Solution-phase synthesis of Fmoc-N-methyl-amino acids followed by their incorporation during SPPS is also a common and effective strategy. The choice often depends on the specific sequence, the scale of the synthesis, and the availability of the desired N-methylated building blocks.

Q5: How should I monitor the coupling reaction to an N-methylated amine?

A5: The standard ninhydrin test is not reliable for secondary amines. The bromophenol blue test is a more suitable qualitative method to monitor the presence of unreacted N-methyl amines on the resin.[1][3] A blue or green color on the resin beads indicates an incomplete reaction, while a yellow color signifies completion.[1]

Part 3: Data and Protocols

Table 1: Recommended Coupling Reagents for N-Methylated Residues
Coupling ReagentClassTypical Use CaseKey Advantages
HBTU/HCTU Uronium/AminiumStandard couplings (often insufficient for N-Me)Cost-effective, widely used for standard SPPS
HATU Uronium/AminiumRecommended for most N-Me couplings High reactivity, less epimerization.[3][14]
COMU Uronium/AminiumAlternative to HATUHigh efficiency, safer (Oxyma-based), good solubility.[4]
PyAOP/PyBOP PhosphoniumDifficult couplings, N-Me to N-MeVery effective for sterically hindered couplings.[5][14]
PyBroP/BOP-Cl HalophosphoniumExtremely difficult couplings Highly reactive for the most challenging steric environments.[1][3][6][7]

Experimental Workflow: General Synthesis Cycle

SPPS_Workflow Resin Start: Resin Swelling (e.g., DMF, 30 min) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (4 eq. AA, 3.9 eq. Reagent, 8 eq. Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitoring Test (e.g., Bromophenol Blue) Wash2->Monitoring Monitoring->Coupling Incomplete Repeat Repeat Cycle Monitoring->Repeat Coupling Complete Repeat->Deprotection Next Residue Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Residue

Caption: General solid-phase peptide synthesis (SPPS) cycle.

Protocol 1: HATU Coupling for an N-Methylated Amino Acid
  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for at least 30 minutes.[1]

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve 4 equivalents (relative to resin substitution) of the Fmoc-N-methyl-amino acid in DMF or NMP. Add 3.9 equivalents of HATU and 8 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA).[3] Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Mix at room temperature for 1-2 hours. For difficult couplings, consider heating with a microwave synthesizer.[1]

  • Monitoring: Remove a small sample of resin beads, wash them, and perform a bromophenol blue test. A yellow color indicates a complete reaction.[3] If the test is blue or green, a second coupling may be required.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to prepare for the next cycle.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem: Low Yield / Impure Product CheckCoupling Check Coupling Efficiency (Bromophenol Blue Test) Start->CheckCoupling CheckSideReactions Analyze Crude Product by MS (Look for Deletions, Modifications) Start->CheckSideReactions CheckPurification Evaluate HPLC Profile (Broad Peaks, Poor Recovery) Start->CheckPurification PoorCoupling Problem: Incomplete Coupling Solution 1: Use Stronger Reagent (HATU, PyAOP) Solution 2: Increase Temperature (Microwave) Solution 3: Extend Reaction Time CheckCoupling->PoorCoupling SideReactions Problem: Side Reactions Aspartimide: Optimize Deprotection Fragmentation: Optimize Cleavage Time On-Resin Methylation Issues: Ensure Complete Steps CheckSideReactions->SideReactions PoorPurification Problem: Difficult Purification Solution 1: Change Column (C4, Diphenyl) Solution 2: Modify Mobile Phase (Add n-Propanol) Solution 3: Improve Sample Solubility CheckPurification->PoorPurification

Caption: Decision tree for troubleshooting N-methylated peptide synthesis.

References

Technical Support Center: Managing Peptide Aggregation with N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are incorporating N-Cbz-N-methyl-L-leucine into their peptide sequences to mitigate aggregation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles behind using this compound and answers common questions regarding its application.

FAQ 1: What is the primary mechanism by which this compound prevents peptide aggregation?

N-methylation of the peptide backbone is a key strategy to disrupt the hydrogen bonding networks that are essential for the formation of secondary structures like β-sheets, which are often precursors to aggregation.[1][2][3] The methyl group on the amide nitrogen acts as a steric shield, preventing the close association of peptide chains.[4][5] Specifically, this compound introduces a bulky N-methyl group that disrupts the regular hydrogen bonding patterns required for β-sheet formation.[1][3] This disruption in secondary structure can lead to improved solubility and reduced aggregation propensity.[6]

FAQ 2: What are the main challenges associated with using this compound in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenge is the steric hindrance caused by the N-methyl group, which can lead to slower and less efficient coupling reactions.[4][5][7] This is particularly problematic when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[4][6] Inefficient coupling can result in deletion sequences and lower overall yields.[4]

FAQ 3: What is the role of the Cbz (Carbobenzoxy) protecting group, and are there any specific considerations when using it with an N-methylated amino acid?

The Cbz group is a well-established amine protecting group that is stable to a wide range of conditions, making it orthogonal to many other protecting groups used in peptide synthesis.[8][9][10] Its primary function is to block the N-terminus of the amino acid to prevent unwanted side reactions during peptide bond formation.[8][11] When used with N-methyl-L-leucine, the Cbz group provides robust protection. A key consideration is its removal, which is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C).[9][10] It's important to ensure that these deprotection conditions are compatible with other protecting groups and the overall peptide sequence. Milder, non-hydrogenation-based deprotection methods using Lewis acids like AlCl₃ in HFIP have also been developed.[12][13][14]

FAQ 4: How does the incorporation of this compound affect the final peptide's properties?

Incorporating N-methylated amino acids can significantly enhance a peptide's therapeutic potential by:

  • Increasing proteolytic stability: The N-methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life.[15][16]

  • Improving membrane permeability and oral bioavailability: The increased lipophilicity due to N-methylation can enhance the peptide's ability to cross cell membranes.[16][17]

  • Modulating conformation: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and enhance receptor binding affinity and selectivity.[15][16]

Section 2: Troubleshooting Guide

This section provides a question-and-answer-style guide to troubleshoot specific problems encountered during the synthesis of peptides containing this compound.

Problem 1: Incomplete coupling of this compound or the subsequent amino acid.
  • Question: My coupling reaction is incomplete, as indicated by a positive chloranil test or the presence of deletion sequences in the final product. What should I do?

  • Answer & Troubleshooting Steps: Incomplete coupling is a common issue due to the steric hindrance of the N-methyl group.[4][5] Here are several strategies to overcome this:

    • Switch to a More Potent Coupling Reagent: Standard coupling reagents like HBTU and HCTU may not be efficient enough.[5][6] It is highly recommended to use more potent reagents.[4]

      • Recommended Reagents: HATU, PyAOP, and PyBOP/HOAt have shown greater success in these challenging couplings.[4][5][6][18] For exceptionally difficult couplings, consider using PyBroP or BOP-Cl.[4][6][19]

    • Optimize Reaction Conditions:

      • Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation.

      • Double or Triple Coupling: Repeating the coupling step two or three times can drive the reaction to completion, which is especially beneficial for highly hindered residues.[5]

      • Elevated Temperature: Microwave-assisted SPPS can be particularly effective in driving difficult couplings of sterically hindered amino acids to completion.[20]

    • Ensure Proper Resin Swelling: Inadequate resin swelling can limit the accessibility of reagents to the growing peptide chain. Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[4]

Problem 2: Difficulty in monitoring the completion of coupling reactions.
  • Question: The standard ninhydrin (Kaiser) test is not effective for monitoring the coupling to an N-methylated amino acid. How can I monitor the reaction?

  • Answer: The ninhydrin test relies on the presence of a primary amine and will give a false negative result with the secondary amine of an N-methylated residue.[6]

    • Alternative Monitoring Tests:

      • Chloranil Test: This test is suitable for detecting secondary amines and can be used to monitor the coupling to N-methylated residues.

      • Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amine, while a yellow color signifies a complete reaction.[4]

Problem 3: Aggregation of the peptide on-resin during synthesis.
  • Question: Despite incorporating this compound, I am still observing on-resin aggregation. What could be the cause and how can I address it?

  • Answer: While N-methylation is a powerful tool, severe aggregation can still occur, especially in long or particularly hydrophobic sequences.

    • Troubleshooting Strategies:

      • Strategic Placement of N-methylated Residues: The position of the N-methylated amino acid is crucial. Placing it within a known aggregation-prone sequence can be more effective than random placement.

      • Incorporate other aggregation-disrupting amino acids: Consider the use of other "difficult" amino acids that can disrupt secondary structures, such as proline.

      • Optimize Synthesis Conditions: Use a higher-swelling resin and ensure efficient washing steps to minimize inter-chain interactions.

Problem 4: Side reactions during Cbz deprotection.
  • Question: I am observing unexpected side products after the Cbz deprotection step. What are the potential side reactions and how can I avoid them?

  • Answer: The standard Cbz deprotection via catalytic hydrogenation is generally clean. However, issues can arise.

    • Potential Side Reactions and Solutions:

      • Incomplete Deprotection: Ensure the catalyst is active and that the reaction is run for a sufficient amount of time under a positive pressure of hydrogen.

      • Reduction of other functional groups: While generally selective, prolonged hydrogenation can sometimes affect other sensitive functional groups. Monitor the reaction progress carefully.

      • Alternative Deprotection: If hydrogenation is problematic, consider milder, non-reductive methods. A combination of AlCl₃ and HFIP can selectively deprotect the N-Cbz group in the presence of other sensitive functionalities.[12][13]

Section 3: Experimental Protocols & Data

This section provides detailed protocols for key experimental procedures and summarizes important data in a tabular format.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Cleavage 6. Cleavage & Deprotection Wash2->Cleavage Repeat->Deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Steps:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[21]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[21]

  • Coupling of this compound:

    • In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent such as HATU (2.9 equivalents) and an additive like HOAt (3 equivalents) in DMF.[21]

    • Add a tertiary amine base like DIEA (6 equivalents) to the activation mixture.[21]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, extend this time or perform a double coupling.

  • Monitoring: Monitor the completion of the coupling using the chloranil test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).[21]

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups. Note: The N-terminal Cbz group will be stable to these conditions.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents for N-methylated Amino Acids
Coupling ReagentClassPotencyNotes
HBTU/HCTUUroniumStandardOften insufficient for N-methylated residues.[5][6]
HATU Uronium/AminiumHigh Widely used and highly effective for N-methylated amino acids.[4][6]
PyAOP/PyBOP PhosphoniumHigh Excellent alternatives to HATU, often used with HOAt.[5][18]
PyBroP/BOP-Cl PhosphoniumVery High Recommended for exceptionally difficult couplings, such as N-Me-AA to N-Me-AA.[4][6][19]

Activation and Coupling Mechanism Diagram:

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Cbz_N_Me_Leu This compound COOH Activated_Ester Activated Ester O-At Cbz_N_Me_Leu->Activated_Ester Activation HATU HATU + DIEA Peptide_Resin Peptide-Resin NH2 Activated_Ester->Peptide_Resin Coupled_Peptide Extended Peptide-Resin Peptide_Resin->Coupled_Peptide Nucleophilic Attack

Caption: Activation and coupling of this compound using HATU.

Section 4: Analytical Techniques for Aggregation Detection

This section provides an overview of common analytical techniques to detect and characterize peptide aggregation.

FAQ 5: What are the best methods to confirm that my peptide is not aggregated after synthesis and purification?

A multi-faceted approach is recommended to confidently assess the aggregation state of your peptide.

  • Initial Assessment:

    • UV-Vis Spectroscopy: A simple and rapid method to detect large aggregates by measuring turbidity or light scattering at wavelengths like 350 nm.[22][23] An increase in absorbance at this wavelength can indicate the presence of aggregates.

    • Visual Inspection: While not quantitative, visually clear solutions are a good initial indicator. However, be aware that soluble oligomers may not be visible.[24]

  • Quantitative and Size-Based Analysis:

    • Size Exclusion Chromatography (SEC): An excellent technique to separate and quantify monomers, dimers, and higher-order aggregates.[23][25] Coupling SEC with multi-angle light scattering (SEC-MALS) can provide accurate molecular weight determination of the different species.[25]

    • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is sensitive to the presence of aggregates.[25]

  • Structural Analysis:

    • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide. A high content of β-sheet structure can be indicative of an aggregation-prone peptide.

    • Fluorescence Spectroscopy:

      • Intrinsic Tryptophan Fluorescence: Changes in the fluorescence emission of tryptophan residues can indicate conformational changes and aggregation.[23][26]

      • Extrinsic Dye-Binding Assays: Dyes like Thioflavin T (ThT) exhibit enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.[24]

Table 2: Comparison of Aggregation Detection Methods
TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectroscopy Light scattering/turbidityPresence of large aggregatesSimple, rapid, low sample consumption.[22]Low sensitivity for small oligomers.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic volumeSize distribution, quantification of speciesHigh resolution, quantitative.[25]Potential for on-column artifacts.
Dynamic Light Scattering (DLS) Fluctuation of scattered lightParticle size distributionSensitive to a wide range of sizes.[25]Sensitive to dust and large contaminants.
Circular Dichroism (CD) Differential absorption of circularly polarized lightSecondary structure content (α-helix, β-sheet)Provides structural information.Indirect measure of aggregation.
Fluorescence Spectroscopy Emission of light from fluorophoresConformational changes, presence of fibrilsHigh sensitivity.[22]Requires fluorescent probes or intrinsic fluorophores.

References

Validation & Comparative

A Comparative Guide to N-Cbz-N-methyl-L-leucine and Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a critical strategy for enhancing their therapeutic properties. N-methylation can significantly improve metabolic stability, cell permeability, and oral bioavailability. However, the synthesis of N-methylated peptides, particularly using Solid-Phase Peptide Synthesis (SPPS), presents unique challenges, primarily due to the steric hindrance of the N-methyl group. This guide provides an in-depth comparison of two commonly used protected forms of N-methyl-L-leucine, N-Cbz-N-methyl-L-leucine and Fmoc-N-methyl-L-leucine, to aid in the selection of the optimal building block for your SPPS workflow.

Introduction to N-Methylated Peptides and SPPS

N-methylation involves replacing a hydrogen atom on the backbone amide nitrogen with a methyl group. This seemingly minor modification can have profound effects on the peptide's conformation and resistance to enzymatic degradation. SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The choice of protecting groups for the N-terminus of the amino acids is a fundamental decision that dictates the entire synthetic strategy.

Head-to-Head Comparison: Cbz vs. Fmoc for N-Methyl-L-leucine

The two most prevalent strategies in SPPS are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. While this compound is traditionally associated with solution-phase synthesis, its application in SPPS is also possible, though less common than its Fmoc-protected counterpart.

FeatureThis compoundFmoc-N-methyl-L-leucine
Protecting Group Carboxybenzyl (Cbz or Z)9-fluorenylmethyloxycarbonyl (Fmoc)
Primary Application Historically solution-phase synthesis, adaptable to specific SPPS strategies.Standard for modern Fmoc-based SPPS.
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH).Mild base (e.g., 20% piperidine in DMF).
Orthogonality in SPPS Orthogonal to Boc and Fmoc protecting groups.Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).
SPPS Compatibility Less common in standard automated SPPS due to deprotection requirements.Fully compatible with standard automated and manual Fmoc-SPPS protocols.

Deep Dive: Performance in SPPS

1. Coupling Efficiency:

The primary challenge with N-methylated amino acids is overcoming the steric hindrance during the coupling step. This often leads to incomplete reactions and deletion sequences. The choice of protecting group does not directly alter the steric hindrance of the N-methyl-L-leucine itself, but the overall synthetic strategy, dictated by the protecting group, plays a crucial role.

For Fmoc-N-methyl-L-leucine , a wide array of powerful coupling reagents have been optimized for difficult couplings. Reagents like HATU, HCTU, and PyBOP are commonly employed, often in combination with additives like HOAt or Oxyma to enhance efficiency and reduce racemization. Double coupling or extended reaction times are frequently necessary, especially when coupling another amino acid onto the N-methylated residue.

The coupling of This compound in an SPPS context would necessitate a Boc-based strategy for the preceding residues to maintain orthogonality. While feasible, the deprotection of the Cbz group on a solid support is not as straightforward as the standard liquid-phase hydrogenolysis and can present challenges in a typical SPPS workflow.

2. Deprotection:

Deprotection is where the fundamental differences between the Cbz and Fmoc groups become most apparent.

  • Fmoc Deprotection: The Fmoc group is removed under mild basic conditions, typically with a 20% solution of piperidine in DMF. This process is rapid and highly efficient, making it ideal for the iterative nature of SPPS. The progress of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

  • Cbz Deprotection: The standard method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is not readily compatible with standard SPPS equipment. Alternative methods include treatment with strong acids like HBr in acetic acid or transfer hydrogenation. These harsh conditions can lead to side reactions and are generally not compatible with the acid-labile side-chain protecting groups and linkers used in modern SPPS.

3. Side Reactions:

The synthesis of N-methylated peptides is prone to specific side reactions.

  • Diketopiperazine Formation: This is a common side reaction, particularly after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. The use of 2-chlorotrityl chloride (2-CTC) resin is recommended to minimize this side reaction when the C-terminal residue is N-methylated. This is a concern for both Cbz and Fmoc strategies.

  • Racemization: The steric hindrance and the need for stronger activation methods increase the risk of racemization at the alpha-carbon of the activated amino acid. The use of additives like HOAt or Oxyma can help to suppress this.

  • Fragmentation: During final cleavage from the resin with strong acids like TFA, fragmentation can occur between consecutive N-methylated amino acids.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-N-methyl-L-leucine

This protocol outlines a typical manual coupling cycle for incorporating Fmoc-N

The Cbz Group: A Superior Shield for N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the incorporation of N-methylated amino acids presents a unique set of challenges that demand a carefully considered protecting group strategy. The steric hindrance imposed by the N-methyl group can significantly impede coupling efficiencies and increase the propensity for side reactions. While the tert-butoxycarbonyl (Boc) group has been a workhorse in peptide chemistry, a nuanced analysis reveals the distinct advantages of the benzyloxycarbonyl (Cbz or Z) group, particularly in the context of these sterically demanding building blocks. This guide provides an in-depth comparison of Cbz and Boc protection for N-methylated amino acids, supported by mechanistic insights and practical experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge of N-Methylated Amino Acids

N-methylation of the peptide backbone is a powerful tool in medicinal chemistry, often imparting enhanced proteolytic stability, increased cell permeability, and favorable conformational constraints. However, these benefits come at a synthetic cost. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, leading to slower and often incomplete coupling reactions. This necessitates the use of more potent coupling reagents and longer reaction times, which in turn can increase the risk of epimerization, particularly with sensitive amino acid residues.

Cbz vs. Boc: A Tale of Two Protecting Groups

The choice of the Nα-protecting group is a critical parameter in mitigating these challenges. Both Cbz and Boc are urethane-type protecting groups, but their distinct structural and chemical properties lead to significant differences in their performance with N-methylated amino acids.

The Cbz Advantage: Stability and Steric Profile

The Cbz group, introduced by Bergmann and Zervas in 1932, is a planar, aromatic moiety.[1] This structural feature is a key differentiator from the bulky, three-dimensional tert-butyl group of Boc. While seemingly counterintuitive, the planar nature of the Cbz group may present a more favorable steric profile in the transition state of the coupling reaction, particularly when compared to the freely rotating, sterically demanding t-butyl group.

The most significant advantage of the Cbz group lies in its remarkable stability under the acidic conditions typically used to remove the Boc group.[2] This orthogonality is the cornerstone of a robust protecting group strategy, allowing for the selective deprotection of Boc-protected side chains or the C-terminal ester without premature cleavage of the Nα-Cbz group. This is particularly crucial in the synthesis of complex peptides with multiple protected residues.

Conversely, the acid-labile nature of the Boc group can be a liability. The trifluoroacetic acid (TFA) used for Boc deprotection can lead to the formation of a stable tert-butyl cation, which can alkylate sensitive residues like tryptophan and methionine.[1] While scavengers are typically employed to mitigate this, the risk remains, especially in extended or repeated deprotection steps. The byproducts of Cbz deprotection via hydrogenolysis are toluene and carbon dioxide, which are benign and easily removed.[1]

Comparative Performance: A Qualitative Assessment

FeatureCbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C), mild and neutral pH[1]Strong Acid (e.g., TFA)[2]
Orthogonality to Acid-Labile Groups Excellent. Stable to TFA and other mild acids.[3]Not orthogonal. Cleaved by acids used for side-chain deprotection.
Deprotection Byproducts Toluene, CO₂ (volatile and non-reactive)[1]Isobutylene, CO₂, tert-butyl cation (reactive, can cause side reactions)[1]
Steric Hindrance Planar aromatic ring. May offer a more favorable steric profile in some coupling reactions.Bulky, three-dimensional tert-butyl group. Can exacerbate steric hindrance.
Risk of Racemization Low, especially with appropriate coupling reagents and conditions.[4]Can be higher due to the need for more forcing coupling conditions.
Compatibility with Sulfur-Containing Residues Caution required with catalytic hydrogenolysis as the catalyst can be poisoned.Generally compatible, though side-chain alkylation is a risk.

Mechanistic Considerations: Deprotection Pathways

The divergent deprotection mechanisms of Cbz and Boc groups are fundamental to their differing profiles of side reactions and compatibility.

G cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_boc Boc Deprotection (Acidolysis) Cbz_AA Cbz-N(Me)-AA H2_PdC H₂ / Pd-C Cbz_AA->H2_PdC Catalytic Hydrogenation Intermediate_Carbamic_Acid Carbamic Acid Intermediate H2_PdC->Intermediate_Carbamic_Acid Free_Amine H-N(Me)-AA Intermediate_Carbamic_Acid->Free_Amine Decarboxylation Toluene Toluene Intermediate_Carbamic_Acid->Toluene CO2 CO₂ Intermediate_Carbamic_Acid->CO2 Boc_AA Boc-N(Me)-AA TFA TFA (H⁺) Boc_AA->TFA Protonation Protonated_Boc Protonated Carbamate TFA->Protonated_Boc Free_Amine_Boc H-N(Me)-AA Protonated_Boc->Free_Amine_Boc Fragmentation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation CO2_Boc CO₂ Protonated_Boc->CO2_Boc Side_Reaction Alkylation of Sensitive Residues tBu_cation->Side_Reaction

Figure 1: Deprotection mechanisms of Cbz and Boc groups.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of Cbz-protected N-methylated amino acids.

Protocol 1: Synthesis of Cbz-N-Methyl-L-Phenylalanine

This protocol is adapted from a literature procedure for the N-methylation of a Cbz-protected amino acid.[5]

Materials:

  • Cbz-L-phenylalanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cbz-L-phenylalanine (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise, allowing for the cessation of gas evolution between additions.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Work-up: Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Cbz-N-methyl-L-phenylalanine as a clear oil.

Protocol 2: Peptide Coupling with Cbz-N-Methyl-L-Phenylalanine

This protocol outlines a general procedure for coupling a Cbz-protected N-methylated amino acid to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF

  • Cbz-N-methyl-L-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation: In a separate vessel, dissolve Cbz-N-methyl-L-phenylalanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test (a negative test indicates complete coupling).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: The resin is now ready for the next coupling cycle.

Synthetic Strategy: An Integrated Approach

The following workflow illustrates a typical application of Cbz-protected N-methylated amino acids in an orthogonal SPPS strategy.

G start Start with Fmoc-AA-Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling_1 Couple Fmoc-AA-OH (HATU/DIPEA) fmoc_deprotection->coupling_1 wash_1 Wash coupling_1->wash_1 repeat Repeat n times wash_1->repeat repeat->fmoc_deprotection Continue Elongation fmoc_deprotection_final Final Fmoc Deprotection repeat->fmoc_deprotection_final Final Coupling coupling_cbz Couple Cbz-N(Me)-AA-OH (HATU/DIPEA) fmoc_deprotection_final->coupling_cbz wash_2 Wash coupling_cbz->wash_2 side_chain_deprotection Side-Chain Deprotection (e.g., TFA for Boc, tBu) wash_2->side_chain_deprotection wash_3 Wash side_chain_deprotection->wash_3 cleavage Cleavage from Resin (TFA cocktail) wash_3->cleavage cbz_deprotection Cbz Deprotection (H₂/Pd-C) cleavage->cbz_deprotection final_peptide Final N-Methylated Peptide cbz_deprotection->final_peptide

Figure 2: SPPS workflow incorporating a Cbz-N-methylated amino acid.

Conclusion

While both Cbz and Boc protecting groups have their merits, the inherent challenges posed by N-methylated amino acids tip the scales in favor of the Cbz group. Its stability to acidic conditions provides crucial orthogonality, enabling more flexible and robust synthetic strategies. Furthermore, its deprotection via hydrogenolysis offers a cleaner reaction profile, avoiding the problematic side reactions associated with the tert-butyl cation generated during Boc removal. For researchers aiming to synthesize complex N-methylated peptides with high purity and yield, the Cbz group represents a superior and more reliable choice of protecting group. By understanding the principles outlined in this guide and implementing the provided protocols, scientists can better navigate the complexities of N-methylated peptide synthesis and accelerate their research and development efforts.

References

A Comparative Guide to the Coupling Efficiency of Cbz-, Fmoc-, and Boc-Protected N-Methyl-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of N-methylated amino acids like N-methyl-leucine presents a formidable challenge. The steric hindrance imposed by the N-methyl group significantly impedes peptide bond formation, necessitating carefully optimized strategies to achieve high coupling efficiency.[1] This guide provides an in-depth technical comparison of three commonly used N-terminal protecting groups—Carboxybenzyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tert-butoxycarbonyl (Boc)—for the coupling of N-methyl-leucine. We will dissect the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the complexities of synthesizing N-methylated peptides.

The Challenge: Steric Hindrance in N-Methylated Amino Acid Coupling

The primary obstacle in coupling N-methyl-leucine is the steric bulk around the secondary amine.[1] This bulk hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often leading to incomplete coupling.[1] Consequently, standard coupling reagents and conditions that are efficient for primary amino acids frequently fail, resulting in low yields and deletion sequences.[1] Overcoming this challenge requires the use of more potent coupling reagents and optimized reaction conditions tailored to the specific protecting group and synthesis strategy.[1][2]

Comparative Overview of Protecting Groups for N-Methyl-Leucine

The choice of protecting group dictates the overall synthetic strategy, primarily distinguishing between solution-phase and solid-phase peptide synthesis (SPPS).[3] Cbz is predominantly used in solution-phase synthesis, while Fmoc and Boc are the cornerstones of modern SPPS.[3][]

CharacteristicCbz-N-Methyl-LeucineFmoc-N-Methyl-LeucineBoc-N-Methyl-Leucine
Typical Synthesis Strategy Solution-Phase Synthesis[3]Solid-Phase Peptide Synthesis (SPPS)[3]Solid-Phase Peptide Synthesis (SPPS)[3]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][5]Base-labile (e.g., 20% piperidine in DMF)[3][5]Acid-labile (e.g., TFA in DCM)[3][5]
Key Advantages Stable to a wide range of reagents; suitable for fragment synthesis.[3]Milder final cleavage conditions; automation-friendly; orthogonal to acid-labile side-chain protecting groups.[3][6]Robust and well-established; acidic deprotection can help reduce peptide aggregation.[6][7]
Potential Limitations Not suitable for standard SPPS; catalyst poisoning can be an issue.[5]Base-catalyzed side reactions (e.g., diketopiperazine formation) can occur.[3]Requires strong acid for deprotection, which may not be suitable for sensitive sequences.[][5]
Coupling Efficiency Generally high with potent coupling reagents in solution-phase.High with potent reagents (e.g., HATU, COMU); may require longer coupling times or double coupling.[2]High with potent reagents and in situ neutralization; can be advantageous for hydrophobic sequences.[7]

Fmoc-N-Methyl-Leucine: The Modern Workhorse for SPPS

The Fmoc strategy is the most prevalent approach in modern peptide synthesis due to its mild, base-labile deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups and linkers.[][8]

Mechanistic Considerations and Causality

When coupling Fmoc-N-methyl-leucine, the steric hindrance necessitates the use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents, such as HATU, HCTU, or PyAOP.[2] These reagents rapidly form highly reactive activated esters that can overcome the steric barrier. The choice of a base is also critical; a non-nucleophilic hindered base like diisopropylethylamine (DIEA) is used to minimize side reactions. Due to the slower reaction kinetics, extended coupling times or a "double coupling" strategy—where the coupling step is repeated—are often required to drive the reaction to completion.

Experimental Workflow: Fmoc-SPPS

Fmoc_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling (1-4 hours) Resin->Coupling Fmoc_AA Fmoc-N-Me-Leu-OH + HATU/DIEA in DMF Fmoc_AA->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Next_Cycle Ready for Next Coupling Wash2->Next_Cycle

Caption: Fmoc-SPPS cycle for N-methyl-leucine incorporation.

Detailed Protocol: Coupling of Fmoc-N-Methyl-L-Leucine in SPPS
  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-L-leucine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or a second coupling can be performed.

  • Monitoring: Monitor the coupling reaction using a qualitative test suitable for secondary amines, such as the chloranil test. The standard Kaiser test will be negative for the N-methylated amine.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.

Boc-N-Methyl-Leucine: A Robust Alternative for SPPS

The Boc strategy, while older than the Fmoc approach, remains a powerful tool, especially for the synthesis of long or hydrophobic peptides where aggregation can be an issue.[7]

Mechanistic Considerations and Causality

Boc-SPPS employs strong acid (typically trifluoroacetic acid, TFA) for deprotection.[] This protonates the newly exposed N-terminal amine, which can disrupt inter-chain hydrogen bonding and reduce aggregation, potentially improving the efficiency of the subsequent coupling step.[6][7] The coupling of Boc-N-methyl-leucine also benefits from potent activating agents. In situ neutralization protocols, where the protonated amine is neutralized at the same time the activated amino acid is introduced, are particularly effective for difficult sequences.[7]

Experimental Workflow: Boc-SPPS

Boc_Workflow Resin Peptide-Resin (Boc-Protected) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling (1-2 hours) Wash2->Coupling Boc_AA Boc-N-Me-Leu-OH + HBTU/DIEA in DMF Boc_AA->Coupling Next_Cycle Ready for Next Deprotection Coupling->Next_Cycle

Caption: Boc-SPPS cycle for N-methyl-leucine incorporation.

Detailed Protocol: Coupling of Boc-N-Methyl-L-Leucine in SPPS
  • Boc Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[6]

  • Washing: Wash the resin with DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 10% DIEA in DCM for 5-10 minutes.[6]

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

  • Amino Acid Activation: In a separate vessel, pre-activate Boc-N-methyl-L-leucine (3 eq.) with a coupling agent like HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor for completion with the chloranil test and wash the resin as described in the Fmoc protocol.

Cbz-N-Methyl-Leucine: The Solution-Phase Strategy

The Cbz group is a classic protecting group, typically employed in solution-phase peptide synthesis.[3] Its removal by catalytic hydrogenolysis makes it orthogonal to both acid-labile Boc and base-labile Fmoc groups.[3]

Mechanistic Considerations and Causality

In solution-phase synthesis, purification is performed after each step, which allows for more flexibility in driving difficult couplings to completion. High concentrations of reagents can be used, and reaction times can be extended significantly. The coupling of Cbz-N-methyl-leucine is often achieved using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[1] For highly hindered couplings, more potent phosphonium reagents like PyBOP can also be employed.

Experimental Workflow: Solution-Phase Coupling

Cbz_Workflow Start Cbz-N-Me-Leu-OH + Amino Acid Ester Activation Add Coupling Reagent (e.g., EDC/HOBt in DCM) Start->Activation Reaction Stir at 0°C to RT (2-24 hours) Activation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Protected Dipeptide Purification->Product

Caption: Solution-phase coupling using Cbz-N-methyl-leucine.

Detailed Protocol: Solution-Phase Coupling of Cbz-N-Methyl-L-Leucine
  • Reactant Preparation: Dissolve Cbz-N-methyl-L-leucine (1 eq.) and the desired amino acid ester hydrochloride (1.1 eq.) in DCM. Add a base such as N-methylmorpholine (NMM) or DIEA (1.1 eq.) to liberate the free amine of the amino acid ester.

  • Activation: Cool the mixture to 0°C in an ice bath. Add HOBt (1.2 eq.) followed by EDC (1.2 eq.).[1]

  • Coupling Reaction: Stir the mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer successively with 5% HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the pure, protected dipeptide.

Conclusion

The successful incorporation of N-methyl-leucine into a peptide sequence is critically dependent on the selection of an appropriate protecting group, a corresponding synthetic strategy, and highly potent coupling reagents.

  • Fmoc-N-methyl-leucine is the preferred choice for modern, automated SPPS, offering high efficiency when paired with powerful coupling reagents like HATU and extended reaction times.

  • Boc-N-methyl-leucine provides a robust SPPS alternative, particularly for sequences prone to aggregation, where the acidic deprotection step can be beneficial.

  • Cbz-N-methyl-leucine remains a valuable option for solution-phase synthesis, especially for the preparation of peptide fragments, allowing for rigorous purification at each step to ensure the integrity of the final product.

Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, and the overall strategic goals of the research program. By understanding the underlying chemical principles and employing the detailed protocols provided, researchers can confidently navigate the challenges of N-methylated peptide synthesis and achieve their desired targets with high fidelity.

References

A Senior Scientist's Guide to N-Cbz-N-methyl-L-leucine: A Cost-Benefit Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptide backbones is a critical lever in optimizing therapeutic candidates. N-methylation, in particular, has emerged as a powerful strategy for enhancing metabolic stability, increasing cell permeability, and constraining conformation to improve receptor affinity.[1][2] However, the synthesis of N-methylated peptides is not trivial, presenting unique challenges that begin with the choice of the protected amino acid building block.[1][3][4]

This guide provides an in-depth cost-benefit analysis of using N-Cbz-N-methyl-L-leucine , a classically protected yet highly relevant amino acid derivative. We will objectively compare its performance, cost-effectiveness, and synthetic utility against its primary alternative, Fmoc-N-methyl-L-leucine, providing the experimental data and procedural insights necessary to make an informed decision for your drug development pipeline.

The Core Dilemma: Cbz vs. Fmoc for N-Methylated Residues

The incorporation of N-methylated amino acids presents a significant synthetic hurdle due to the steric hindrance imposed by the methyl group on the secondary amine.[3][5] This increased bulk dramatically reduces the nucleophilicity of the nitrogen atom, making peptide bond formation significantly more challenging than with primary amines.[5] Consequently, the choice of the Nα-protecting group—typically the classic benzyloxycarbonyl (Cbz) group or the modern 9-fluorenylmethoxycarbonyl (Fmoc) group—dictates the entire synthetic strategy, from reaction conditions to purification and cost.

Causality Behind the Choice

The Cbz (or Z) group is revered for its stability under a wide range of conditions, including the basic and mildly acidic environments used in peptide synthesis.[6] Its removal, typically achieved through catalytic hydrogenolysis or strong acids, is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, offering unique flexibility in complex synthetic routes.[6][7][8]

Conversely, the Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions (e.g., piperidine), which is compatible with most acid-labile side-chain protecting groups and resins.[9]

The following table provides a direct comparison to guide your selection process.

FeatureThis compoundFmoc-N-methyl-L-leucine
Primary Synthesis Strategy Solution-phase synthesis; final N-terminal coupling in SPPSSolid-Phase Peptide Synthesis (SPPS)
Compatibility with Automation Low (Requires manual intervention or solution-phase setup)High (Fully compatible with automated SPPS workflows)
Nα-Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[6][10]Mild base (e.g., 20% piperidine in DMF)[9]
Orthogonality Orthogonal to both Boc and Fmoc strategies[7][8]Orthogonal to Boc strategy
Coupling Challenge High steric hindrance requires potent coupling agents or conversion to acid chloride.[3][4]High steric hindrance requires potent uronium/phosphonium-based coupling reagents (e.g., HATU, HBTU).[11]
Relative Reagent Cost Generally lower initial cost for the protected amino acid.Higher initial cost for the protected amino acid.[12]
Associated Process Costs Cost of catalyst (Palladium), hydrogenation equipment, specialized solvents.Cost of specialized, high-efficiency coupling reagents.
Key Benefit Robust protection allows for complex, multi-step solution-phase fragment condensation.Seamless integration into established, high-throughput SPPS protocols.
Key Drawback Hydrogenolysis is incompatible with other reducible functional groups (e.g., Cys(Trt), Met). Strong acid cleavage is harsh.Piperidine can cause side reactions (e.g., diketopiperazine formation), especially with C-terminal N-methylated residues.[11]

Experimental Protocols & Methodologies

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for the synthesis, coupling, and deprotection of this compound, alongside a comparative protocol for its Fmoc-protected alternative.

Protocol 1: Synthesis of this compound

Rationale: For cost-conscious projects, synthesizing the building block in-house can be highly advantageous. This protocol utilizes a standard methylation procedure on the readily available N-Cbz-L-leucine. The causality is a two-step process: deprotonation of the amine nitrogen with a strong, non-nucleophilic base (NaH) followed by an SN2 reaction with an electrophilic methyl source (iodomethane).[13][14]

Materials:

  • N-Cbz-L-leucine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 equiv)

  • Iodomethane (CH₃I) (4.0 equiv)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add N-Cbz-L-leucine to a flask containing anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas will be evolved.

  • Slowly add iodomethane to the reaction mixture.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring overnight.

  • Cool the mixture back to 0°C and cautiously quench the reaction by adding ice-cold water.

  • Extract the aqueous layer with diethyl ether to remove unreacted iodomethane and mineral oil.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound, typically as a viscous oil or white solid.[15][16]

cluster_synthesis Protocol 1: Synthesis Workflow Start N-Cbz-L-Leucine in THF Deprotonation Add NaH @ 0°C (Deprotonation) Start->Deprotonation Methylation Add CH₃I (SN2 Reaction) Deprotonation->Methylation Workup Quench, Acidify, Extract Methylation->Workup Product This compound Workup->Product

Synthesis of this compound.
Protocol 2: Solution-Phase Coupling

Rationale: When using this compound, solution-phase coupling is a common approach. This protocol uses dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form a highly reactive HOBt-active ester in situ, which facilitates the coupling to the amine component while mitigating the risk of racemization.[17]

Materials:

  • This compound (1.0 equiv)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) (1.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Ethyl acetate

Procedure:

  • Dissolve this compound and the amino acid methyl ester hydrochloride in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to neutralize the hydrochloride salt.

  • Add HOBt, followed by DCC. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the reaction overnight, allowing it to gradually warm to room temperature.[17]

  • Filter the mixture to remove the DCU precipitate.

  • Evaporate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected dipeptide.

Protocol 3: Comparative SPPS Coupling of Fmoc-N-methyl-L-leucine

Rationale: To overcome the steric hindrance of the N-methyl group in SPPS, highly efficient uronium-based coupling reagents are required. This protocol uses HBTU, which rapidly forms an OBt-active ester, providing a good balance of high reactivity and reduced risk of racemization.[11]

Materials:

  • Fmoc-deprotected peptide-resin (1.0 equiv)

  • Fmoc-N-methyl-L-leucine (4.0 equiv)

  • HBTU (3.9 equiv)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equiv)

  • Anhydrous DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly.

  • In a separate vessel, dissolve Fmoc-N-methyl-L-leucine, HBTU, and DIEA in DMF to pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. A longer coupling time or a second coupling (double coupling) may be necessary.[11]

  • Monitor the reaction completion using a chloranil test (the Kaiser test will be negative for the secondary amine).

  • After complete coupling, wash the resin thoroughly with DMF and Dichloromethane (DCM) to prepare for the next cycle.

Protocol 4: Cbz-Group Deprotection via Catalytic Hydrogenolysis

Rationale: Catalytic hydrogenolysis is the mildest and most common method for Cbz group removal. The palladium catalyst facilitates the cleavage of the benzyl C-O bond by hydrogen gas, producing the free amine and benign byproducts (toluene and CO₂).[6][10]

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C), 10% (5-10 mol% Pd)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the Cbz-protected peptide in a suitable solvent like methanol.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.[6]

cluster_deprotection Protocol 4: Cbz Deprotection Workflow Start Cbz-Peptide in MeOH Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Introduce H₂ Atmosphere (Catalytic Cleavage) Catalyst->Hydrogenation Filtration Filter through Celite (Catalyst Removal) Hydrogenation->Filtration Product Deprotected Peptide Filtration->Product

Cbz deprotection via catalytic hydrogenolysis.

Concluding Analysis for the Senior Scientist

The choice between this compound and its Fmoc-protected counterpart is a strategic decision contingent on the project's specific goals, scale, and available resources.

Choose this compound when:

  • Your synthetic strategy involves solution-phase fragment condensation.

  • You require a protecting group that is robustly stable to both acidic (Boc deprotection) and basic (Fmoc deprotection) conditions.

  • The target peptide does not contain other functional groups susceptible to hydrogenolysis.

  • In-house synthesis of the building block is a viable option to reduce costs.

Choose Fmoc-N-methyl-L-leucine when:

  • The primary synthesis method is automated solid-phase peptide synthesis.

  • Speed, efficiency, and high-throughput are critical project parameters.

  • The peptide sequence is prone to aggregation, as SPPS can sometimes mitigate this better than solution-phase methods.

  • The higher initial cost of the reagent is acceptable and offset by savings in labor and time.

Ultimately, this compound is not an outdated reagent but a specialized tool. While Fmoc-based SPPS is the workhorse for many projects, the Cbz group's unique stability and orthogonal cleavage properties ensure its continued relevance in the synthesis of complex, N-methylated peptide therapeutics. Understanding the costs and benefits of each approach is paramount to designing an efficient, robust, and economically viable synthesis campaign.

References

A Senior Application Scientist's Guide to Chiral Purity Analysis of Synthesized N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptidomimetics and other chiral pharmaceuticals, the stereochemical integrity of building blocks is paramount. N-Cbz-N-methyl-L-leucine, a valuable N-protected and N-methylated amino acid, is no exception. Ensuring its enantiomeric purity is a critical step in drug development and manufacturing to prevent the introduction of unwanted stereoisomers that could have different pharmacological or toxicological profiles. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, complete with experimental insights and supporting data to inform your method selection.

The Analytical Challenge: Stereochemical Fidelity of a Modified Amino Acid

The presence of both a bulky N-benzyloxycarbonyl (Cbz) protecting group and an N-methyl group on the leucine scaffold introduces unique considerations for chiral analysis. These modifications can influence the molecule's interaction with chiral selectors and its volatility, necessitating a careful selection and optimization of analytical methods. This guide will explore three principal techniques for assessing the chiral purity of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method employing a chiral stationary phase to resolve the enantiomers.

  • Chiral Gas Chromatography (GC): An approach requiring derivatization to enhance volatility, followed by separation on a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-separative technique that utilizes chiral solvating agents to induce distinguishable signals for each enantiomer.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is often the first line of defense for determining the enantiomeric purity of non-volatile, protected amino acids like this compound. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

A. The Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for the resolution of a broad range of chiral compounds, including N-protected amino acids.[1][2][3] The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which collectively create a transient diastereomeric complex between the analyte and the chiral selector. For this compound, the aromatic ring of the Cbz group can participate in π-π interactions with the phenyl groups of the carbamate derivatives on the polysaccharide backbone of the CSP.

B. Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral Purity Analysis by HPLC.

C. Recommended HPLC Protocol

Column: A polysaccharide-based chiral stationary phase is recommended. Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for N-protected amino acids.[1][3]

Mobile Phase: A normal-phase elution is often effective. A typical mobile phase would consist of a mixture of n-hexane and an alcohol, such as isopropanol or ethanol. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes like this compound.

  • Initial Conditions: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (due to the aromatic Cbz group)

Optimization: The ratio of hexane to alcohol is a critical parameter to adjust for optimal resolution and retention time. A lower percentage of alcohol will generally increase retention and may improve resolution.

II. Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC offers excellent resolving power for enantiomers, but its application to amino acids is contingent on their conversion to volatile derivatives. For this compound, this multi-step process must be carefully controlled to avoid racemization.

A. Derivatization: The Gateway to Volatility

To make this compound amenable to GC analysis, the carboxylic acid group must be derivatized, typically through esterification. A common approach is the formation of methyl or ethyl esters. The N-Cbz and N-methyl groups are stable under these conditions.

B. Experimental Workflow: Chiral GC

Caption: Workflow for Chiral Purity Analysis by GC.

C. Recommended GC Protocol

Derivatization (Esterification):

  • Dissolve ~1 mg of this compound in 1 mL of anhydrous methanol.

  • Add 50 µL of acetyl chloride dropwise while cooling in an ice bath.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Remove the solvent under a stream of nitrogen.

  • Re-dissolve the residue in a suitable solvent for GC injection (e.g., ethyl acetate).

GC Conditions:

Column: A chiral stationary phase such as Chirasil-L-Val is a good starting point for the separation of amino acid enantiomers.[4]

  • Injector Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 250 °C

    • MS: Scan range m/z 50-400 for structural confirmation.

III. NMR Spectroscopy with Chiral Solvating Agents: A Non-Separative Approach

NMR spectroscopy offers a distinct advantage in that it is a non-separative technique, providing a direct measure of the enantiomeric ratio in solution.[5] The method relies on the addition of a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes have slightly different magnetic environments, leading to separate, quantifiable signals in the NMR spectrum.

A. The Principle of Diastereomeric Complexation

The CSA, being enantiomerically pure, interacts with the L- and D-enantiomers of the analyte to form two different diastereomeric complexes. The differences in the spatial arrangement of these complexes result in small but measurable differences in the chemical shifts (Δδ) of specific protons in the analyte. For this compound, the N-methyl protons or the alpha-proton are often good candidates for observing this enantiomeric discrimination.

B. Experimental Workflow: NMR with CSA

Caption: Workflow for Chiral Purity Analysis by NMR.

C. Recommended NMR Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add an equimolar amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or a chiral acid like (R)-mandelic acid.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Experiment: Standard ¹H NMR.

  • Data Processing: Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve signal-to-noise without sacrificing too much resolution.

Data Analysis:

  • Identify a well-resolved proton signal that shows splitting in the presence of the CSA. The N-methyl singlet is a prime candidate.

  • Carefully integrate the two distinct signals corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

IV. Comparative Analysis of Techniques

The choice of the optimal analytical method for determining the chiral purity of this compound depends on several factors, including the available instrumentation, the required sensitivity and accuracy, sample throughput, and the stage of drug development.

TechniquePrincipleThroughputSensitivityKey AdvantagesKey Limitations
Chiral HPLC Differential interaction with a chiral stationary phase.MediumMedium to HighDirect analysis without derivatization; robust and widely applicable.Requires method development to find a suitable CSP and mobile phase; can be costly.
Chiral GC Separation of volatile diastereomeric derivatives on a chiral column.HighHighExcellent resolution and sensitivity, especially with MS detection.Requires derivatization, which adds a step and a potential source of error (racemization).
NMR with CSA Formation of transient diastereomeric complexes leading to signal splitting.LowLow to MediumNon-separative, provides a direct measure of the enantiomeric ratio; minimal sample preparation.Requires a high-field NMR; signal overlap can be an issue; lower sensitivity than chromatographic methods.

V. Conclusion and Recommendations

For routine quality control and release testing of this compound, Chiral HPLC is generally the most robust and reliable method. Its direct nature avoids the potential pitfalls of derivatization. The development of a validated HPLC method using a polysaccharide-based CSP should be a primary consideration for any laboratory working with this compound.

Chiral GC is a powerful alternative, particularly when high sensitivity is required, for instance, in the detection of trace enantiomeric impurities. However, the derivatization step must be thoroughly validated to ensure it does not induce racemization.

NMR with a chiral solvating agent serves as an excellent orthogonal technique for confirmation of enantiomeric excess. While not ideal for high-throughput screening, its non-separative nature provides a fundamentally different and valuable perspective on the chiral purity of the synthesized material.

Ultimately, a multi-faceted approach, potentially employing HPLC as the primary method and NMR or GC as a confirmatory technique, will provide the highest level of confidence in the stereochemical integrity of your synthesized this compound.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Peptides Synthesized with N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides incorporating N-methylated amino acids represents a powerful strategy for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, cell permeability, and oral bioavailability.[1] However, the very modifications that grant these advantages introduce distinct and significant challenges for analytical separation and purification. The presence of an N-Cbz-N-methyl-L-leucine residue, in particular, combines two major analytical hurdles: the extreme hydrophobicity imparted by the benzyloxycarbonyl (Cbz) protecting group and the conformational complexity introduced by N-methylation.

This guide provides an in-depth comparison of HPLC methodologies, moving beyond standard protocols to explain the underlying principles and rationale for method development. We will explore how to systematically overcome the common issues of peak broadening, poor resolution, and long retention times associated with these complex peptides, supported by experimental logic and comparative data.

The Core Analytical Challenge: Isomerism and Hydrophobicity

The analysis of a peptide containing this compound is complicated by two primary factors:

  • Conformational Isomerism: The amide bond preceding the N-methylated leucine can exist in both cis and trans conformations. The energy barrier for interconversion between these two states is significant, meaning that on the time scale of an HPLC separation (typically minutes), a single peptide can exist as two distinct, slowly interconverting isomers. This phenomenon is a primary cause of severe peak broadening or the appearance of two separate peaks for a single pure compound, complicating purity assessment.[2][3][4]

  • Enhanced Hydrophobicity: Both the N-methyl group and the aromatic Cbz protecting group dramatically increase the peptide's hydrophobicity.[4][5] In reversed-phase (RP) HPLC, this leads to very strong interactions with the stationary phase, resulting in excessively long retention times, poor peak shape, and potential solubility issues in highly aqueous mobile phases.

Our analytical strategy must therefore address both of these challenges simultaneously to achieve a robust and reliable separation.

Part 1: Taming Conformational Isomers with Thermal Control

The most effective strategy for combating the peak distortion caused by cis/trans isomerism is the use of elevated column temperatures.

The Mechanism: By increasing the temperature of the HPLC column (e.g., to 40-70°C), we provide sufficient thermal energy to accelerate the rate of interconversion between the cis and trans isomers. When this interconversion becomes fast relative to the chromatographic timescale, the two isomeric forms effectively behave as a single averaged entity, resulting in the coalescence of broad or multiple peaks into a single, sharp, and symmetrical peak.[2][6]

Comparative Analysis: Ambient vs. Elevated Temperature

ParameterAnalysis at Ambient Temp (~25°C)Analysis at Elevated Temp (e.g., 60°C)Rationale
Peak Shape Often broad, split, or exhibits significant tailing.Sharp and symmetrical.Accelerated isomer interconversion leads to a single averaged conformation on the column.[6]
Resolution Poor resolution from nearby impurities due to peak width.Significantly improved resolution.Sharper peaks are narrower at the base, allowing for better separation of adjacent species.
Retention Time Generally longer.Decreased retention time.Higher temperatures reduce mobile phase viscosity and increase analyte mass transfer, leading to faster elution.
Reproducibility Susceptible to minor fluctuations in lab temperature.Highly reproducible and robust.The column oven provides a stable and controlled thermal environment.

Experimental Protocol: Temperature Optimization

  • Initial Setup: Begin with a standard C18 column and a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% TFA over 20 minutes).

  • Ambient Run: Perform an initial injection at ambient temperature to establish a baseline chromatogram.

  • Incremental Increase: Increase the column temperature in increments of 10°C (e.g., 40°C, 50°C, 60°C, 70°C), allowing the system to fully equilibrate at each temperature before injection.

  • Evaluation: Monitor the peak shape of the target peptide. The optimal temperature is typically the lowest temperature at which a sharp, symmetrical peak is achieved without evidence of peptide degradation (which can manifest as new impurity peaks). For most N-methylated peptides, this is between 50°C and 70°C.[6]

cluster_0 Low Temperature (Slow Isomerization) cluster_1 High Temperature (Fast Isomerization) cluster_2 Resulting Chromatogram A Cis Isomer B Trans Isomer A->B Slow D Broad / Split Peak A->D B->A Slow C Single Averaged Conformation E Sharp, Single Peak C->E G start Start: Crude Peptide Sample col_select 1. Column Selection Choose Wide-Pore (300Å) C8 Column start->col_select temp_opt 2. Temperature Optimization Screen 40°C to 70°C Select Temp for Sharpest Peak col_select->temp_opt grad_opt 3. Gradient Optimization Run a Fast Scouting Gradient (5-95% ACN) Adjust Slope for Best Resolution temp_opt->grad_opt check_retention Is Retention Time Excessive? grad_opt->check_retention solvent_mod 4a. Modify Organic Solvent Blend ACN with 10-20% Isopropanol check_retention->solvent_mod Yes check_solubility Is Sample Soluble in Mobile Phase? check_retention->check_solubility No solvent_mod->grad_opt dissolve_dmso 4b. Modify Injection Solvent Dissolve Sample in neat DMSO Inject Small Volume check_solubility->dissolve_dmso No final Final Optimized Method check_solubility->final Yes dissolve_dmso->final

References

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Characterization of N-Cbz-N-methyl-L-leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids such as N-Cbz-N-methyl-L-leucine is a critical strategy to enhance proteolytic stability and modulate conformational properties. However, these modifications introduce significant challenges for routine characterization by mass spectrometry. The presence of the bulky, UV-active benzyloxycarbonyl (Cbz) protecting group, combined with N-methylation, alters fragmentation pathways, complicates spectral interpretation, and demands a nuanced approach to method selection.

This guide provides an in-depth comparison of common mass spectrometry techniques for the characterization of peptides containing this compound. We will delve into the mechanistic underpinnings of why certain fragmentation methods excel over others and provide field-proven insights to guide your experimental design. This is not a rigid protocol but a strategic framework to empower you to make informed decisions for the robust characterization of these complex molecules.

The Analytical Conundrum: Why this compound Challenges Mass Spectrometrists

The unique structure of this compound introduces a confluence of analytical hurdles:

  • Steric Hindrance and Altered Fragmentation: The N-methyl group introduces steric hindrance and removes a hydrogen bond donor, which can influence peptide conformation and ionization efficiency.[1][2] More critically, it directs fragmentation pathways. The tertiary amide bond formed by the N-methylated residue is more labile than a standard secondary amide bond under certain conditions.

  • The Cbz Group's Influence: The benzyloxycarbonyl (Cbz) group is a bulky N-terminal protecting group that significantly impacts the peptide's physicochemical properties.[2][3] Its fragmentation behavior, characterized by the neutral loss of benzyl alcohol or the formation of a stable tropylium cation, can dominate the MS/MS spectrum, potentially overshadowing the peptide backbone fragmentation needed for sequence confirmation.

  • Suppressed Backbone Fragmentation: The combination of N-methylation and the Cbz group can lead to a reduction in the expected b- and y-ion series, making de novo sequencing and confident site localization of the modification challenging.[4]

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation technique is paramount for successfully characterizing this compound containing peptides. We will compare the three most prevalent methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Fragmentation TechniqueMechanismAdvantages for this compound PeptidesDisadvantages for this compound Peptides
Collision-Induced Dissociation (CID) Slow heating of ions through collisions with an inert gas, leading to fragmentation of the most labile bonds.[5]Widely available and well-understood. Can provide some backbone fragmentation.Prone to facile cleavage of the Cbz group, leading to dominant neutral losses and a sparse backbone ion series. The N-methylated peptide bond can also be a preferred cleavage site, further complicating the spectrum.
Higher-Energy Collisional Dissociation (HCD) Beam-type CID performed in a high-pressure cell, resulting in more energetic collisions and a broader range of fragment ions.[6]Can produce a richer fragmentation spectrum than CID, potentially revealing more backbone ions. Less susceptible to the low-mass cutoff issues of ion trap CID.The high energy can still favor fragmentation of the Cbz group. May not be sufficient to overcome the fragmentation challenges posed by the combined modifications.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, inducing non-ergodic fragmentation of the peptide backbone.[7]Preserves labile modifications like the Cbz group, leading to more informative backbone fragmentation (c- and z-ions). Less biased by peptide sequence and modification sites.[8]Requires a multiply charged precursor ion, which may be difficult to generate for smaller, less basic peptides. Can be less efficient for doubly charged ions.[7]
Predicted Fragmentation Pathways

To illustrate the expected fragmentation patterns, let's consider a hypothetical peptide, Cbz-N-Me-Leu-Ala-Phe-Gly.

Diagram: Predicted CID/HCD Fragmentation of a Cbz-N-Me-Leu Peptide

Precursor [Cbz-N-Me-Leu-Ala-Phe-Gly + H]+ Loss_Cbz_related Loss of Benzyl Alcohol (108 Da) or Toluene (92 Da) Precursor->Loss_Cbz_related Dominant Pathway b_ions b-ions (low intensity) Precursor->b_ions Backbone Cleavage y_ions y-ions (potential series) Precursor->y_ions Backbone Cleavage internal_fragment Internal Fragment (N-Me-Leu-Ala+) b_ions->internal_fragment

Caption: Predicted CID/HCD fragmentation of a peptide containing this compound.

In CID and HCD , the primary fragmentation event is expected to be the cleavage of the Cbz group, resulting in a significant neutral loss. This can be the loss of benzyl alcohol (108 Da) or toluene (92 Da). While some b- and y-type ions from the peptide backbone may be observed, their intensity is likely to be low.

Diagram: Predicted ETD Fragmentation of a Cbz-N-Me-Leu Peptide

Precursor [Cbz-N-Me-Leu-Ala-Phe-Gly + nH]n+ c_ions c-ion series (N-C bond cleavage) Precursor->c_ions Preserves Cbz group z_ions z-ion series (N-C bond cleavage) Precursor->z_ions Preserves Cbz group cluster_prep Sample Preparation Start Lyophilized Peptide Resuspend Resuspend in 50% ACN / 0.1% FA Start->Resuspend Quantify Quantify Peptide (e.g., NanoDrop) Resuspend->Quantify Dilute Dilute to final concentration Quantify->Dilute Inject Inject into LC-MS/MS Dilute->Inject

References

The Chemist's Gambit: A Comparative Guide to the Stability of Cbz and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in peptide chemistry and drug development, the choice of an α-amino protecting group is a strategic decision that dictates the pathway, efficiency, and ultimate success of a synthetic campaign. This choice is not merely a matter of procedural convenience; it is a fundamental determinant of the orthogonality of the entire protective group strategy, influencing yield, purity, and the feasibility of synthesizing complex peptide architectures.

Among the arsenal of protecting groups, the Carboxybenzyl (Cbz or Z) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two distinct and powerful philosophies in peptide synthesis. Cbz, the classical stalwart, is revered for its robustness, while Fmoc is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions. This guide provides an in-depth, objective comparison of their stability, grounded in experimental data, to empower you to make the most informed strategic decisions in your synthetic endeavors.

The Core Principle: Orthogonality and Stability

The art of peptide synthesis lies in the sequential and controlled formation of amide bonds. To prevent unwanted side reactions at the N-terminus or reactive amino acid side chains, these functional groups are temporarily masked with protecting groups. An orthogonal protection strategy is the gold standard, allowing for the selective removal of one class of protecting group under specific conditions while others remain completely intact.[1] The comparative stability of Cbz and Fmoc under different chemical environments is the very essence of their utility and orthogonality.

The Contenders: A Tale of Two Chemistries

The fundamental difference between Cbz and Fmoc lies in their cleavage mechanisms, which in turn dictates their stability profile.

  • The Carboxybenzyl (Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group is a carbamate traditionally removed under reductive conditions via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[2][3] This process is exceptionally clean, yielding the free amine, toluene, and carbon dioxide.[4] Cbz-protected amines exhibit remarkable stability towards a wide range of basic and mildly acidic conditions, making them a robust choice, particularly in solution-phase synthesis.[2][5] However, they are susceptible to cleavage by strong acids like HBr in acetic acid.[2]

  • The 9-fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is the linchpin of the most common modern SPPS strategy.[6] Its key feature is its lability to bases.[7] Deprotection proceeds rapidly via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[8] This mild cleavage condition is a significant advantage as it leaves acid-labile side-chain protecting groups (e.g., Boc, tBu) and the bond to the resin untouched during the iterative N-terminal deprotection steps of SPPS.[6] Conversely, the Fmoc group is exceptionally stable under acidic conditions.[8]

Quantitative Stability Comparison: A Data-Driven Assessment

To move beyond qualitative descriptions, a quantitative understanding of stability is essential for predicting potential side reactions and optimizing synthetic cycles. The following tables summarize experimental data on the stability and lability of the Cbz and Fmoc groups under their respective and orthogonal deprotection conditions.

Table 1: Deprotection Kinetics and Lability

Protecting GroupStandard Deprotection ConditionApproximate Half-life (t₁/₂)Citation(s)
Fmoc 20% Piperidine in DMF~6 seconds[7][9]
Cbz H₂, 10% Pd/C in MethanolMinutes to Hours (Substrate Dependent)[2][4]

Table 2: Orthogonal Stability Under Deprotection Conditions

This table, compiled from HPLC analysis data, demonstrates the high degree of orthogonality between Cbz, Fmoc, and the acid-labile Boc group.[]

Protecting GroupOrthogonal Condition (Duration)% of Protecting Group RemainingCitation(s)
Cbz-NHR 20% Piperidine in DMF (2h)>99%[]
Cbz-NHR 50% TFA in DCM (2h)>98%[][11]
Fmoc-NHR 50% TFA in DCM (2h)>99%[]
Fmoc-NHR H₂, 10% Pd/C in MeOH (4h)~90-95% (Quasi-orthogonal)[8][]

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.[] The data clearly illustrates that Cbz is exceptionally stable to the basic conditions required for Fmoc removal. Fmoc, in turn, is highly resistant to the acidic conditions often used for final cleavage or for Boc-based strategies. The quasi-orthogonality of Fmoc to hydrogenolysis is a critical consideration; while selectivity is often achievable, prolonged reaction times can lead to undesired Fmoc cleavage.[8]

Mechanistic Insights: Visualizing the Deprotection Pathways

Understanding the chemical transformations that govern deprotection is key to troubleshooting and optimizing your synthesis.

Cbz_Deprotection Cbz_Amine Cbz-Protected Amine Intermediate Carbamic Acid Intermediate Cbz_Amine->Intermediate Hydrogenolysis Catalyst Pd/C Catalyst Catalyst->Intermediate H2 H₂ (gas) H2->Intermediate Free_Amine Free Amine Intermediate->Free_Amine Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Catalytic hydrogenolysis of the Cbz group.

Fmoc_Deprotection Fmoc_Amine Fmoc-Protected Amine Proton_Abstraction Proton Abstraction (Fluorenyl C-9) Fmoc_Amine->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction abstracts H⁺ Adduct Piperidine-DBF Adduct Piperidine->Adduct scavenges E1cB E1cB Elimination Proton_Abstraction->E1cB Dibenzofulvene Dibenzofulvene E1cB->Dibenzofulvene Carbamic_Acid Carbamic Acid E1cB->Carbamic_Acid Dibenzofulvene->Adduct Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Base-mediated β-elimination of the Fmoc group.

Strategic Application: Choosing Your Protecting Group

The choice between Cbz and Fmoc is fundamentally linked to the overall synthetic strategy, particularly the choice between solution-phase and solid-phase synthesis.

  • Fmoc is the undisputed champion of modern SPPS. Its mild, orthogonal cleavage conditions are perfectly suited for the repetitive deprotection cycles required for chain elongation on a solid support, preserving acid-labile side-chain protecting groups and the resin linkage until the final cleavage step.[6][12]

  • Cbz remains highly relevant, especially in solution-phase synthesis. Its robustness against bases and mild acids provides flexibility.[5] It is also valuable in hybrid strategies or for the protection of specific residues where Fmoc chemistry might be problematic. However, the requirement for a heterogeneous catalyst makes it less amenable to automated SPPS.[13]

The following diagram illustrates the central role of orthogonal deprotection in a typical Fmoc-based SPPS workflow.

SPPS_Orthogonality cluster_cycle Peptide Elongation Cycle cluster_final Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Cleavage Final Cleavage & Side-Chain Deprotection (e.g., 95% TFA) Start Resin-Bound First Amino Acid (Side-chain protected, e.g., tBu) (N-terminally Fmoc-protected) Final_Peptide Purified Peptide note_ortho Orthogonality is Key: - Base removes Fmoc (cycle) - Acid removes side-chain groups (final) - Groups are stable to each other's cleavage conditions.

Caption: Orthogonal protection in Fmoc-based SPPS.

Potential Side Reactions: A Field Guide for the Bench Chemist

No protecting group is without its potential pitfalls. Awareness of common side reactions is crucial for maintaining the fidelity of the peptide sequence.

Fmoc-Related Side Reactions:

  • Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine liberated after Fmoc removal can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially problematic with Proline in the first or second position.[14]

  • Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to cyclization to an aspartimide intermediate under basic conditions (piperidine). This can lead to racemization and the formation of β-aspartyl peptide impurities.[14]

  • Piperidine Adduct Formation: The dibenzofulvene byproduct of Fmoc cleavage can sometimes react with the newly deprotected N-terminal amine, though this is minimized by the large excess of piperidine scavenger.

Cbz-Related Side Reactions:

  • Incomplete Hydrogenolysis: Catalyst poisoning, particularly by sulfur-containing amino acids (Met, Cys), can lead to incomplete deprotection.

  • Reduction of Other Functional Groups: Hydrogenolysis conditions can sometimes reduce other sensitive groups in the molecule, such as alkenes or indoles (Trp), although catalyst and condition selection can often mitigate this.

  • Acid-Catalyzed Side Reactions: When using strong acids like HBr/AcOH for cleavage, sensitive side chains (e.g., Trp, Met) can undergo modification.

Experimental Protocols

These protocols provide a self-validating framework for the standard deprotection of Cbz and Fmoc groups.

Protocol 1: Standard Fmoc Deprotection in SPPS

  • Objective: To remove the N-terminal Fmoc group from a resin-bound peptide.

  • Materials:

    • Fmoc-peptide-resin

    • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[7]

    • DMF for washing.

    • Reaction vessel for SPPS (manual or automated).

  • Methodology:

    • Swell the Fmoc-peptide-resin in DMF for 15-30 minutes.

    • Drain the DMF from the resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).

    • Agitate the resin suspension for 3 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • The resin is now ready for the next amino acid coupling step.

  • Validation: The progress of deprotection can be monitored by taking a small aliquot of the drained deprotection solution and measuring its UV absorbance at ~300 nm, which corresponds to the dibenzofulvene-piperidine adduct.[6] A positive Kaiser test on a few resin beads will confirm the presence of a free primary amine.

Protocol 2: Standard Cbz Deprotection by Catalytic Hydrogenolysis

  • Objective: To remove the Cbz group from a protected amino acid or peptide in solution.

  • Materials:

    • Cbz-protected compound.

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

    • Catalyst: 10% Palladium on carbon (Pd/C), typically 5-10 mol%.[5]

    • Hydrogen source: Hydrogen gas (H₂) balloon or hydrogenation apparatus.

    • Inert filtering aid (e.g., Celite®).

  • Methodology:

    • Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH) in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

    • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. Reaction times can vary from 1 to 24 hours.

    • Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

  • Validation: Complete removal of the Cbz group can be confirmed by the disappearance of the starting material spot on TLC and the appearance of the product spot. ¹H NMR spectroscopy will show the disappearance of the characteristic benzylic protons of the Cbz group.

Conclusion

The comparative stability of Cbz and Fmoc protecting groups is a foundational principle in modern peptide synthesis. Fmoc, with its base lability, offers a mild and orthogonal approach that is perfectly tailored for automated solid-phase synthesis, making it the workhorse of contemporary peptide chemistry.[12] Cbz, characterized by its robustness and unique cleavage via hydrogenolysis, retains its strategic importance for solution-phase synthesis and in complex synthetic routes where its stability profile is advantageous.[2]

A thorough, data-driven understanding of these protecting groups—their stability, lability, mechanisms, and potential side reactions—is not merely academic. It is a practical necessity that empowers the researcher to design elegant, efficient, and successful synthetic strategies, ultimately accelerating the pace of discovery and development.

References

A Senior Application Scientist's Guide to Protecting Groups in Peptide Synthesis: A Comparative Analysis of Final Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing the final yield and purity of the target peptide. These temporary chemical modifications shield reactive functional groups, preventing the formation of undesirable side products and ensuring the stepwise, controlled assembly of amino acids. This guide provides an in-depth, objective comparison of the most prevalent protecting group strategies, focusing on their impact on synthesis outcomes. We will delve into the mechanistic underpinnings of these strategies, supported by experimental data, to empower you to make informed decisions for your specific research and development needs.

The Cornerstone of Modern Peptide Synthesis: Orthogonal Protection

The principle of orthogonal protection is the bedrock of modern solid-phase peptide synthesis (SPPS).[1][2][3][4] This elegant strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the precise and sequential elongation of the peptide chain.[1][3] A typical orthogonal scheme in SPPS involves three classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

  • "Permanent" side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically cleaved during the final step of releasing the peptide from the solid support.

  • Semi-permanent side-chain protecting groups: These are employed for specific on-resin modifications, such as cyclization or branching, and can be removed without affecting the other protecting groups.[1]

The two most dominant strategies in SPPS, defined by their temporary Nα-amino protecting group, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies.

Head-to-Head Comparison: Fmoc vs. Boc Strategies

The choice between the Fmoc and Boc strategies represents a fundamental decision in peptide synthesis, with each approach offering distinct advantages and disadvantages that affect the final yield and purity.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc strategy, developed as a milder alternative to the Boc methodology, has become the most widely used approach in SPPS.[5] It relies on a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[1][6]

Key Characteristics:

  • Deprotection Chemistry: The Fmoc group is removed under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7]

  • Orthogonality: The Fmoc/tBu strategy offers true orthogonality, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile side-chain protecting groups.[2]

  • Final Cleavage: The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[5][6]

The Boc/Bzl Strategy: The Classic Approach

The Boc strategy, the original method developed by Bruce Merrifield for SPPS, utilizes an acid-labile Boc group for Nα-protection and more acid-stable benzyl (Bzl) based groups for side-chain protection.

Key Characteristics:

  • Deprotection Chemistry: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[5][8]

  • Quasi-Orthogonality: The Boc/Bzl scheme is considered quasi-orthogonal because both the temporary and permanent protecting groups are removed by acid, albeit at different strengths.[2] Repetitive acid treatment for Boc removal can lead to premature cleavage of some side-chain protecting groups.

  • Final Cleavage: A very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), is required for the final cleavage and deprotection.[5][8]

Performance Comparison: Yield and Purity

While the final yield and purity of a synthesized peptide are highly dependent on its sequence, general performance trends can be observed between the Fmoc and Boc strategies.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Typical Crude Purity 70-90% for standard peptides.[9]75-85% for standard peptides; can be higher for hydrophobic sequences.[9]
Common Impurities - Deletion Sequences (incomplete Fmoc deprotection or coupling)- Insertion of Amino Acids (impurities in Fmoc-amino acid reagents)- Aspartimide Formation (cyclization of aspartic acid)- Adducts with Scavengers (e.g., piperidine)[9]- Truncated Sequences (premature termination)- Deletion Sequences (coupling failure)- Incomplete Deprotection (residual Bzl groups)- Alkylation of sensitive residues (e.g., Met, Trp) by carbocations generated during cleavage[9]
Key Advantages - Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., glycosylated, phosphorylated).[1][10]- True orthogonality allows for on-resin modifications.- Amenable to automation.[]- Robust and well-established.- Can be advantageous for synthesizing long or aggregation-prone hydrophobic peptides.[9][][12]- In situ neutralization protocols can improve yield and purity for difficult sequences.[12]
Key Disadvantages - Potential for diketopiperazine formation at the dipeptide stage.- Piperidine can be difficult to remove completely.- The Fmoc group's hydrophobicity can sometimes hinder solubility.[13]- Harsh final cleavage conditions (HF) can degrade sensitive peptides.- Repetitive acid treatment can lead to side-chain protecting group loss.- Requires specialized, hazardous equipment for HF cleavage.

Experimental Data Snapshot: Synthesis of a "Difficult" Peptide

The synthesis of the 65-74 fragment of the acyl carrier protein (ACP), a sequence known for its synthetic difficulty, highlights the efficiency of the Fmoc strategy with various coupling reagents.

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00
Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[14]

Beyond the Alpha-Amino Group: The Critical Role of Side-Chain Protection

The choice of side-chain protecting groups is equally crucial for a successful synthesis. These groups must remain stable throughout the entire chain assembly and be cleanly removed during the final cleavage step to avoid the generation of impurities.

For instance, in the case of arginine, different protecting groups can significantly impact the final purity. A study showed that for a particular peptide, using Arg(Pbf) resulted in a 69% yield of the desired product after a 3-hour cleavage with TFA, whereas using Arg(Pmc) yielded only 46% under the same conditions due to side reactions.[15]

The Cbz Group: A Pioneer in Peptide Synthesis

The carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas in 1932, was the first reliable Nα-protecting group for peptide synthesis and remains relevant, particularly in solution-phase synthesis.

CharacteristicCbz (Carboxybenzyl)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd).[7]
Typical Synthesis Strategy Primarily solution-phase synthesis.[7]
Key Advantages - Stable to a wide range of conditions, including mild acid and base.- Cbz-protected amino acids are often crystalline and easy to purify.- Reduces the risk of racemization during coupling.
Key Disadvantages - Not suitable for standard SPPS due to the incompatibility of catalytic hydrogenation with solid supports.- Can be sensitive to sulfur-containing amino acids.[7]

While not a mainstay of modern SPPS, the Cbz group's stability and mild removal conditions make it a valuable tool in specific synthetic contexts, such as fragment condensation.

Experimental Workflows and Protocols

To provide a practical understanding of these strategies, the following sections detail the core experimental workflows and representative protocols.

Visualizing the SPPS Workflows

The following diagrams illustrate the cyclical nature of Fmoc- and Boc-based SPPS.

Fmoc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (TFA/Scavengers) Washing2->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow Resin Resin-AA(PG) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Washing1 Washing Neutralization->Washing1 Coupling Coupling (Boc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (HF or TFMSA) Washing2->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Representative Experimental Protocols

Fmoc-SPPS: Deprotection and Coupling Cycle

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

Boc-SPPS: Deprotection and Coupling Cycle

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), drain, and treat again with 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin with DCM (3 times) and isopropanol (2 times).

  • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (twice).

  • Washing: Wash the resin with DCM (3 times).

  • Coupling: Add the Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF/DCM. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

Final Peptide Cleavage and Deprotection (Fmoc/tBu Strategy)

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, wash with cold diethyl ether, and dry under vacuum.

Conclusion: Selecting the Optimal Strategy

The choice of a protecting group strategy is a multifaceted decision that must take into account the specific characteristics of the target peptide, the desired level of purity, and the available synthetic resources. The Fmoc/tBu strategy has emerged as the dominant method for routine peptide synthesis due to its milder conditions, compatibility with a wide range of sensitive functionalities, and amenability to automation. However, the classic Boc/Bzl strategy retains its value for the synthesis of particularly challenging sequences, such as long or hydrophobic peptides prone to aggregation.

A thorough understanding of the chemical principles, potential side reactions, and practical considerations associated with each protecting group strategy is paramount for the successful synthesis of high-purity, high-yield peptides for research, diagnostics, and therapeutic applications.

References

The Art of Selectivity: A Comparative Guide to the Orthogonality of the Cbz Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceuticals, the strategic deployment of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups dictates the efficiency, yield, and ultimate feasibility of a synthetic route. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a stalwart due to its unique deprotection profile, which grants it orthogonality to a host of other commonly employed protecting groups.[1][2]

This guide offers an in-depth, objective comparison of the Cbz group's performance and orthogonality with other key amine protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group, the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group, and the palladium-catalyzed Allyloxycarbonyl (Alloc) group. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the field-proven insights necessary to design robust and efficient synthetic strategies.

The Principle of Orthogonal Protection: A Symphony of Selective Deprotection

In the realm of chemical synthesis, "orthogonality" refers to the capacity to remove one type of protecting group from a molecule in the presence of others, without affecting the integrity of the latter.[2] This is achieved by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The Cbz group's primary mode of deprotection, catalytic hydrogenolysis, provides a unique cleavage pathway that is generally inert to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. This fundamental difference is the bedrock of their mutual orthogonality, a critical principle in the assembly of complex molecular architectures.[1][3]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Conceptual workflow of orthogonal deprotection.

A Head-to-Head Comparison: Cbz vs. Boc, Fmoc, and Alloc

The true measure of a protecting group's utility lies in its stability and lability under a range of conditions. The following sections provide a detailed comparison of the Cbz group with its common counterparts.

Cbz vs. Boc: The Classic Orthogonal Pair

The Cbz and Boc groups represent a classic example of an orthogonal protecting group pair.[4] Cbz is stable to the acidic conditions required for Boc removal, and conversely, the Boc group is stable to the neutral conditions of catalytic hydrogenolysis used for Cbz cleavage.

Mechanism of Deprotection:

  • Cbz (Catalytic Hydrogenolysis): The deprotection proceeds via the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst. This process is highly efficient and clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[2]

  • Boc (Acidolysis): The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.[5]

dot graph TD { subgraph "Deprotection Mechanisms" subgraph "Cbz Deprotection (Hydrogenolysis)" Cbz_Protected [R-NH-Cbz] -->|H₂, Pd/C| Cbz_Intermediate [R-NH-COOH (Carbamic Acid)]; Cbz_Intermediate --> Cbz_Deprotected [R-NH₂ + CO₂ + Toluene]; end subgraph "Boc Deprotection (Acidolysis)" Boc_Protected [R-NH-Boc] -->|H⁺ (TFA)| Boc_Intermediate [Protonated Carbamate]; Boc_Intermediate --> Boc_Deprotected [R-NH₂ + CO₂ + Isobutylene]; end end } Caption: Deprotection mechanisms of Cbz and Boc groups.

Cbz vs. Fmoc: A Tale of Base and Hydrogen

The orthogonality between Cbz and Fmoc is also well-established. The Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, to which the Cbz group is completely stable.[1] However, it is worth noting that some studies have reported the potential for Fmoc cleavage under certain hydrogenolysis conditions, suggesting a quasi-orthogonality in this direction.[6]

Mechanism of Deprotection:

  • Fmoc (Base-catalyzed elimination): The deprotection of Fmoc occurs via a β-elimination reaction initiated by a base like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the release of the free amine and dibenzofulvene, which is subsequently scavenged by the amine base.[7]

dot graph TD { subgraph "Fmoc Deprotection (Base-catalyzed elimination)" Fmoc_Protected [R-NH-Fmoc] -->|Piperidine| Fmoc_Intermediate [Carbanion Intermediate]; Fmoc_Intermediate --> Fmoc_Deprotected [R-NH₂ + Dibenzofulvene-piperidine adduct]; end } Caption: Deprotection mechanism of the Fmoc group.

Cbz vs. Alloc: A Dance with Palladium

The Alloc group offers another layer of orthogonality, as it is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. The Alloc group is selectively removed by palladium(0)-catalyzed allylic cleavage.[8] While both Cbz and Alloc can be cleaved under reductive conditions involving palladium, the specific reagents and conditions can be tuned to achieve selectivity. For instance, Cbz is removed by hydrogenolysis (H₂/Pd), while Alloc is typically removed using a Pd(0) source and a nucleophilic scavenger.[9]

Mechanism of Deprotection:

  • Alloc (Palladium(0)-catalyzed cleavage): The deprotection is initiated by the coordination of a Pd(0) complex to the allyl group, followed by oxidative addition to form a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex to release the deprotected amine.[8]

dot graph TD { subgraph "Alloc Deprotection (Pd(0)-catalyzed cleavage)" Alloc_Protected [R-NH-Alloc] -->|Pd(PPh₃)₄, Scavenger| Alloc_Intermediate [π-allyl Palladium Complex]; Alloc_Intermediate --> Alloc_Deprotected [R-NH₂]; end } Caption: Deprotection mechanism of the Alloc group.

Quantitative Stability Data

While qualitative descriptions of orthogonality are useful, quantitative data provides a more precise measure for synthetic planning. The following table, synthesized from literature data, quantifies the stability of each protecting group under the deprotection conditions of the others.

Protecting GroupDeprotection Condition (Time)% of Protecting Group RemainingReference(s)
Cbz-NHR 20% Piperidine in DMF (2h)>99%[1]
Cbz-NHR 50% TFA in DCM (2h)>98%[1]
Boc-NHR H₂, 10% Pd/C in MeOH (4h)>99%[1]
Boc-NHR 20% Piperidine in DMF (2h)>99%[1]
Fmoc-NHR 50% TFA in DCM (2h)>99%[1]
Fmoc-NHR H₂, 10% Pd/C in MeOH (4h)~5-10% cleavage reported in some cases[1][6]
Alloc-NHR 50% TFA in DCM (2h)Stable[10]
Alloc-NHR 20% Piperidine in DMF (2h)Stable[10]

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.

Experimental Protocols for Orthogonal Deprotection

The following protocols provide detailed, step-by-step methodologies for the selective deprotection of Cbz, Boc, Fmoc, and Alloc groups in the context of a multi-protected molecule.

Protocol 1: Selective Deprotection of the Cbz Group via Catalytic Hydrogenolysis

This protocol describes the removal of a Cbz group in the presence of Boc, Fmoc, and Alloc groups.

Materials:

  • Cbz-protected compound (containing Boc, Fmoc, and/or Alloc groups)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[11]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[11]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Protocol 2: Selective Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)

This protocol describes the removal of a Boc group in the presence of Cbz, Fmoc, and Alloc groups.

Materials:

  • Boc-protected compound (containing Cbz, Fmoc, and/or Alloc groups)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).[12]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 25-50% v/v).[12]

  • Reaction: Stir the reaction mixture at room temperature. Deprotection is usually complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

Protocol 3: Selective Deprotection of the Fmoc Group with Piperidine

This protocol describes the removal of an Fmoc group in the presence of Cbz, Boc, and Alloc groups.

Materials:

  • Fmoc-protected compound (containing Cbz, Boc, and/or Alloc groups)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolution: Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF).[13]

  • Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).[13]

  • Reaction: Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with water and brine to remove DMF and piperidine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[1]

Protocol 4: Selective Deprotection of the Alloc Group with a Palladium(0) Catalyst

This protocol describes the removal of an Alloc group in the presence of Cbz, Boc, and Fmoc groups.

Materials:

  • Alloc-protected compound (containing Cbz, Boc, and/or Fmoc groups)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃) or another suitable scavenger

Procedure:

  • Dissolution: Dissolve the Alloc-protected compound (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Reagent Addition: Add the scavenger, such as phenylsilane (e.g., 3-5 equivalents), to the solution.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (typically 2-5 mol%).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated and purified directly by column chromatography to remove the palladium catalyst and scavenger byproducts.

Conclusion: Strategic Implementation of the Cbz Group

The Carboxybenzyl (Cbz) protecting group remains an indispensable tool in modern organic synthesis due to its robust nature and unique deprotection pathway. Its high degree of orthogonality with the acid-labile Boc group and the base-labile Fmoc group allows for the design of complex, multi-step synthetic routes with a high level of control and selectivity. The palladium-mediated cleavage of the Alloc group further expands the repertoire of orthogonal strategies available to the synthetic chemist.

By understanding the underlying mechanisms of deprotection, potential side reactions, and the quantitative stability of these protecting groups under various conditions, researchers can make informed decisions to optimize their synthetic endeavors. The experimental protocols provided in this guide serve as a practical starting point for the successful implementation of these orthogonal strategies in the laboratory. As with any chemical transformation, careful optimization for each specific substrate is paramount to achieving the desired outcome with high fidelity and yield.

References

A Senior Application Scientist's Guide to N-Cbz-N-methyl-L-leucine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a pivotal strategy in modern medicinal chemistry, offering a pathway to enhanced therapeutic properties such as increased metabolic stability and improved cell permeability.[1][2] Among the available building blocks, N-Cbz-N-methyl-L-leucine holds a significant, albeit historically rooted, position. This guide provides an in-depth technical comparison of this compound with its more contemporary Fmoc- and Boc-protected counterparts, offering field-proven insights into its applications, challenges, and optimal usage in peptide synthesis.

The Challenge of Steric Hindrance in N-Methylated Peptide Synthesis

The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more challenging compared to coupling with a primary amine.[1] This difficulty is particularly pronounced when coupling two consecutive N-methylated amino acids and can lead to several undesirable outcomes:

  • Low Coupling Yields: Incomplete reactions result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide, ultimately lowering the overall yield.[1]

  • Racemization: The harsh coupling conditions often required to overcome steric hindrance can lead to the epimerization of the activated amino acid, compromising the stereochemical purity of the final peptide.[1]

  • Side Reactions: The formation of diketopiperazines is a common side reaction, especially when proline or another N-methylated amino acid is the second residue in the sequence.[1]

Comparative Analysis of N-Protecting Groups for N-Methyl-L-leucine

The choice of the N-terminal protecting group is a critical decision in peptide synthesis, dictating the overall strategy and compatibility with other protecting groups used for amino acid side chains. While this compound has been a valuable reagent, its performance must be weighed against the widely adopted Fmoc and Boc strategies, especially in the context of modern solid-phase peptide synthesis (SPPS).

FeatureThis compoundFmoc-N-methyl-L-leucineBoc-N-methyl-L-leucine
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd/C), strong acid (HBr/AcOH), or alternative methods.[3]Base-labile (e.g., 20% piperidine in DMF).[4]Acid-labile (e.g., TFA).[4]
Orthogonality Orthogonal to Boc and Fmoc groups.[3]Orthogonal to Boc and acid-labile side-chain protecting groups.[4]Orthogonal to Fmoc and base-labile side-chain protecting groups.
Typical Synthesis Strategy Primarily solution-phase synthesis; less common in modern SPPS.[4]Gold standard for modern solid-phase peptide synthesis (SPPS).[5][6]Boc-SPPS, a well-established method.
Key Advantages Stable to both acidic and basic conditions used for Boc and Fmoc removal.[3]Mild deprotection conditions, compatible with automation.[5]Robust and well-established chemistry.
Key Disadvantages Harsh deprotection conditions (hydrogenolysis) are not compatible with certain functional groups (e.g., sulfur-containing residues, some reducible groups). Alternative methods can be expensive or require specific reagents.[7][8]Potential for diketopiperazine formation at the dipeptide stage.[1]Requires strong acids for deprotection, which can cleave some side-chain protecting groups and the peptide from the resin.

While direct quantitative comparative studies on the coupling efficiency and racemization of this compound versus its Fmoc and Boc counterparts are not extensively detailed in readily available literature, the general principles of peptide chemistry suggest that the steric hindrance of the N-methyl group is the primary determinant of coupling difficulty, regardless of the N-terminal protecting group. The choice, therefore, often hinges on the overall synthetic strategy and compatibility with other protecting groups.

Overcoming Coupling Challenges: The Right Reagents for the Job

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. Standard reagents like HBTU and HCTU can be less effective in these demanding couplings. More potent activating agents are generally required to drive the reaction to completion and minimize side reactions.

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh coupling efficiency and rapid reaction times.[1]
HCTU Uronium SaltSimilar to HATU, often used as a more cost-effective alternative.
PyBOP Phosphonium SaltEfficient coupling with minimal side reactions.[9]
COMU Uronium SaltHigh reactivity, similar to HATU, with improved solubility of byproducts.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a representative manual SPPS workflow for the incorporation of this compound into a peptide sequence using a Wang resin.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Coupling of the First Amino Acid (Fmoc-protected):

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • After complete coupling, wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

3. Chain Elongation (Repeat Deprotection and Coupling Steps):

  • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

4. Coupling of this compound:

  • After the deprotection of the N-terminal Fmoc group of the preceding amino acid, prepare the coupling solution for this compound as described in step 2.

  • Due to the increased steric hindrance, a double coupling (repeating the coupling step) or an extended coupling time (e.g., 4-6 hours or overnight) may be necessary.

  • The use of a more potent coupling reagent like PyBOP or COMU is highly recommended for this step.

  • Monitoring the reaction is crucial. The Kaiser test will be negative for the secondary amine of the N-methylated residue, so an alternative like the chloranil test should be used.

5. Cleavage and Deprotection:

  • After the final coupling step, wash the resin thoroughly and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/H₂O/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

6. Cbz Group Deprotection:

  • If the final peptide requires a free N-terminus, the Cbz group must be removed.

  • Method A: Catalytic Hydrogenolysis: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by HPLC or TLC). Filter the catalyst and evaporate the solvent. Caution: This method is not suitable for peptides containing sulfur (cysteine, methionine) or other reducible functional groups.

  • Method B: Alternative Deprotection: For sensitive substrates, alternative methods such as using AlCl₃ in hexafluoroisopropanol (HFIP) at room temperature can be employed.[7][8] This method has been shown to be selective for the N-Cbz group in the presence of other protecting groups like N/O-Bn and N-Fmoc.[8]

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Chemistry

Caption: Chemical structure of this compound.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat for next AA Wash2->Repeat Chain Elongation Cleavage 7. Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage Final AA Coupled Repeat->Deprotection Purification 8. Purification (HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Cbz-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-Cbz-N-methyl-L-leucine is a crucial amino acid derivative utilized in biochemical research and as an intermediate in sophisticated drug synthesis pathways.[1][2] As with any laboratory chemical, the responsibility of researchers extends beyond its application to its safe and compliant disposal. Improper disposal not only poses risks to personnel and the environment but can also result in significant regulatory penalties.[3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.

Part 1: Hazard Characterization and Pre-Disposal Risk Assessment

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is typically a white crystalline powder soluble in various organic solvents like ethanol and dichloromethane.

Crucially, specific toxicological and comprehensive safety data for this compound is limited.[1] In such cases, the guiding principle in laboratory safety is precaution. The chemical should be handled as though it is hazardous, in accordance with good industrial hygiene and safety practices.[4] While the parent amino acid, L-leucine, is generally not classified as a hazardous substance, the addition of the Carboxybenzyl (Cbz) and methyl groups alters its chemical properties.[4][5] For context, the Safety Data Sheet (SDS) for the closely related compound N-Cbz-L-leucine carries a warning as being suspected of causing cancer.[6] Therefore, all handling and disposal operations must be approached with the assumption of potential hazards.

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes of solutions or airborne powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Always inspect gloves before use and use proper removal techniques.[4]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination. Contaminated clothing should be removed and laundered properly.[7]
Respiratory Protection NIOSH-approved respirator for dusts (if applicable).Necessary when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[8]

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process. Never discard this compound or its containers in the general trash or down the sewer drain.[3][4] The following protocol ensures compliance and safety.

Step 1: Waste Segregation

This is the most critical initial step. The primary causality for waste segregation is the prevention of dangerous chemical reactions, such as the generation of toxic gases or fires, that can occur when incompatible wastes are mixed.[9]

  • Solid Waste: Collect unadulterated, expired, or surplus this compound powder.

  • Liquid Waste: If the compound is in solution, this is a separate waste stream. Do not mix it with other waste types, such as halogenated solvents, unless your institution's waste protocol explicitly allows it.[10][11]

  • Contaminated Materials: Any item that has come into direct contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be treated as hazardous waste.[10]

Step 2: Containerization

Proper containment is essential for safe storage and transport.

  • Select a Compatible Container: Use containers made of materials that are chemically compatible with this compound and any solvents used. Plastic is often preferred for its durability.[3] The container must be in good condition, free of cracks, and have a secure, leak-proof lid.[9][12]

  • Use Secondary Containment: Where possible, place the primary waste container in a larger, shatter-proof secondary container (like a spill tray or bucket) to contain any potential leaks.[11]

  • Leave Headspace: For liquid waste, do not fill the container to the brim. Leave at least 10% of the volume as headspace to allow for vapor expansion.[11]

Step 3: Labeling

Accurate labeling is a non-negotiable safety requirement for protecting everyone who will handle the waste, from lab colleagues to disposal technicians.[3]

Your waste container label must clearly state:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." For solutions, list all components and their approximate percentages.[9]

  • The date when waste was first added to the container.

  • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[9]

  • Location: The SAA must be located at or near the point of waste generation.[3]

  • Containment: The area should be managed to prevent spills and leaks.

  • Quantity Limits: Regulations limit the volume of waste that can be stored in an SAA (typically up to 55 gallons).[3]

  • Container Status: All waste containers in the SAA must be kept securely closed except when actively adding waste.[9]

Step 5: Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[3]

  • Licensed Disposal Company: For facilities without an EH&S department, the waste must be disposed of through a licensed and approved waste disposal contractor.[5][7]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[12]

Part 3: Spill Management

In the event of a small spill, take the following steps:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, Chemizorb®) to bind the liquid.[6][7] For solid spills, carefully sweep up the material to avoid generating dust.[5]

  • Collection: Collect all contaminated absorbent material and spilled powder into a designated hazardous waste container.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Label the container and manage it as hazardous waste according to the protocol above.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste streams.

G cluster_1 start Waste Generation (this compound) waste_type Identify Waste Form start->waste_type solid Unused/Expired Solid waste_type->solid  Solid liquid Solutions Containing Compound waste_type->liquid Liquid   contaminated Contaminated Labware (Gloves, Glassware, etc.) waste_type->contaminated Contaminated Material segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, bases) liquid->segregate container Select Appropriate & Compatible Waste Container segregate->container labeling Label Container Correctly (Contents, Hazards, Date) container->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cbz-N-methyl-L-leucine
Reactant of Route 2
Reactant of Route 2
N-Cbz-N-methyl-L-leucine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.